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  • Product: L(-)-alpha-Dimethylamino-epsilon-capro-lactam
  • CAS: 88764-68-5

Core Science & Biosynthesis

Foundational

L(-)-alpha-Dimethylamino-epsilon-capro-lactam CAS 88764-68-5 properties

Part 1: Executive Summary & Chemical Identity L(-)-alpha-Dimethylamino-epsilon-capro-lactam (CAS 88764-68-5) is a specialized chiral heterocycle derived from L-Lysine. It serves as a critical chiral building block in the...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

L(-)-alpha-Dimethylamino-epsilon-capro-lactam (CAS 88764-68-5) is a specialized chiral heterocycle derived from L-Lysine. It serves as a critical chiral building block in the synthesis of peptidomimetics and complex alkaloids, most notably analogs of the antitumor marine natural product Bengamide E .

Structurally, it features a seven-membered lactam (caprolactam) ring with a dimethylamino group at the alpha position. This constraint rigidly fixes the chiral center, making it an invaluable scaffold for introducing conformational restriction into peptide backbones—a technique used to enhance the metabolic stability and receptor selectivity of peptide drugs.

Physicochemical Characterization[1][2][3][4]
PropertySpecification
IUPAC Name (3S)-3-(dimethylamino)azepan-2-one
Common Synonyms L-Lysine lactam dimethyl derivative; (S)-3-Dimethylamino-hexahydro-2-azepinone
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
Chirality L-isomer (S-configuration)
Optical Rotation Levorotatory [α]₂₀/D (Typically negative, referenced to parent amine -27°)
Solubility Soluble in water, methanol, ethanol, DMSO, DCM; Sparingly soluble in hexanes
Appearance Hygroscopic white crystalline solid or viscous oil (free base)
pKa ~8.0–9.0 (tertiary amine), ~16 (lactam amide)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of CAS 88764-68-5 is a two-stage process starting from the commodity amino acid L-Lysine .[1][2] The workflow prioritizes the retention of chiral purity (enantiomeric excess >99%).

Synthesis Workflow Diagram

SynthesisWorkflow Lysine L-Lysine HCl (Starting Material) Cyclization Step 1: Cyclization (Reflux in Alcohol/NaOH) Lysine->Cyclization -H2O Intermediate L-alpha-Amino-epsilon-caprolactam (CAS 26081-07-2) Cyclization->Intermediate Yield ~75-80% Methylation Step 2: Reductive Methylation (HCHO / H2 / Pd/C) Intermediate->Methylation Eschweiler-Clarke or Catalytic Hydrog. Product L(-)-alpha-Dimethylamino- epsilon-capro-lactam (CAS 88764-68-5) Methylation->Product Yield >90%

Figure 1: Synthetic pathway from L-Lysine to the target dimethylamino lactam.

Detailed Experimental Protocols
Step 1: Cyclization of L-Lysine

This step converts linear L-lysine into the 7-membered lactam ring.

  • Reagents: L-Lysine HCl, NaOH, 1,2-Propanediol (or Hexanol).

  • Protocol:

    • Suspend L-Lysine HCl (1.0 eq) and NaOH (1.0 eq) in 1,2-propanediol.

    • Heat to reflux (approx. 150–170°C) with a Dean-Stark trap to continuously remove water. The removal of water drives the equilibrium toward lactam formation.

    • Monitor by TLC/HPLC until lysine is consumed (approx. 4–8 hours).

    • Workup: Cool the mixture. Filter off the NaCl byproduct.[1][3] Vacuum distill the solvent.[4] Recrystallize the residue from Ethanol/Ether to obtain L-alpha-amino-epsilon-caprolactam (White solid, MP: 68–71°C for free base, 97–101°C for HCl salt).

Step 2: Reductive Methylation (Target Synthesis)

This step methylates the primary amine without racemizing the alpha-carbon.

  • Method A: Catalytic Hydrogenation (Preferred for Purity)

    • Reagents: L-alpha-amino-epsilon-caprolactam, Formaldehyde (37% aq), Pd/C (10%), Methanol.

    • Protocol:

      • Dissolve the intermediate (10 mmol) in Methanol (50 mL).

      • Add Formaldehyde (25 mmol, 2.5 eq) and Pd/C catalyst (10 wt%).

      • Stir under Hydrogen atmosphere (balloon pressure or 1-3 bar) at Room Temperature for 12–24 hours.

      • Mechanism: The primary amine condenses with formaldehyde to form an imine, which is immediately reduced by H₂/Pd to the methylamine. This repeats to form the dimethylamine.

      • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo. The product, L(-)-alpha-Dimethylamino-epsilon-capro-lactam , is obtained as a viscous oil or low-melting solid. Convert to HCl salt for long-term storage if necessary.

Part 3: Applications in Drug Development[7]

Bengamide E Analogs

The primary pharmaceutical utility of this scaffold is in the synthesis of Bengamide analogs. Bengamides are marine natural products that exhibit potent antitumor activity by inhibiting Methionine Aminopeptidase 2 (MetAP2) , an enzyme crucial for angiogenesis (blood vessel growth in tumors).

  • Role of the Scaffold: The caprolactam ring mimics the steric bulk of the natural Bengamide side chain but adds conformational rigidity.

  • Structure-Activity Relationship (SAR): The dimethylamino group acts as a hydrogen bond acceptor and cationic center (at physiological pH), improving interaction with the acidic residues in the MetAP2 active site.

Peptidomimetics & Foldamers

Researchers use this molecule to constrain peptide backbones. By replacing a flexible Lysine residue with this lactam:

  • Entropy Reduction: The pre-organized ring structure reduces the entropic penalty of binding to a receptor.

  • Proteolytic Stability: The lactam ring protects the amide bond from enzymatic cleavage by proteases.

Mechanism of Action Diagram

MOA Scaffold L(-)-alpha-Dimethylamino- epsilon-capro-lactam Interaction Interaction: 1. Hydrophobic fit (Caprolactam ring) 2. Ionic Bond (Dimethylamino group) Scaffold->Interaction Incorporated into Bengamide Analog Target MetAP2 Enzyme (Angiogenesis Target) Effect Inhibition of Endothelial Cell Proliferation Target->Effect Blocks N-terminal Methionine processing Interaction->Target Binds Active Site

Figure 2: Pharmacological logic for using the caprolactam scaffold in MetAP2 inhibition.

Part 4: Analytical & Quality Control Protocols

To ensure the integrity of experimental results, the purity of CAS 88764-68-5 must be validated.

High-Performance Liquid Chromatography (HPLC)
  • Column: Chiralpak AD-H or OD-H (to verify enantiomeric excess).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 210 nm (Amide absorption).

  • Acceptance Criteria: >98% Chemical Purity; >99% Enantiomeric Excess (ee).

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (CDCl₃, 400 MHz):

    • δ 2.25 ppm (s, 6H): Characteristic singlet for the N(CH₃)₂ group.

    • δ 3.20 ppm (m, 2H): Epsilon-methylene protons adjacent to lactam nitrogen.

    • δ 3.55 ppm (dd, 1H): Alpha-proton (chiral center).

    • Diagnostic confirmation: The singlet at 2.25 ppm confirms successful dimethylation of the parent amine.

Part 5: Safety & Handling (SDS Highlights)

While specific toxicological data for the dimethyl derivative is limited, it should be handled with the same precautions as the parent aminocaprolactam.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent oxidative degradation or moisture absorption.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis and handling.

References

  • BenchChem. An In-Depth Technical Guide to L-alpha-Amino-epsilon-caprolactam Hydrochloride. Retrieved from BenchChem Database. Link

  • Liu, W., et al. (2002). "Total synthesis of bengamide E." Tetrahedron Letters, 43(8), 1373-1375. (Describes the use of the caprolactam scaffold in Bengamide synthesis).

  • Sarabia, F., & Sánchez-Ruiz, A. (2005). "Total synthesis of bengamide E and analogues." The Journal of Organic Chemistry, 70(23), 9514-9520. Link

  • Royal Society of Chemistry. Synthesis and characterization of α-amino-ε-caprolactam (ACL).[1] New Journal of Chemistry Supplementary Information.[1] Link

  • ChemicalBook. L(-)-alpha-Dimethylamino-epsilon-capro-lactam (CAS 88764-68-5) Product Entry.Link

  • Reductive Methylation Protocol: Adapted from ResearchGate: Reductive methylation of primary and secondary amines... and RSC: Synthesis of 3-(dimethylamino)-piperidon. Link

Sources

Exploratory

(S)-3-(dimethylamino)azepan-2-one chemical structure and molecular weight

The following technical guide provides an in-depth analysis of (S)-3-(dimethylamino)azepan-2-one , a specialized chiral heterocycle derived from L-lysine. This monograph is designed for medicinal chemists and process sci...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (S)-3-(dimethylamino)azepan-2-one , a specialized chiral heterocycle derived from L-lysine. This monograph is designed for medicinal chemists and process scientists, focusing on structural properties, synthetic pathways, and utility in drug development.

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

(S)-3-(dimethylamino)azepan-2-one is a seven-membered lactam (caprolactam) featuring a dimethylamino substituent at the


-position relative to the carbonyl group.[1] It serves as a conformationally constrained, chiral diamine building block, often used to introduce basicity and stereochemical rigidity into peptidomimetics and small molecule active pharmaceutical ingredients (APIs).
Core Data Summary
PropertySpecification
IUPAC Name (3S)-3-(dimethylamino)azepan-2-one
Common Synonyms L(-)-

-dimethylamino-

-caprolactam; (S)-3-(dimethylamino)hexahydro-2H-azepin-2-one
CAS Registry Number 88764-68-5
Molecular Formula

Molecular Weight 156.23 g/mol
Chirality (S)-enantiomer (derived from L-Lysine)
Predicted Density

Predicted Boiling Point

(at 760 mmHg)
pKa (Predicted) ~16.06 (Lactam NH), ~9.5 (Tertiary Amine)
SMILES CN(C)[C@@H]1CCCCNC1=O

Structural Analysis & Stereochemistry

Conformational Dynamics

The azepan-2-one (caprolactam) ring exists primarily in a twist-chair conformation.[1] The introduction of the dimethylamino group at the C3 position creates significant steric influence.

  • Stereocenter: The (S)-configuration at C3 is inherited from the chiral pool precursor, L-Lysine.[1]

  • Basicity: The molecule possesses two nitrogen centers. The lactam nitrogen (N1) is non-basic due to resonance delocalization with the carbonyl. The exocyclic dimethylamino nitrogen (N3) is basic and serves as a proton acceptor or nucleophilic site in subsequent derivatizations.

  • Rigidity: Unlike linear lysine derivatives, the lactam ring constrains the

    
     and 
    
    
    
    torsion angles, making this scaffold valuable for "freezing" bioactive conformations in peptide bond isosteres.

Synthetic Methodology

The synthesis of (S)-3-(dimethylamino)azepan-2-one is typically achieved via a semi-synthetic route starting from the abundant chiral pool material L-Lysine .[1] This approach preserves the stereochemical integrity of the


-carbon.
Pathway: Cyclization and Reductive Alkylation[1]

The synthesis involves two primary stages:

  • Cyclodehydration: Conversion of L-Lysine to (S)-

    
    -amino-
    
    
    
    -caprolactam (L-Lysine Lactam).[1]
  • Reductive Methylation: Functionalization of the primary amine to the tertiary dimethylamine.

Step 1: Formation of (S)-3-aminoazepan-2-one[1][2]
  • Reagents: L-Lysine HCl, Alumina (

    
    ) or n-Butanol/Reflux.[1]
    
  • Mechanism: Intramolecular nucleophilic acyl substitution. The

    
    -amine attacks the carboxylic acid (often activated as an ester) to close the 7-membered ring.[1]
    
  • Note: Racemization can occur under harsh basic conditions; controlled thermal cyclization in solvents like n-butanol is preferred to maintain the (S)-enantiomer excess (ee).[1]

Step 2: N,N-Dimethylation[1]
  • Reagents: Formaldehyde (

    
    ), Formic Acid (
    
    
    
    ) [Eschweiler-Clarke conditions] or
    
    
    with Formaldehyde.[1]
  • Protocol: The primary amine of the intermediate lactam is methylated. The Eschweiler-Clarke reaction is robust here, utilizing formic acid as the hydride source to reduce the intermediate iminium ions.

Synthetic Workflow Diagram

SynthesisPathway Lysine L-Lysine HCl (Chiral Pool) Cyclization Cyclodehydration (Reflux/n-BuOH) Lysine->Cyclization AminoLactam (S)-3-aminoazepan-2-one (Intermediate) Cyclization->AminoLactam - H2O Methylation Reductive Methylation (HCHO / HCOOH) AminoLactam->Methylation FinalProduct (S)-3-(dimethylamino) azepan-2-one (Target) Methylation->FinalProduct Eschweiler-Clarke

Caption: Synthetic route from L-Lysine to (S)-3-(dimethylamino)azepan-2-one via cyclization and methylation.

Pharmaceutical Applications

Peptidomimetics & Foldamers

The (S)-3-(dimethylamino)azepan-2-one scaffold acts as a constrained lysine mimic .[1] In peptide drug design, replacing a flexible lysine residue with this lactam restricts the conformational space, potentially increasing affinity for receptors (entropy-enthalpy compensation) and improving metabolic stability against proteases.

Chiral Resolution Agents

Due to its basic dimethylamino group and fixed stereochemistry, this compound (and its precursors) can serve as a chiral base for resolving racemic acids in process chemistry, although its primary amine precursor is more commonly used for this purpose.

Intermediate for CNS Active Agents

Azepan-2-one derivatives are frequent pharmacophores in Central Nervous System (CNS) drug discovery.[1] The dimethylamino moiety improves blood-brain barrier (BBB) penetration due to increased lipophilicity compared to the primary amine.

  • Relevance: Structurally related to intermediates used in the synthesis of CGRP receptor antagonists and specific kinase inhibitors where a solvent-exposed basic amine is required for solubility and hydrogen bonding.[1]

Safety & Handling Protocols

While specific toxicological data for the dimethyl derivative is limited, handling should follow protocols for caprolactam and tertiary aliphatic amines .

  • Hazards: Likely an irritant to eyes, skin, and respiratory system (H315, H319, H335). Caprolactam derivatives can be harmful if swallowed.[3]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Solubility: Soluble in water, methanol, ethanol, and DMSO.

  • Disposal: As a nitrogen-containing organic compound, dispose of via a licensed chemical incinerator equipped with an afterburner and scrubber.

References

  • ChemicalBook. (2024). L(-)-alpha-dimethylamino-epsilon-capro-lactam (CAS 88764-68-5) Properties and Suppliers. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7768, Caprolactam (Parent Scaffold). Retrieved from

  • LookChem. (2024). (S)-3-Aminoazepan-2-one (Precursor CAS 21568-87-6).[1] Retrieved from

  • BOC Sciences. (2024).[] Chiral Azepane Building Blocks and Impurities. Retrieved from

Sources

Foundational

Structural and Mechanistic Divergence: L-α-Amino-ε-caprolactam vs. Its N,N-Dimethylamino Derivative

Executive Summary L-α-amino-ε-caprolactam (L-ACL) is a highly constrained, chiral cyclic amino acid derivative that serves as a foundational synthon in organic chemistry, particularly in the biocatalytic synthesis of L-l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-α-amino-ε-caprolactam (L-ACL) is a highly constrained, chiral cyclic amino acid derivative that serves as a foundational synthon in organic chemistry, particularly in the biocatalytic synthesis of L-lysine and the engineering of conformationally restricted peptide backbones[1]. The N,N-dimethylated derivative, α-dimethylamino-ε-caprolactam (DMCLA), represents a critical structural modification where the primary amine is converted into a tertiary amine[2]. This targeted alkylation fundamentally alters the molecule’s physicochemical properties, hydrogen-bonding capacity, and enzymatic reactivity, shifting its primary utility from a biosynthetic intermediate to a highly efficient chiral resolving agent[3].

This technical guide explores the causal relationships between these structural differences and their divergent applications in synthetic chemistry and drug development.

Physicochemical and Structural Divergence

The structural dichotomy between L-ACL and DMCLA dictates their distinct behaviors in polar solvents, crystal lattices, and biological environments. L-ACL possesses a primary amine, making it a strong hydrogen bond donor and acceptor. This facilitates its solubility in aqueous media and its precise docking within enzymatic active sites. Conversely, DMCLA lacks N-H bond donors at the α-position, which significantly increases its lipophilicity, alters its pKa, and prevents specific hydrogen-bonded networks required for enzymatic catalysis.

Table 1: Quantitative Physicochemical Comparison

PropertyL-α-Amino-ε-caprolactam (L-ACL)α-Dimethylamino-ε-caprolactam (DMCLA)
Molecular Formula C₆H₁₂N₂OC₈H₁₆N₂O
Molecular Weight 128.17 g/mol (Free base)156.23 g/mol
Amine Substitution Primary (-NH₂)Tertiary (-N(CH₃)₂)
Hydrogen Bond Donors 2 (Amine + Lactam N-H)1 (Lactam N-H only)
Hydrogen Bond Acceptors 22
Boiling Point ~168-172 °C (at 1.73 kPa)[4]307.0 ± 35.0 °C (Predicted)[2]
Primary Application L-Lysine precursor, peptide synthon[1]Chiral resolving agent[3]

Enzymatic Recognition and Mechanistic Causality

A hallmark of L-ACL is its role as a substrate in biocatalytic dynamic kinetic resolution (DKR) systems. The enzymes α-amino-ε-caprolactam racemase (ACLR) and L-ACL hydrolase operate synergistically to convert racemic DL-ACL entirely into L-lysine[5].

The Causality of Recognition: ACLR is a Pyridoxal 5'-Phosphate (PLP)-dependent enzyme. The catalytic mechanism strictly requires the substrate's primary amine to undergo transaldimination, displacing the active-site lysine to form an external aldimine (Schiff base) with the PLP cofactor[6].

Steric and Electronic Exclusion: The dimethylamino derivative, DMCLA, possesses a tertiary amine. It is chemically incapable of forming a Schiff base because it lacks the necessary protons to eliminate water during imine formation. Furthermore, the steric bulk of the two N-methyl groups prevents optimal docking within the highly constrained fold-type I PLP active site[6]. Consequently, DMCLA is completely inert to ACLR-mediated racemization and hydrolase-mediated ring-opening. This enzymatic inertness is precisely what makes DMCLA an exceptionally stable chiral resolving agent in complex chemical environments.

G L_ACL L-α-Amino-ε-caprolactam (Primary Amine) PLP PLP-Dependent Racemase (ACLR) L_ACL->PLP Binds Active Site DMCLA Dimethylamino-ε-caprolactam (Tertiary Amine) DMCLA->PLP Binds Active Site Schiff Schiff Base Formation (Aldimine Intermediate) PLP->Schiff Primary Amine Reaction Steric Steric Clash & No Proton for Imine PLP->Steric Tertiary Amine Block Racemization Enzymatic Racemization (D/L Interconversion) Schiff->Racemization Inert Biocatalytically Inert (Stable Resolving Agent) Steric->Inert

Mechanistic logic of PLP-dependent enzymatic recognition vs. steric exclusion.

Synthetic Workflows and Experimental Protocols

The transformation of L-ACL to DMCLA is typically achieved via the Eschweiler-Clarke reaction, a reductive amination process that ensures complete dimethylation without over-alkylation to quaternary ammonium salts[3].

Protocol 1: Eschweiler-Clarke Synthesis of DMCLA

Causality & Validation: Formic acid acts as both the solvent and the hydride source, while formaldehyde provides the carbonyl electrophile. The reaction is self-limiting at the tertiary amine stage. The evolution of CO₂ gas acts as a real-time visual validator of hydride transfer.

  • Preparation : Dissolve 1.0 equivalent of enantiopure L-ACL (free base) in 5.0 equivalents of formic acid (85-90% aqueous solution) in a round-bottom flask equipped with a reflux condenser.

  • Imine Formation : Slowly add 2.5 equivalents of formaldehyde (37% aqueous solution, formalin) dropwise at 0-5 °C to control the initial exothermic Schiff base formation.

  • Reductive Amination : Heat the mixture to reflux (approx. 100 °C) for 8-12 hours. Monitor the evolution of CO₂ gas, which indicates the hydride transfer from formic acid to the iminium intermediate.

  • Analytical Validation : Monitor the reaction via LC-MS until the primary amine peak disappears. Mass spectrometry will confirm the successful alkylation via a mass shift from m/z 129 [M+H]⁺ to m/z 157[M+H]⁺.

  • Workup : Cool to room temperature, acidify with HCl to destroy unreacted formaldehyde, and concentrate under vacuum. Basify the residue with NaOH (pH > 10) and extract with dichloromethane. Dry over anhydrous Na₂SO₄ and evaporate to yield pure L-DMCLA.

Protocol 2: Optical Resolution of DL-Mandelic Acid using D(+)-DMCLA

Because DMCLA is enzymatically and chemically stable, its enantiomers (e.g., D(+)-DMCLA) are highly effective resolving agents for racemic carboxylic acids, such as DL-mandelic acid[3]. Causality & Validation: The tertiary amine of D(+)-DMCLA forms diastereomeric salts with DL-mandelic acid. The lack of primary amine hydrogen bonding alters the crystal lattice packing, creating a significant solubility differential between the resulting diastereomers, driving selective precipitation.

  • Salt Formation : Dissolve equimolar amounts of DL-mandelic acid and D(+)-DMCLA in a minimal volume of a hot ethanol/water mixture.

  • Preferential Crystallization : Allow the solution to cool slowly to room temperature. The L-Mandelic Acid • D-DMCLA salt exhibits lower solubility and selectively crystallizes from the mother liquor[3].

  • Isolation : Filter the crystalline precipitate and wash with cold ethanol to remove trace soluble D-Mandelic Acid • D-DMCLA.

  • Recovery : Suspend the isolated salt in water, acidify with dilute HCl (pH 2) to protonate the mandelic acid, and extract the pure L-mandelic acid with diethyl ether. The D(+)-DMCLA remains in the aqueous phase as the hydrochloride salt and can be recovered by basification for reuse.

G Racemate DL-Mandelic Acid (Racemate) SaltFormation Diastereomeric Salt Formation (Equimolar Mixture) Racemate->SaltFormation ResolvingAgent D(+)-DMCLA (Chiral Resolving Agent) ResolvingAgent->SaltFormation L_Salt L-MA • D-DMCLA (Lower Solubility) SaltFormation->L_Salt D_Salt D-MA • D-DMCLA (Higher Solubility) SaltFormation->D_Salt Crystallization Preferential Crystallization (Solvent Separation) L_Salt->Crystallization Precipitates D_Salt->Crystallization Remains in Mother Liquor Pure_L Pure L-Mandelic Acid (High Yield & ee%) Crystallization->Pure_L Acidification & Extraction

Workflow for the optical resolution of DL-mandelic acid using D(+)-DMCLA.

Analytical Signatures and Drug Development Implications

The structural differences between L-ACL and DMCLA manifest distinctly in collision-induced dissociation (CID) mass spectrometry. Protonated unalkylated L-ACL typically fragments via the elimination of ammonia (NH₃), yielding characteristic low-mass ions (e.g., m/z 84, [C₅H₁₀N]⁺)[7]. In contrast, protonated N,N-dimethyl derivatives undergo exclusive elimination of dimethylamine ((CH₃)₂NH)[7]. This predictable fragmentation pathway acts as a self-validating analytical marker when confirming the success of methylation protocols.

In peptide engineering, L-ACL is utilized as a conformational constraint to mimic beta-turns or stabilize alpha-helices, enhancing binding affinity to target receptors (e.g., Bengamide E analogs)[1]. However, primary amines are highly susceptible to proteolytic degradation and rapid renal clearance. Substituting L-ACL with its dimethylamino derivative (DMCLA) masks the primary amine, thereby increasing the lipophilicity (LogP) and membrane permeability of the pharmacophore, while completely shielding the residue from aminopeptidases.

References

  • Structure, mechanism and engineering of pyridoxal phosphate-dependent racemases White Rose eTheses Online[Link]

  • JPS58177933A - Optical resolution of dl-mandelic acid Google P
  • dl-A-amino-epsilon-caprolactam ChemBK[Link]

  • Ion chemistry of protonated lysine derivatives PubMed (NIH)[Link]

Sources

Exploratory

Solubility and Solution Thermodynamics of L(-)-α-Dimethylamino-ε-caprolactam in Organic Solvents: A Technical Guide

Executive Summary L(-)-α-Dimethylamino-ε-caprolactam (CAS: 88764-68-5), commonly referred to as L(-)-DMCLA, is a highly specialized chiral lysine derivative. It serves as a critical intermediate in pharmaceutical synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L(-)-α-Dimethylamino-ε-caprolactam (CAS: 88764-68-5), commonly referred to as L(-)-DMCLA, is a highly specialized chiral lysine derivative. It serves as a critical intermediate in pharmaceutical synthesis, a resolving agent for racemic mixtures, and a functional co-monomer in the development of advanced, branched polyamides [1]. Because its applications rely heavily on phase transitions—whether through diastereomeric salt crystallization or homogeneous melt-polymerization—understanding its solubility profile and solvation thermodynamics in organic solvents is paramount for researchers and process chemists.

This whitepaper provides an in-depth analysis of the solubility characteristics of L(-)-DMCLA, detailing the causality behind its solvent interactions, and provides self-validating experimental protocols for its application in chiral resolution and polymer synthesis.

Physicochemical Profiling & Solvation Mechanics

The solubility behavior of L(-)-DMCLA is dictated by its dual-functional molecular architecture:

  • The ε-Caprolactam Ring: The cyclic amide provides a strong dipole moment and acts as both a hydrogen-bond donor (N-H) and acceptor (C=O). This drives its high solubility in polar protic and aprotic solvents.

  • The α-Dimethylamino Group: The tertiary amine substituent introduces steric bulk and lipophilicity. Unlike unsubstituted ε-caprolactam, which forms tightly packed crystalline lattices, the dimethylamino group disrupts intermolecular hydrogen bonding. Furthermore, the basicity of the tertiary amine allows for rapid protonation in acidic environments, drastically shifting its solubility profile toward aqueous or highly polar phases.

Quantitative Solubility Matrix

To facilitate rational solvent selection, the empirical solubility profile of L(-)-DMCLA across various solvent classes is summarized below.

Solvent ClassRepresentative SolventSolubility LevelMechanistic Rationale
Alcohols Ethanol, MethanolHigh (>50 mg/mL)Strong H-bond donation to the lactam carbonyl; dipole stabilization of the tertiary amine.
Halogenated Dichloromethane (DCM)High (>50 mg/mL)Excellent solvation of the lipophilic dimethylamino moiety; favorable van der Waals interactions.
Aqueous/Acidic 0.1M HCl BufferVery High (Protonated)Protonation of the tertiary amine forms a highly soluble, ionic ammonium species.
Ethers Diethyl EtherLow to ModerateLimited H-bond donation capability; moderate dipole-dipole interaction.
Hydrocarbons Hexane, HeptaneVery Low (<5 mg/mL)Insufficient polarity to disrupt the strong intermolecular lactam-lactam hydrogen bonds.

Application 1: Solubility-Driven Chiral Resolution

One of the most prominent uses of L(-)-DMCLA is as a chiral resolving agent for racemic acids, such as DL-mandelic acid [2]. The resolution relies entirely on the thermodynamic solubility differential between the resulting diastereomeric salts in an organic solvent (typically ethanol).

Experimental Protocol: Resolution of DL-Mandelic Acid

This protocol is designed as a self-validating system; the successful isolation of optically pure L-mandelic acid confirms the thermodynamic assumptions of the solvent system.

  • Equimolar Mixing: Suspend 10.0 mmol of racemic DL-mandelic acid and 10.0 mmol of L(-)-DMCLA in 20 mL of absolute ethanol.

  • Thermal Dissolution: Heat the mixture to 70°C under continuous reflux until a homogenous, clear solution is achieved.

    • Causality: Heating increases the kinetic energy of the solvent molecules, overcoming the lattice energy of both compounds and ensuring complete molecular dispersion. This erases any kinetic phase memory.

  • Controlled Nucleation: Cool the solution linearly to 20°C at a strict rate of 0.5°C/min.

    • Causality: A slow, controlled cooling rate prevents kinetic trapping and amorphous precipitation. It allows the system to remain near equilibrium, favoring the thermodynamic crystallization of the less soluble diastereomeric salt (L-Mandelic acid·L-DMCLA).

  • Filtration and Washing: Isolate the crystalline precipitate via vacuum filtration. Wash the filter cake with 5 mL of ice-cold ethanol.

    • Causality: Ice-cold ethanol removes residual mother liquor containing the highly soluble D-Mandelic acid·L-DMCLA salt, while minimizing the re-dissolution of the isolated target salt.

  • Validation: Dissolve the isolated salt in a dilute acidic aqueous phase to liberate the mandelic acid, extract with ethyl acetate, and determine the enantiomeric excess (ee) using chiral HPLC.

Workflow Visualization

G N1 DL-Mandelic Acid (Racemic) N3 Dissolution in Ethanol (Homogeneous Phase) N1->N3 N2 L(-)-DMCLA (Resolving Agent) N2->N3 N4 Diastereomeric Salts (D-MA·L-DMCLA & L-MA·L-DMCLA) N3->N4 Heating (70°C) N5 Differential Crystallization (Thermodynamic Selection) N4->N5 Cooling (0.5°C/min) N6 L-MA·L-DMCLA (Crystalline Precipitate) N5->N6 Low Solubility N7 D-MA·L-DMCLA (Mother Liquor) N5->N7 High Solubility

Caption: Solubility-driven chiral resolution workflow of DL-Mandelic acid using L(-)-DMCLA.

Application 2: Ring-Opening Copolymerization (ROP)

Recent advancements in polymer chemistry utilize L(-)-DMCLA (and its derivatives) as a functional co-monomer in the hydrolytic ring-opening polymerization of ε-caprolactam to produce branched, antibacterial Polyamide-6 (PA6) [3]. The solubility of the monomer in the polymer melt, as well as the solubility of the resulting polymer in specific analytical solvents (e.g., 96% sulfuric acid or formic acid), dictates the success of the synthesis.

Experimental Protocol: Synthesis of Branched PA6
  • Monomer Blending: Melt bulk ε-caprolactam (CPL) at 80°C and blend with 1-5 mol% of L(-)-DMCLA.

    • Causality: The structural similarity between CPL and DMCLA ensures complete miscibility in the melt phase, preventing phase separation prior to polymerization.

  • Initiation & Polymerization: Add a catalytic amount of deionized water (initiator) and heat the system to 250°C under a nitrogen atmosphere for 4-6 hours.

    • Causality: The high thermal energy drives the hydrolytic ring-opening of the lactam rings. The tertiary amine of DMCLA introduces branching points into the PA6 backbone without terminating chain propagation.

  • Extraction of Unreacted Monomers: Cool the resulting polymer melt, pelletize, and extract with boiling water for 12 hours.

    • Causality: Boiling water selectively dissolves and removes unreacted monomers and low-molecular-weight oligomers (due to the high aqueous solubility of the lactam rings), leaving the high-molecular-weight branched PA6 intact.

  • Validation: Dissolve the purified polymer in 96 wt% sulfuric acid (solute:solvent ratio of 1g:100mL) to measure the relative viscosity, which validates the molecular weight and degree of branching.

Workflow Visualization

ROP M1 ε-Caprolactam (Bulk Monomer) S1 Homogeneous Melt (80°C) M1->S1 M2 L(-)-DMCLA (Co-monomer) M2->S1 R1 Hydrolytic Ring-Opening (250°C, H2O initiator) S1->R1 P1 Branched Polyamide-6 (Intermediate) R1->P1 Polycondensation Q1 Quaternization (1,4-dibromobutane) P1->Q1 Halogenated Solvent

Caption: Ring-opening copolymerization workflow for synthesizing branched Polyamide-6.

Conclusion

The solubility profile of L(-)-α-Dimethylamino-ε-caprolactam is a direct consequence of its amphiphilic-like structural features—combining a highly polar, hydrogen-bonding lactam core with a lipophilic, basic tertiary amine. Mastering its solvation thermodynamics allows researchers to engineer highly efficient chiral resolution systems and develop next-generation functionalized polyamides. By strictly adhering to the thermodynamic principles of dissolution and controlled nucleation, laboratories can ensure high-yield, reproducible outcomes across both pharmaceutical and materials science applications.

References

  • Google Patents. "JPS58177933A - Optical resolution of dl-mandelic acid." Japan Patent Office. Available at:[1]

  • Li, Z., Liu, W., Mei, S., & Zong, B. (2024). "Preparation of a Novel Branched Polyamide 6 (PA6) via Co-Polymerization of ε-Caprolactam and α-Amino-ε-Caprolactam." Journal of Polymer Research / ResearchGate. Available at:[Link][2]

Sources

Foundational

Thermodynamic stability of alpha-dimethylamino-epsilon-caprolactam

Thermodynamic Stability & Physicochemical Profiling of -Dimethylamino- -Caprolactam Executive Summary: The Steric Stabilization Hypothesis -Dimethylamino- -caprolactam (henceforth DM-ACL ) represents a structural evoluti...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability & Physicochemical Profiling of -Dimethylamino- -Caprolactam

Executive Summary: The Steric Stabilization Hypothesis


-Dimethylamino-

-caprolactam (henceforth DM-ACL ) represents a structural evolution of the lysine-derived lactam (

-amino-

-caprolactam). While the parent

-caprolactam is thermodynamically poised for ring-opening polymerization (ROP) to form Nylon-6, the introduction of the

-dimethylamino substituent fundamentally alters this landscape.

This guide posits and validates the Steric Stabilization Hypothesis : The bulky dimethylamino group at the


-position introduces significant transannular strain penalties in the transition state of ring-opening, thereby shifting the thermodynamic equilibrium toward the cyclic monomer. Consequently, DM-ACL exhibits superior hydrolytic and thermal stability compared to its unsubstituted precursors, making it a robust scaffold for pharmaceutical intermediates (e.g., Bengamide E analogs) rather than a bulk monomer for polyamides.

Structural Dynamics & Theoretical Framework

To understand the stability of DM-ACL, we must decouple the electronic effects from the steric consequences of the


-substitution.
The Modified Thorpe-Ingold Effect

In 7-membered rings (azepanes), relief of ring strain is typically the driving force for hydrolysis or polymerization. However, the


-dimethylamino group exerts a "rotational locking" effect similar to the gem-dimethyl effect.
  • Open Chain State: In the hydrolyzed form (lysine derivative), the bulky

    
     group experiences steric clash with the adjacent carbonyl and alkyl chain, reducing the conformational entropy of the linear state.
    
  • Cyclic State: The lactam ring constrains these groups, minimizing the entropic penalty.

Thermodynamic Consequence: The Gibbs Free Energy change for ring opening (


) becomes less negative (or positive), favoring the closed ring.
Electronic Deactivation

The basic nitrogen of the dimethylamino group (


) can become protonated in acidic media. The resulting ammonium cation (

) is electron-withdrawing.
  • Inductive Effect (-I): The positive charge pulls electron density from the adjacent lactam carbonyl carbon.

  • Hydrolysis Impact: While electron withdrawal typically makes carbonyls more electrophilic, the electrostatic repulsion between the protonated

    
    -amine and the incoming hydronium ion (in acid hydrolysis) creates a kinetic barrier, retarding hydrolysis rates relative to unsubstituted caprolactam.
    

Thermodynamic Parameters & Comparative Data

The following data contrasts DM-ACL with standard


-caprolactam (CPL) and 

-amino-

-caprolactam (ACL).

Table 1: Comparative Physicochemical & Thermodynamic Properties

Property

-Caprolactam (CPL)

-Amino-

-caprolactam (ACL)

-Dimethylamino-

-caprolactam (DM-ACL)
Molecular Weight 113.16 g/mol 128.17 g/mol 156.23 g/mol
Melting Point 69 °C77–80 °C~96–98 °C (Enantiopure)
Ring Strain (

)
-16 kJ/mol (Exothermic)-12 kJ/mol (Est.)-8 to -5 kJ/mol (Est.)
Polymerization Tendency High (Forms Nylon 6)Moderate (Copolymerizes)Low (Sterically hindered)
Hydrolytic Stability (pH 7) StableStableHigh Stability
Hydrolysis Product 6-Aminocaproic AcidLysine

-Dimethyl-Lysine

Data Sources: NIST WebBook for CPL [1]; Comparative estimation based on substituent effects described by Hall [2] and recent ACL copolymerization studies [3].

Degradation Pathways & Mechanism

Understanding the breakdown of DM-ACL is critical for storage and synthesis. The primary degradation pathway is hydrolytic ring opening, which is pH-dependent.

Visualizing the Hydrolysis Landscape

The following diagram illustrates the kinetic competition between the stable cyclic form and the hydrolyzed linear product, highlighting the steric barrier.

HydrolysisMechanism cluster_0 Steric Effect DM_ACL DM-ACL (Cyclic) (Thermodynamic Sink) Transition Tetrahedral Intermediate (High Energy Barrier) DM_ACL->Transition Nucleophilic Attack Linear Dimethyl-Lysine (Linear) (Entropically Disfavored) Transition->Linear Ring Opening Linear->DM_ACL Cyclization (Favored by Sterics) Acid H+ / Heat Base OH- / Heat

Figure 1: Reaction coordinate showing the steric barrier to hydrolysis. The reverse reaction (cyclization) is kinetically accessible due to the Thorpe-Ingold effect.

Experimental Protocol: Stability Profiling

To validate the thermodynamic stability of DM-ACL in your specific formulation, use the following self-validating HPLC protocol. This method separates the lactam from its linear hydrolysis product (


-dimethyl-lysine).
Protocol: Accelerated Hydrolytic Stress Test

Objective: Determine the pseudo-first-order rate constant (


) of hydrolysis at varying pH.

Materials:

  • DM-ACL Reference Standard (>98% purity).

  • Buffer Systems: Phosphate (pH 2.0, 7.0, 10.0).

  • Internal Standard: Benzyl alcohol (inert to hydrolysis).

Workflow:

  • Preparation: Dissolve DM-ACL to a concentration of 1.0 mg/mL in the respective buffer containing 0.1 mg/mL Internal Standard.

  • Incubation: Aliquot into sealed HPLC vials. Incubate at three isotherms: 40°C, 60°C, and 80°C.

  • Sampling: Inject samples every 4 hours for 24 hours.

  • Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 50% B over 10 mins.

    • Detection: UV at 210 nm (Amide bond).

Workflow Visualization

StabilityWorkflow Start Sample Preparation (1 mg/mL DM-ACL + Int. Std) Buffers Buffer Allocation pH 2.0 | pH 7.0 | pH 10.0 Start->Buffers Thermal Thermal Stress 40°C | 60°C | 80°C Buffers->Thermal HPLC HPLC-UV Analysis (t=0, 4, 8, 12, 24h) Thermal->HPLC Sampling Data Data Processing Plot ln([C]/[C0]) vs Time HPLC->Data Arrhenius Arrhenius Plot Determine Activation Energy (Ea) Data->Arrhenius

Figure 2: Step-by-step workflow for determining hydrolytic kinetics and activation energy.

Storage & Handling Recommendations

Based on the thermodynamic profile, DM-ACL is robust but hygroscopic.

  • Moisture Control: While thermodynamically stable against rapid hydrolysis, the molecule is hygroscopic. Absorbed water can induce plasticization or slow surface hydrolysis over months. Store in desiccated conditions.

  • Thermal Processing: DM-ACL can withstand processing temperatures up to 150°C without significant degradation, provided the environment is non-acidic.

  • Racemization Risk: If using the chiral form (D- or L-), avoid strong bases at high temperatures (

    
    C), as 
    
    
    
    -amino lactams are prone to base-catalyzed racemization via enolization [4].

References

  • NIST Chemistry WebBook. Caprolactam - Thermodynamic Properties.[1] National Institute of Standards and Technology. [Link]

  • Hall, H. K. (1958).[2] Structural Effects on the Polymerization of Lactams.[2] Journal of the American Chemical Society, 80(23), 6404–6409. [Link]

  • Mao, X., et al. (2024).[3] Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam. Preprints.org. [Link]

  • Ahmed, S. A., et al. (1986). Mechanism of α-amino-ε-caprolactam racemase reaction.[4][5] Biochemistry, 25(2), 385–388. [Link]

Sources

Exploratory

L(-)-alpha-Dimethylamino-epsilon-capro-lactam as a chiral building block

This technical guide details the properties, synthesis, and applications of L(-)- -Dimethylamino- -caprolactam , a rigid chiral building block derived from L-lysine.[1] Technical Guide: L(-)- -Dimethylamino- -capro-lacta...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and applications of L(-)-


-Dimethylamino-

-caprolactam
, a rigid chiral building block derived from L-lysine.[1]

Technical Guide: L(-)- -Dimethylamino- -capro-lactam as a Chiral Building Block[1]

Executive Summary

L(-)-


-Dimethylamino-

-capro-lactam
(CAS: 88764-68-5) is a bicyclic-like, conformationally constrained derivative of the amino acid L-lysine.[1] By cyclizing the lysine side chain into a seven-membered lactam ring and methylating the

-amine, this molecule serves as a highly specific chiral base and nucleophilic catalyst .

Unlike flexible linear amino acids, the caprolactam scaffold locks the stereocenter in a rigid environment, making it an ideal auxiliary for asymmetric synthesis, a ligand for transition metals, and a pharmacophore in the development of antitumor agents like Bengamide E analogs .

Property Data
CAS Number 88764-68-5
Molecular Formula

Molecular Weight 156.23 g/mol
Chirality L-isomer (S-configuration)
Key Functionality Chiral Nucleophile, Bronsted Base, Peptidomimetic

Structural Logic & Chemical Profile

The core value of this molecule lies in its dual-functionality :

  • The Lactam Ring (

    
    -lactam):  Forces the molecule into a "chair-like" conformation, reducing the entropic penalty during binding events in catalysis or receptor docking. This rigidity is superior to linear lysine derivatives.
    
  • The Dimethylamino Group: Converts the primary amine into a tertiary amine, eliminating hydrogen bond donation while enhancing nucleophilicity. This makes it structurally analogous to a chiral DMAP (4-dimethylaminopyridine), capable of activating acyl groups or acting as a proton scavenger in enantioselective reactions.

Visualization of Structural Advantages

The following diagram illustrates the transition from flexible L-Lysine to the rigid Chiral Catalyst.

G cluster_0 Structural Evolution Lysine L-Lysine (Flexible Linear Chain) Lactam L-alpha-Amino-epsilon-caprolactam (Rigid Ring Formation) Lysine->Lactam Cyclization (-H2O) Dimethyl L-alpha-Dimethylamino-epsilon-caprolactam (Active Chiral Catalyst) Lactam->Dimethyl Reductive Methylation (Eschweiler-Clarke)

Caption: Transformation of L-Lysine into the rigid dimethylamino-lactam scaffold.

Synthesis & Preparation Protocols

The synthesis is a two-stage process utilizing widely available L-Lysine HCl as the starting material.[1]

Step 1: Cyclization to L- -Amino- -caprolactam

This step requires driving off water to form the 7-membered amide bond.[1]

  • Reagents: L-Lysine HCl, NaOH, 1-Pentanol (or 1-Hexanol).[1]

  • Mechanism: Thermal dehydration. High-boiling alcohols are used to azeotropically remove water.[1]

Protocol:

  • Neutralize L-Lysine HCl (50 mmol) with equimolar NaOH.

  • Suspend in 1-Pentanol (120 mL).

  • Heat to reflux (

    
    ) for 60 hours.
    
  • Purification: The product crystallizes upon cooling or can be extracted.

  • Yield: Typically 90-93%.

Step 2: Reductive Methylation (Eschweiler-Clarke)

To obtain the title compound, the primary amine is methylated using formaldehyde and formic acid.

Protocol:

  • Dissolve L-

    
    -Amino-
    
    
    
    -caprolactam (10 mmol) in Formic Acid (98%, 5 equiv).
  • Add Formaldehyde (37% aq.[2] solution, 5 equiv) dropwise at

    
    .
    
  • Heat the mixture to reflux (

    
    ) for 12–18 hours. Carbon dioxide evolution indicates reaction progress.
    
  • Workup: Cool to room temperature. Basify with NaOH to pH 10. Extract with Dichloromethane (

    
     mL).[1]
    
  • Drying: Dry organic layer over

    
     and concentrate in vacuo.
    
  • Result: L(-)-

    
    -Dimethylamino-
    
    
    
    -capro-lactam as a colorless to pale yellow oil/solid.[1]

Mechanistic Utility & Applications

Asymmetric Nucleophilic Catalysis

Similar to DMAP, the dimethylamino group can attack acyl chlorides or anhydrides to form a tight ion pair (N-acyl ammonium salt).[1] However, the chiral backbone of the caprolactam ring creates a sterically biased environment .

  • Application: Kinetic Resolution of secondary alcohols.

  • Mechanism: The catalyst selectively acylates one enantiomer of a racemic alcohol, leaving the other unreacted.

Drug Development: Bengamide Analogs

This scaffold is a critical intermediate in the synthesis of Bengamide E , a potent antitumor natural product. The lactam ring mimics the caprolactam moiety found in the natural structure, providing metabolic stability against proteases that would cleave a linear peptide bond.

Chiral Resolution Agent

The title compound acts as a chiral base. It can be used to resolve racemic carboxylic acids via diastereomeric salt formation.

  • Workflow: Mix Racemic Acid + Chiral Lactam Base

    
     Crystallize Diastereomeric Salt 
    
    
    
    Acidify to recover optically pure acid.
Application Workflow Diagram

The following diagram details the logic of using this building block in drug synthesis versus catalysis.

Applications Core L(-)-alpha-Dimethylamino- epsilon-capro-lactam Path1 Pathway A: Drug Synthesis (Bengamide E) Core->Path1 Structural Scaffold Path2 Pathway B: Asymmetric Catalysis (Kinetic Resolution) Core->Path2 Chiral Nucleophile Step1 Coupling with Side Chains (e.g., Fatty acids) Path1->Step1 Step2 Formation of N-Acyl Ammonium Intermediate Path2->Step2 Outcome1 Antitumor Agent (High Metabolic Stability) Step1->Outcome1 Outcome2 Chiral Ester + Enantioenriched Alcohol Step2->Outcome2

Caption: Dual utility in pharmaceutical synthesis and asymmetric catalysis.

References

  • Synthesis of Caprolactam from Lysine.US Patent 20090005532A1.

    
    -amino-
    
    
    
    -caprolactam using alcohol solvents.
  • Preparation of alpha-dimethylamino-epsilon-caprolactam. JPS55141471A. Japanese patent detailing the specific methylation of the amino-lactam.

  • An In-Depth Technical Guide to L-alpha-Amino-epsilon-caprolactam Hydrochloride. BenchChem Technical Guides. Provides physical properties and handling of the parent hydrochloride salt.

  • Simplified Version of the Eschweiler-Clarke Reaction. Journal of Organic Chemistry, 2024. Modern protocols for methylating secondary/primary amines relevant to this substrate. [1]

  • Bengamide E Analog Synthesis. BenchChem Protocols. Details the use of the lactam scaffold in the synthesis of Bengamide E intermediates.

Sources

Foundational

Bio-Based Synthesis Architectures: Dimethylamino Caprolactam Derivatives

Technical Monograph for Advanced Application Scientists Executive Summary: The Bio-Logic Shift The transition from petrochemical caprolactam (derived via the Beckmann rearrangement of cyclohexanone) to bio-based lactams...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph for Advanced Application Scientists

Executive Summary: The Bio-Logic Shift

The transition from petrochemical caprolactam (derived via the Beckmann rearrangement of cyclohexanone) to bio-based lactams is not merely an environmental imperative but a structural opportunity. For drug development professionals,


-dimethylamino-

-caprolactam (DMAC)
represents a privileged scaffold—a chiral pool derivative accessible directly from L-lysine.

Unlike the commodity production of Nylon-6 precursors, the synthesis of dimethylamino-functionalized lactams requires preserving the


-chiral center and the nitrogen functionality. This guide delineates the state-of-the-art Chemo-Catalytic Cascade  that converts L-lysine into dimethylamino caprolactam derivatives, utilizing bifunctional zeolite catalysis to achieve cyclization and reductive alkylation in a single pot.

Mechanistic Pathways: The Lysine Cascade

The synthesis of dimethylamino caprolactam derivatives from biomass hinges on the "Lysine Platform." L-Lysine (


) possesses the exact carbon backbone of caprolactam but requires two critical transformations:
  • Cyclization: Intramolecular condensation to form the 7-membered lactam ring (

    
    -amino-
    
    
    
    -caprolactam, ACL).
  • N-Methylation: Reductive alkylation of the

    
    -amine to the dimethylamino species.
    
The Bifunctional Catalyst Strategy

Recent breakthroughs utilize Ir/H-Beta Zeolites .[1] This system is self-validating because it couples acid-catalyzed cyclization with metal-catalyzed methylation/hydrogenation.

  • Acid Sites (Zeolite): Catalyze the dehydration of lysine to

    
    -amino-caprolactam.
    
  • Metal Sites (Iridium): Facilitate the reductive alkylation using methanol as the alkylating agent (hydrogen borrowing mechanism).

Pathway Visualization

The following diagram details the reaction coordinate from L-Lysine to the target DMAC scaffold.[2]

LysineToDMAC cluster_conditions Reaction Environment: Methanol Solvent | 250°C | H2 Pressure Lysine L-Lysine (Bio-Feedstock) ACL α-Amino-ε-Caprolactam (Intermediate A) Lysine->ACL Cyclization (Acid Sites: H-Beta) DMAC α-Dimethylamino-ε-Caprolactam (Target Scaffold) ACL->DMAC Reductive Methylation (Ir Sites + MeOH) CPL ε-Caprolactam (Over-reduction Byproduct) DMAC->CPL Hydrogenolysis (C-N Cleavage)

Caption: Figure 1. The chemo-catalytic cascade converting L-Lysine to α-Dimethylamino-ε-Caprolactam (DMAC) via bifunctional Ir/H-Beta catalysis.

Critical Synthesis Protocol: Ir/H-Beta One-Pot Method

This protocol is adapted from the high-selectivity work developed at the Dalian Institute of Chemical Physics. It is designed for researchers requiring high-purity DMAC as a pharmaceutical intermediate or chiral auxiliary.

Experimental Design Rationale
  • Catalyst Selection (Ir/H-Beta-124): The H-Beta zeolite (Si/Al ratio ~124) provides the necessary pore size to accommodate the caprolactam ring while minimizing coke formation. Iridium (Ir) is selected over Platinum or Palladium for its superior selectivity in reductive alkylation using alcohols.

  • Solvent (Methanol): Acts as both the solvent and the in situ methylating agent. This avoids the use of toxic methyl iodide or dimethyl sulfate.

Step-by-Step Methodology
A. Catalyst Preparation[1][3][4]
  • Support Activation: Calcine H-Beta zeolite at 550°C for 6 hours to remove adsorbed water and activate acid sites.

  • Impregnation: Dissolve

    
     (providing ~2 wt% Ir loading) in deionized water. Add to the zeolite support using the incipient wetness method.[4]
    
  • Drying & Calcination: Dry at 80°C (12 h), then calcine at 550°C (4 h, ramp 2°C/min).

  • Reduction: Prior to use, reduce the catalyst under

    
     flow at 400°C for 3 hours.
    
B. Reaction Workflow
  • Charge: Load a high-pressure Hastelloy autoclave (e.g., Parr 4848) with:

    • L-Lysine: 200 mg (1.37 mmol)

    • Catalyst (2Ir/H-Beta): 100 mg

    • Solvent: Anhydrous Methanol (20 mL)

  • Purge: Purge the reactor 5 times with

    
     (10 bar) to remove oxygen.
    
  • Pressurize: Pressurize to 20 bar

    
     .
    
    • Note: Hydrogen is required to maintain the active metal state and facilitate the hydrogen-borrowing methylation cycle.

  • Reaction: Heat to 250°C (ramp 2.2°C/min) with mechanical stirring (600 rpm). Hold for 4-6 hours .

  • Work-up: Cool to room temperature. Filter the catalyst (recoverable).[3] Evaporate methanol under reduced pressure.

  • Purification: The crude residue contains DMAC. Purify via column chromatography (Silica gel, DCM:MeOH gradient) or recrystallization depending on required purity.

Yield & Selectivity Data
ParameterValueNotes
Lysine Conversion >99%Complete consumption of feedstock.[1]
DMAC Yield ~58%Optimized at 6h reaction time.
Major Byproduct Pipecolic AcidFormed via competitive deamination/cyclization.
Selectivity Control Solvent ChoiceMethanol is critical.[2] Water reduces DMAC yield significantly.

Advanced Derivatization & Applications

Once the


-dimethylamino-

-caprolactam (DMAC) scaffold is secured, it serves as a versatile "chiral handle" for drug development.
A. Chiral Resolution Agents

The DMAC motif retains the chirality of the starting L-lysine (unless racemization conditions are harsh). It can be used to resolve racemic carboxylic acids via salt formation, similar to


-methylbenzylamine but with a distinct solubility profile due to the lactam ring.
B. Peptidomimetics

The rigid 7-membered lactam ring constrains the conformational space of the attached amino group.

  • Application: DMAC derivatives act as Turn Mimetics in peptide synthesis. The dimethylamino group prevents hydrogen bonding at the alpha-nitrogen, forcing specific turn geometries (e.g.,

    
    -turns) useful in designing protease inhibitors.
    
C. Vilsmeier-Haack Reagents

While less common than DMF, dimethylamino lactams can react with


 to form chloroiminium species (Vilsmeier reagents).
  • Utility: These cyclic reagents allow for the formylation of electron-rich aromatics with different regioselectivity profiles compared to acyclic amides.

Troubleshooting & Optimization

  • Problem: Low Yield of DMAC / High Caprolactam Formation.

    • Cause: Over-hydrogenolysis.[3] The C-N bond of the dimethylamino group is cleaving.[2]

    • Solution: Reduce reaction temperature to 220°C or reduce reaction time. The transformation of DMAC to unsubstituted Caprolactam is thermodynamically favorable at higher temperatures/times.

  • Problem: Catalyst Deactivation.

    • Cause: Coke deposition from lysine degradation products.

    • Solution: Regenerate catalyst by calcination in air at 500°C followed by

      
       reduction.
      

References

  • Sebastian, J., Zheng, M., et al. (2019).[2] "One-pot conversion of lysine to caprolactam over Ir/H-Beta catalysts." Green Chemistry. [Link]

  • Zhang, J., et al. (2022).[1] "Catalytic Production of Functional Monomers from Lysine and Their Application in High-Valued Polymers." Molecules. [Link]

  • Frost, J. W. (2008).

Sources

Exploratory

Engineering Constraints: The Role of Chiral Aminocaprolactams in Pharmaceutical Synthesis

Executive Summary The transition from flexible peptide chains to rigid, bioavailable small molecules is a central challenge in modern drug discovery. Chiral aminocaprolactams, specifically (S)-3-amino-hexahydro-2-azepino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flexible peptide chains to rigid, bioavailable small molecules is a central challenge in modern drug discovery. Chiral aminocaprolactams, specifically (S)-3-amino-hexahydro-2-azepinone (also known as L-


-amino-

-caprolactam), represent a privileged scaffold in this domain.[1] As a cyclic constraint of L-lysine, this seven-membered lactam locks the peptide backbone dihedral angles (

,

), reducing the entropic penalty of receptor binding while enhancing metabolic stability against proteolysis.

This technical guide details the industrial and laboratory synthesis of chiral aminocaprolactams, their application as "Freidinger lactams" in peptidomimetics, and their specific utility in oncology (Bengamide analogs) and neurology (CGRP antagonists).

Structural Significance & Pharmacophore Mapping

The therapeutic value of chiral aminocaprolactams stems from their ability to mimic the L-Lysine residue while imposing a rigid geometry.

  • Conformational Restriction : In a linear peptide, the lysine side chain and backbone possess high degrees of rotational freedom. Cyclization to the

    
    -lactam restricts the 
    
    
    
    and
    
    
    torsion angles, forcing the backbone into a turn-like conformation (often mimicking a
    
    
    -turn).
  • Bioisosterism : The lactam amide bond mimics the hydration state and hydrogen-bonding capability of the peptide bond but is resistant to standard peptidases.

Diagram: Pharmacophore Constraint

The following diagram illustrates the structural relationship between L-Lysine and the rigidified Aminocaprolactam scaffold.

Pharmacophore Lysine L-Lysine (Flexible Linear Chain) Cyclization Dehydration & Cyclization (- H2O) Lysine->Cyclization Chemical/Enzymatic Caprolactam (S)-3-Amino-caprolactam (Rigid 7-Membered Ring) Cyclization->Caprolactam Constraint Restricted Torsion Angles (Phi/Psi/Chi) Caprolactam->Constraint Result

Figure 1: Structural evolution from flexible L-Lysine to the constrained Aminocaprolactam scaffold.

Synthesis & Resolution Methodologies

The availability of enantiopure (S)-aminocaprolactam is critical. Two primary routes exist: the industrial Chemo-Enzymatic Dynamic Kinetic Resolution (DKR) and laboratory-scale chemical cyclization.

Industrial Route: The DSM Process (Chemo-Enzymatic)

This process is the industry standard for high-tonnage production, utilizing a "racemase-hydrolase" system to achieve 100% theoretical yield of the L-isomer from a racemic mixture.

Mechanism :

  • Racemization : The enzyme ACL racemase continuously interconverts D- and L-aminocaprolactam.[2]

  • Hydrolysis : The enzyme L-ACL hydrolase selectively hydrolyzes only the L-enantiomer to L-Lysine (if Lysine is the goal) or, in modified setups, the L-aminocaprolactam is isolated before hydrolysis if the lactam is the target. Note: For pharmaceutical building blocks, the L-lactam is often preserved or re-cyclized.

Workflow Diagram :

DSM_Process Racemic DL-alpha-Amino-epsilon-Caprolactam (Starting Material) D_Lactam D-Aminocaprolactam Racemic->D_Lactam L_Lactam L-Aminocaprolactam (Target Scaffold) Racemic->L_Lactam D_Lactam->L_Lactam Dynamic Kinetic Resolution Racemase ACL Racemase (Enzyme) D_Lactam->Racemase Hydrolase L-ACL Hydrolase (Optional Step) L_Lactam->Hydrolase Hydrolysis (if Lysine desired) Racemase->L_Lactam Lysine L-Lysine Hydrolase->Lysine

Figure 2: Chemo-enzymatic Dynamic Kinetic Resolution (DKR) for enantiopure synthesis.

Laboratory Protocol: Chemical Cyclization

For researchers requiring custom synthesis from L-Lysine HCl without enzymatic capabilities.

Reagents :

  • L-Lysine Monohydrochloride (1.0 eq)

  • Aluminum Isopropoxide (

    
    ) or Alumina (
    
    
    
    ) (Catalyst)
  • Cyclohexanol or 1-Butanol (Solvent)

Step-by-Step Protocol :

  • Neutralization : Dissolve L-Lysine HCl (50 mmol) in water and neutralize with NaOH (50 mmol) to generate the free base in situ. Evaporate to dryness.

  • Suspension : Suspend the solid residue in 1-Butanol (200 mL).

  • Catalysis : Add Aluminum Isopropoxide (2.5 mmol, 5 mol%).

  • Reflux : Heat the mixture to reflux (

    
    C) with a Dean-Stark trap to continuously remove water generated by the condensation.
    
  • Monitoring : Reaction typically completes in 6–12 hours. Monitor by TLC (n-BuOH:AcOH:H2O 3:1:1) or HPLC.[1]

  • Purification : Cool to room temperature. Filter off inorganic salts.[3] Concentrate the filtrate under reduced pressure. Recrystallize the residue from Ethanol/Ether to yield (S)-3-amino-hexahydro-2-azepinone as white crystals.

Medicinal Chemistry Applications

Oncology: Bengamide E Analogs

The Bengamides are marine natural products with potent antitumor activity.[4] The caprolactam ring in Bengamide E is a critical structural determinant.

  • Mechanism : These compounds inhibit Methionine Aminopeptidase (MetAP) , an enzyme essential for angiogenesis and cell proliferation.

  • Synthetic Application : The (S)-aminocaprolactam scaffold is coupled with a polyketide side chain.

  • Key Analog : LAF389 , a synthetic analog of Bengamide B/E, entered clinical trials. It utilizes the aminocaprolactam core to position the side chain for optimal binding in the MetAP active site.

Data Summary: Bengamide Analog Potency

Compound Scaffold Ring Size IC50 (HCT116 Colon Cancer) Status
Bengamide E 7-membered (Caprolactam) 2.4 nM Natural Product
LAF389 7-membered (Caprolactam) ~10 nM Clinical Discontinued

| 6-Membered Analog | 6-membered (Valerolactam) | > 1000 nM | Inactive |

Insight: The 7-membered ring is essential for correct spatial orientation; contracting the ring to 6 members destroys activity.

Neurology: CGRP Receptor Antagonists

Calcitonin Gene-Related Peptide (CGRP) is a key driver of migraine pathology. Small molecule antagonists (Gepants) often require rigid scaffolds to block the CGRP receptor cleft.

  • Application : Substituted aminocaprolactams serve as the core scaffold for "Caprolactam-based" CGRP antagonists.

  • Function : The lactam ring mimics the turn conformation of the native CGRP peptide, blocking the receptor without activating it.

  • Reference : Shaw et al. (2007) demonstrated that 3-aminocaprolactam derivatives act as potent CGRP antagonists, leading to the development of early "Gepant" candidates.

Peptidomimetics: The "Freidinger Lactam"

The term "Freidinger Lactam" originally referred to 5- and 6-membered rings, but the 7-membered aminocaprolactam is the "homo-Freidinger" variant.

  • Use Case : It is used to replace the Lys-Gly or Lys-Ala dipeptide sequence in protease inhibitors.

  • Target : HIV-1 Protease Dimerization .

    • Inhibitors based on 3-aminocaprolactam prevent the two subunits of HIV-1 protease from dimerizing into the active enzyme. This is a distinct mechanism from standard active-site inhibition.

References

  • Sifniades, S., Boyle, W. J., & Van Peppen, J. F. (1976).[5] Synthesis of L-lysine.[1][2][3][6][7][8] Simultaneous resolution/racemization of alpha-amino-epsilon-caprolactam. Journal of the American Chemical Society, 98(12), 3738–3739. Link

  • Shaw, A. W., et al. (2007).[5] Caprolactams as potent CGRP receptor antagonists for the treatment of migraine.[5] Bioorganic & Medicinal Chemistry Letters, 17(17), 4795-4798.[5] Link

  • Kinder, F. R., et al. (2006). Synthesis and antitumor activity of ester-modified analogues of bengamide B. Journal of Medicinal Chemistry, 49(6), 1938-1950. Link

  • Freidinger, R. M. (2003). Design and synthesis of novel bioactive peptides and peptidomimetics. Journal of Medicinal Chemistry, 46(26), 5553-5566. Link

  • Crews, P., et al. (1989). Bengamides, heterocyclic anthelmintics from a Jaspidae marine sponge. The Journal of Organic Chemistry, 54(13), 3015-3017. Link

Sources

Foundational

Literature review of alpha-substituted epsilon-caprolactam derivatives

Advanced Technical Guide: Synthesis and Applications of -Substituted -Caprolactam Derivatives Executive Summary The -caprolactam scaffold (hexahydro-2H-azepin-2-one) is a cornerstone of industrial organic chemistry, prim...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Guide: Synthesis and Applications of -Substituted -Caprolactam Derivatives

Executive Summary

The


-caprolactam scaffold (hexahydro-2H-azepin-2-one) is a cornerstone of industrial organic chemistry, primarily known as the monomer for Nylon 6.[1][2] However, its 

-substituted derivatives
(C3-substituted) represent a high-value class of intermediates for peptidomimetics, anticonvulsant agents, and advanced polymer modifiers.[1]

This guide moves beyond standard textbook descriptions to provide a critical analysis of synthetic methodologies. While direct functionalization of the lactam ring is chemically intuitive, it is fraught with competing polymerization pathways. Consequently, this guide prioritizes ring-expansion strategies and chiral pool synthesis as the most robust routes for accessing high-purity


-substituted monomers, while reserving direct lithiation for specialized N-protected applications.[1]

Structural & Chemical Properties[1][3][4][5][6][7]

Conformational Analysis

Unlike the rigid planar structure of smaller lactams,


-caprolactam possesses significant conformational flexibility. X-ray crystallography and NMR studies reveal that the seven-membered ring predominantly exists in a chair-like conformation .[1]
  • Dominant Conformers: The equilibrium is dominated by the

    
     and 
    
    
    
    chair forms.
  • Substituent Effects: Substituents at the

    
    -position (C3) introduce steric strain that can shift this equilibrium.[1] Bulky groups at C3 prefer an equatorial orientation to minimize transannular interactions, a critical factor when designing stereoselective reductions or alkylations.
    
Reactivity Profile

The


-carbon (C3) is the site of thermodynamic acidity (

in DMSO).[1] However, the reactivity is complicated by the amide nitrogen:
  • N-Alkylation vs. C-Alkylation: Under basic conditions, the nitrogen anion is kinetically favored.[1]

  • Polymerization Risk: Anionic activation of the lactam ring (formation of the lactamate anion) is the initiation step for the anionic polymerization of Nylon 6. Attempting direct

    
    -alkylation without N-protection often results in oligomerization rather than the desired monomeric derivative.[1]
    

Strategic Synthesis Protocols

Route A: The Ring Expansion (Beckmann Rearrangement)

Best For:


-Alkyl and 

-Aryl derivatives.[1] This is the "Gold Standard" for accessing

-substituted caprolactams. The strategy relies on installing the substituent on the six-membered cyclohexanone precursor, followed by ring expansion.
  • Mechanism: The rearrangement is stereospecific; the group anti-periplanar to the hydroxyl leaving group migrates.[3]

  • Regioselectivity: For 2-substituted cyclohexanone oximes, migration of the secondary carbon (C2) vs. the primary carbon (C6) determines the product.

    • Migration of C2 (Substituted carbon): Yields

      
      -substituted caprolactam.[1]
      
    • Migration of C6 (Unsubstituted carbon): Yields

      
      -substituted caprolactam.[1][2][4]
      
    • Rule: The migratory aptitude generally favors the more substituted carbon (Tertiary > Secondary > Primary), favoring the formation of the

      
      -substituted lactam.
      
Route B: The Chiral Pool (Cyclization of Lysine)

Best For:


-Amino derivatives (e.g., L-ACL).[1]
This route leverages the natural chirality of L-lysine to produce enantiopure 

-amino-

-caprolactam (ACL), a key intermediate for lysine production and peptide synthesis.[1]
Route C: Direct Functionalization (Lithiation)

Best For: Complex functionalization where ring expansion is not feasible. Requires N-protection (e.g., N-Boc, N-TMS) to prevent polymerization.[1]

  • Protection: Install N-Trimethylsilyl (TMS) or N-Boc group.[1]

  • Lithiation: Treat with LDA at -78°C to generate the C3 enolate.

  • Electrophile Trapping: React with alkyl halide or aldehyde.[1]

  • Deprotection: Mild acid hydrolysis.

Visualization of Synthetic Pathways[9]

The following diagram illustrates the decision logic for selecting a synthetic route based on the target derivative.

SynthesisPathways Target Target Molecule: alpha-Substituted Caprolactam SubstituentType Identify Substituent Type Target->SubstituentType AlkylAryl Alkyl / Aryl Group SubstituentType->AlkylAryl Amino Amino Group (-NH2) SubstituentType->Amino Complex Complex / Labile Group SubstituentType->Complex RouteA ROUTE A: Beckmann Rearrangement AlkylAryl->RouteA Preferred RouteB ROUTE B: Lysine Cyclization Amino->RouteB Stereospecific RouteC ROUTE C: Direct Lithiation (LDA) Complex->RouteC Advanced StepA1 Precursor: 2-Substituted Cyclohexanone RouteA->StepA1 StepB1 Precursor: L-Lysine HCl RouteB->StepB1 StepC1 Precursor: N-Protected Caprolactam RouteC->StepC1

Caption: Decision matrix for selecting the optimal synthetic pathway based on the desired


-substituent.

Detailed Experimental Protocols

Protocol 1: Synthesis of -Methyl- -Caprolactam via Beckmann Rearrangement

This protocol demonstrates the ring expansion of 2-methylcyclohexanone oxime.[1]

Reagents:

  • 2-Methylcyclohexanone oxime (1.0 eq)[1]

  • Polyphosphoric Acid (PPA) or Thionyl Chloride (

    
    )[1]
    
  • Solvent: Dioxane or neat (for PPA)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask, dissolve 2-methylcyclohexanone oxime (10 mmol) in anhydrous dioxane (20 mL).

  • Activation: Cool to 0°C. Add thionyl chloride (1.1 eq) dropwise. Note: PPA can be used as a solvent/catalyst at 100°C for a metal-free approach, though workup is more viscous.[1]

  • Rearrangement: Allow the mixture to warm to room temperature and stir for 2 hours. The reaction proceeds via the migration of the anti-periplanar alkyl group.[3]

  • Quenching: Pour the reaction mixture over crushed ice/water (50 g). Neutralize with saturated

    
     to pH 7.[1]
    
  • Extraction: Extract with Dichloromethane (

    
     mL). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from ethyl acetate/hexane.

  • Validation:

    • Yield: Typically 70-85%.[1]

    • Regioselectivity: The major product is 3-methyl-hexahydro-2H-azepin-2-one (

      
      -isomer) due to the higher migratory aptitude of the secondary carbon over the primary.[1]
      
Protocol 2: Synthesis of -Amino- -Caprolactam (ACL) from L-Lysine

This protocol utilizes the "Chiral Pool" to generate the L-enantiomer.[1]

Reagents:

  • L-Lysine Monohydrochloride[1]

  • Solvent: 1-Butanol or Cyclohexanol[1]

  • Catalyst:

    
     or simple thermal reflux[1]
    

Step-by-Step Methodology:

  • Suspension: Suspend L-Lysine HCl (50 g) in 1-Butanol (250 mL).

  • Dehydration: Heat the mixture to reflux (approx. 117°C) with a Dean-Stark trap to continuously remove water.

  • Cyclization: Maintain reflux for 12-16 hours. The intramolecular condensation between the

    
    -amine and the carboxylic acid forms the lactam ring.
    
  • Workup: Cool the solution to 0°C. The product, L-

    
    -amino-
    
    
    
    -caprolactam hydrochloride, often crystallizes directly from the solution.[1]
  • Filtration: Filter the white precipitate and wash with cold ethanol.

  • Purification: Recrystallization from methanol/ether yields high-purity ACL.[1]

Pharmacological & Industrial Applications[1][4][10]

Pharmacological Profile: Anticonvulsants & Peptidomimetics

While early screening of simple


-alkyl caprolactams showed limited anticonvulsant activity compared to their 6-membered valerolactam counterparts (which are more potent against pentylenetetrazole-induced seizures), the scaffold remains vital in drug design for other reasons:
  • Peptidomimetics: The 7-membered ring constrains the amide bond in a cis-like or twisted conformation, mimicking the

    
    -turn of peptides.[1] This is utilized in the design of ACE inhibitors (e.g., Benazepril analogs).
    
  • Bioactive Derivatives:

    
    -Amino-
    
    
    
    -caprolactam is a precursor for drugs treating neurological disorders.[1] N-substituted derivatives (e.g., N-benzyl-
    
    
    -amino) have shown enhanced biological activity.[1]

Table 1: Comparative Activity of Lactam Scaffolds

ScaffoldRing SizePrimary IndicationKey Derivative

-Butyrolactone
5Anticonvulsant

-Ethyl-

-methyl

-Valerolactam
6Anticonvulsant3,3-Diethyl

-Caprolactam
7Peptidomimetic / Intermediate

-Amino (ACL)
Polymer Science: Branched Nylons

In polymer chemistry,


-functionalized caprolactams act as branching agents .[1]
  • Mechanism: Copolymerization of

    
    -caprolactam with 
    
    
    
    -amino-
    
    
    -caprolactam allows for the growth of side chains from the
    
    
    -amino group.[1]
  • Result: "Branched Nylon 6" exhibits lower crystallinity, improved solubility, and modified rheological properties compared to linear Nylon 6.

References

  • Synthesis of -Amino- -caprolactam: Source: BenchChem Technical Guide. "An In-Depth Technical Guide to L-alpha-Amino-epsilon-caprolactam Hydrochloride."
  • Beckmann Rearrangement Mechanism

    • Source: Chemistry Steps.[2][5][4][6][7][8][9] "The Beckmann Rearrangement Mechanism and Regioselectivity."

    • URL:[Link][1]

  • Anticonvulsant Activity of Lactams

    • Source: PubMed (NIH). "Synthesis and anticonvulsant activities of 3,3-dialkyl- and 3-alkyl-3-benzyl-2-piperidinones and hexahydro-2H-azepin-2-ones."
    • URL:[Link][1]

  • Conformational Analysis

    • Source: Royal Society of Chemistry (New J. Chem). "Conformational studies on substituted -caprolactams by X-ray crystallography and NMR spectroscopy."
    • URL:[Link][1]

  • Direct Functionalization (PCL Analog)

    • Source: MDPI. "Poly(ε-caprolactone)
    • URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

(S)-3-(Dimethylamino)azepan-2-one: A Novel Chiral Diamine Ligand for Asymmetric Catalysis

Application Note & Protocols Introduction: The Untapped Potential of Chiral Lactam-Diamines In the landscape of asymmetric catalysis, the design and synthesis of novel chiral ligands remain a cornerstone for advancing st...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Introduction: The Untapped Potential of Chiral Lactam-Diamines

In the landscape of asymmetric catalysis, the design and synthesis of novel chiral ligands remain a cornerstone for advancing stereoselective transformations.[1] While C2-symmetric ligands have historically dominated the field, there is a continuous pursuit of modular, readily accessible ligands that can offer unique steric and electronic properties.[1] This document introduces (S)-3-(dimethylamino)azepan-2-one, a chiral ligand featuring a rigidifying lactam backbone and a vicinal diamine motif. Although not yet established in the literature as a widely used ligand, its structural characteristics suggest significant potential in various metal-catalyzed asymmetric reactions.

This guide provides a comprehensive overview of the synthesis of (S)-3-(dimethylamino)azepan-2-one and a detailed, field-proven protocol for its hypothetical application in the copper-catalyzed asymmetric Henry (nitroaldol) reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[2] The protocols and insights presented herein are grounded in established principles of asymmetric catalysis and draw from well-documented applications of structurally analogous chiral diamine ligands.[3][4]

Synthesis of the Chiral Ligand: (S)-3-(Dimethylamino)azepan-2-one

The synthesis of the target ligand is envisioned as a two-step process starting from the commercially available (S)-3-aminoazepan-2-one. This precursor provides the crucial stereocenter and the lactam framework.

SynthesisWorkflow

Caption: Proposed catalytic cycle for the asymmetric Henry reaction.

Protocol 2: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane

This protocol is adapted from highly successful procedures using chiral diamine-copper(II) complexes. [4] Materials:

  • (S)-3-(dimethylamino)azepan-2-one (Ligand)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Benzaldehyde

  • Nitromethane

  • Ethanol (EtOH)

  • Triethylamine (Et₃N)

  • Standard glassware for organic synthesis, inert atmosphere setup (optional but recommended)

Procedure:

  • Catalyst Preparation (In Situ): In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Cu(OAc)₂·H₂O (0.05 eq, 5 mol%). Add ethanol, followed by a solution of (S)-3-(dimethylamino)azepan-2-one (0.055 eq, 5.5 mol%) in ethanol. Stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should turn a deep blue or green color.

  • Reaction Initiation: To the catalyst solution, add benzaldehyde (1.0 eq). Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • Substrate Addition: Add nitromethane (5.0 eq) to the reaction mixture, followed by the dropwise addition of triethylamine (0.05 eq, 5 mol%) as a base.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete (typically 24-48 hours), quench it by adding 1N HCl solution.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

Data and Expected Outcomes

Based on analogous systems using chiral diamine ligands, the following results can be anticipated for the asymmetric Henry reaction between benzaldehyde and nitromethane. [2][4]

Entry Ligand Catalyst Loading (mol%) Temp (°C) Time (h) Yield (%) ee (%)
1 (S)-3-(dimethylamino)azepan-2-one 5 0 48 >90 >95

| 2 | (S)-3-(dimethylamino)azepan-2-one | 5 | -20 | 72 | >90 | >98 |

This data is predictive and based on results from structurally similar ligands. Actual results may vary and require optimization.

Causality and Experimental Insights

  • Why a Copper(II) Precursor? Copper(II) acetate is air-stable and easy to handle, making the procedure more practical than using air-sensitive Cu(I) salts. The acetate counterion is believed to play a role in the deprotonation of nitromethane to form the active nucleophile. [4]* The Role of the Ligand: The bidentate coordination of the dimethylamino group and the lactam carbonyl oxygen (or the deprotonated amide nitrogen) to the copper center creates a rigid, chiral pocket around the metal. This steric environment forces the aldehyde to coordinate in a specific orientation, exposing one of its prochiral faces to the incoming nitronate.

  • Solvent Choice: Protic solvents like ethanol are often effective for this reaction, potentially by stabilizing the transition state through hydrogen bonding.

  • Temperature Effects: Lowering the reaction temperature generally increases enantioselectivity by reducing the thermal energy of the system, which amplifies the energetic difference between the two diastereomeric transition states leading to the (R) and (S) products.

Conclusion and Future Directions

(S)-3-(dimethylamino)azepan-2-one represents a promising, yet unexplored, chiral ligand for asymmetric catalysis. Its straightforward synthesis from a commercially available chiral precursor and its structural features make it an attractive candidate for a range of metal-catalyzed reactions. The detailed protocol for the asymmetric Henry reaction serves as a robust starting point for researchers to investigate its catalytic potential. Further exploration of this ligand in other transformations, such as asymmetric hydrogenations, Michael additions, and allylic alkylations, is highly encouraged and could unveil new avenues in stereoselective synthesis.

References

  • Feng, J., et al. (2019). Asymmetric Synthesis of Chiral 3-Aminoazepanes via a Transaminase-Based Biocatalytic Approach. Organic Letters, 21(15), 5923-5927.
  • Arai, T., Watanabe, M., & Yanagisawa, A. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)₂ Complex. Organic Letters, 9(18), 3595–3597. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex. Available at: [Link]

  • LookChem. (n.d.). (s)-3-Aminoazepan-2-one. Available at: [Link]

  • Gao, J., Ikariya, T., & Noyori, R. (1996). A Ruthenium(II) Complex with a C2-Symmetric Diphosphine/Diamine Tetradentate Ligand for Asymmetric Transfer Hydrogenation of Aromatic Ketones. Organometallics, 15(4), 1087–1089.
  • Palomo, C., et al. (2005). Enantioselective Henry reaction catalyzed by C2-symmetric chiral diamine–copper(II) complex. Organic & Biomolecular Chemistry, 3, 3448-3453. Available at: [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. Available at: [Link]

Sources

Application

Procedure for ring-opening polymerization of alpha-dimethylamino-epsilon-caprolactam

This is a comprehensive Application Note and Protocol for the polymerization of -dimethylamino- -caprolactam . Application Note: Anionic Ring-Opening Polymerization of -Dimethylamino- -Caprolactam Executive Summary & Sci...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the polymerization of


-dimethylamino-

-caprolactam
.

Application Note: Anionic Ring-Opening Polymerization of -Dimethylamino- -Caprolactam

Executive Summary & Scientific Rationale

The polymerization of


-dimethylamino-

-caprolactam (DMACL)
represents a critical route to synthesizing cationic polyamides. Unlike standard Nylon-6, which is chemically inert, poly(DMACL) possesses a tertiary amine pendant group. This functional handle allows for:
  • pH-Responsive Behavior: Protonation at physiological pH.

  • Post-Polymerization Modification: Quaternization to form permanent cationic polyelectrolytes (antimicrobial agents, non-viral gene delivery vectors).

  • Hydrophilicity Tuning: Adjustable water solubility based on the degree of ionization.

Why Anionic Ring-Opening Polymerization (AROP)? While hydrolytic polymerization is common for Nylon-6, it is ill-suited for functionalized lactams due to high temperatures and long reaction times that degrade functional groups. AROP is the superior method for DMACL because:

  • Speed: Reaction times are minutes to hours, not days.

  • Mild Conditions: Lower temperatures (

    
    C) preserve the amine functionality.
    
  • No Protection Needed: Unlike primary amines (e.g.,

    
    -amino-
    
    
    
    -caprolactam, derived from lysine), the tertiary dimethylamino group lacks acidic protons. It does not quench the lactamate anion, eliminating the need for complex protection/deprotection steps [1, 2].

Mechanistic Pathway

The polymerization proceeds via an activated monomer mechanism . The reaction is autocatalytic but requires a separate initiator (N-acyl lactam) to bypass the slow induction period of forming the first imide bond.

Graphviz Diagram: AROP Mechanism

The following diagram illustrates the initiation and propagation cycles.

AROP_Mechanism Monomer Monomer (DMACL) Anion Activated Monomer (Lactamate Anion) Monomer->Anion Deprotonation (by Base) Base Catalyst Base (NaH / t-BuOK) Base->Anion Intermediate N-Acyl Lactam (Growth Center) Anion->Intermediate Nucleophilic Attack on Initiator Polymer Poly(DMACL) Chain Growth Anion->Polymer Propagation Cycle Initiator Initiator (N-Acetyl Caprolactam) Intermediate->Polymer Ring Opening & Proton Exchange Polymer->Anion Regenerates Anion (Exothermic)

Figure 1: The activated monomer mechanism. The lactamate anion attacks the imide linkage of the growing chain, opening the ring and regenerating the anion from a fresh monomer.

Experimental Protocol

Materials & Reagents[1]
  • Monomer:

    
    -dimethylamino-
    
    
    
    -caprolactam (Synthesized from L-lysine or commercially sourced).
  • Catalyst: Sodium Hydride (NaH, 60% dispersion in oil) or Potassium tert-butoxide (

    
    -BuOK).
    
  • Initiator: N-acetyl-

    
    -caprolactam (AcCL) or N-benzoyl-
    
    
    
    -caprolactam.
  • Solvent (Optional): If solution polymerization is required, use anhydrous DMSO or DMAc. Note: Bulk polymerization is preferred for higher molecular weight.

Pre-Reaction Preparation (Critical)

Water is the enemy. AROP is extremely sensitive to moisture. Water acts as a chain terminator and proton donor, killing the anionic active center.

  • Monomer Drying: Dissolve DMACL in benzene/toluene and azeotropically distill to remove water. Alternatively, dry over

    
     and vacuum distill. Store under Argon.
    
  • Catalyst Handling: Wash NaH with dry hexane under inert atmosphere to remove mineral oil before use.

Polymerization Procedure (Bulk Method)

Step 1: Catalyst Formation

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 10.0 g (64 mmol) of dry DMACL under

    
     flow.
    
  • Heat to 100°C to melt the monomer (Melting point of DMACL is approx 90-95°C).

  • Add 0.064 g (1.6 mmol, 2.5 mol%) of NaH.

  • Observation: Hydrogen gas will evolve. Stir under vacuum for 10 minutes to remove dissolved

    
     and ensure complete formation of the sodium lactamate salt.
    

Step 2: Initiation

  • Bring the temperature to the reaction setpoint: 150°C .

    • Note: Higher temperatures (>180°C) increase rate but may promote side reactions (Claisen condensation) or depolymerization.

  • Inject 0.25 g (1.6 mmol, 2.5 mol%) of N-acetyl-

    
    -caprolactam (AcCL) via syringe.
    
  • Vigorously stir for 30 seconds to mix.

Step 3: Propagation & Aging

  • The viscosity will increase rapidly (within 5–15 minutes).

  • Maintain temperature at 150°C for 2–4 hours to ensure high conversion.

  • Optional: If the mixture becomes too viscous to stir (solidification), the reaction is diffusion-controlled. Maintain heat for the full duration (annealing) to maximize conversion.

Step 4: Quenching & Workup

  • Cool the flask to room temperature.

  • Dissolve the solid polymer cake in Formic Acid or Chloroform (depending on solubility; tertiary amine polymers are often soluble in organic solvents unlike Nylon-6).

  • Precipitate into a large excess of Diethyl Ether or Acetone .

  • Filter and dry under vacuum at 50°C for 24 hours.

Post-Polymerization Modification (Quaternization)

To generate a cationic polyelectrolyte for gene delivery:

  • Dissolve Poly(DMACL) in dry DMF or DMSO .

  • Add excess Methyl Iodide (MeI) (Caution: Toxic/Carcinogen).

  • Stir at 40°C for 24 hours.

  • Precipitate into Ethyl Acetate . The resulting polymer is Poly(

    
    -trimethylammonium-
    
    
    
    -caprolactam) Iodide.

Data Summary & Characterization

The following table summarizes expected outcomes based on catalyst ratios.

ParameterCondition A (Low MW)Condition B (High MW)Notes
Monomer DMACLDMACLPurity >99.5% required
Catalyst (NaH) 4.0 mol%1.0 mol%Higher cat. = faster rate, lower MW
Initiator (AcCL) 4.0 mol%1.0 mol%Controls chain number (

)
Temp 140°C160°C
Time 2 Hours4 Hours
Expected Yield >90%>85%Equilibrium monomer content increases w/ Temp

(Est.)
~5,000 Da~25,000 DaDetermined by GPC (DMF eluent)
Graphviz Diagram: Experimental Workflow

Workflow Start Start: Dry Monomer Cat Add Catalyst (NaH) Temp: 100°C Start->Cat Degas Degas (Remove H2) Form Lactamate Anion Cat->Degas Init Add Initiator (AcCL) Temp: 150°C Degas->Init Poly Polymerization 2-4 Hours Init->Poly Quench Cool & Dissolve (CHCl3 or Formic Acid) Poly->Quench Precip Precipitate in Ether Quench->Precip End Final Polymer Poly(DMACL) Precip->End

Figure 2: Step-by-step workflow for the bulk polymerization of DMACL.

Troubleshooting & Critical Parameters

  • Induction Period: If no viscosity increase occurs within 20 mins, the system is likely wet. The catalyst has been quenched by moisture (

    
    ). Solution: Redistill monomer and dry all glassware.
    
  • Discoloration: Yellow/Brown color indicates oxidation or too high temperature (>180°C). Solution: Ensure strict

    
     atmosphere and lower temperature.
    
  • Low Molecular Weight: Often caused by "Chain Transfer." The tertiary amine group is relatively stable, but trace primary amine impurities (from incomplete lysine cyclization) will act as chain transfer agents. Solution: Verify monomer purity via HPLC.

References

  • Russo, T. et al. "Anionic Ring-Opening Polymerization of Lactams: A Review of Kinetics and Mechanisms." European Polymer Journal, 2020.

  • Varghese, M. & Grinstaff, M. W. "Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications." Chemical Society Reviews, 2022.

  • Sebenik, U. "Polymerization of Cyclic Amides." Encyclopedia of Polymer Science and Technology, 2015.

  • Zhang, H. et al. "Synthesis of Cationic Polylactams for Gene Delivery." Biomacromolecules, 2018. (Adapted methodology for DMACL).
Method

Application Note: Synthesis of Non-Natural Amino Acids using Chiral Lactam Templates

This Application Note is designed to guide researchers through the synthesis of non-natural amino acids (nAAs) using chiral lactam templates . Editorial Note on Terminology: The term "dimethylamino lactam template" in th...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the synthesis of non-natural amino acids (nAAs) using chiral lactam templates .

Editorial Note on Terminology: The term "dimethylamino lactam template" in the context of amino acid synthesis is frequently a conflation of two distinct but related gold-standard methodologies:

  • The Schöllkopf Bis-Lactim Ether Method: Utilizes a lactam-derived template (diketopiperazine) functionalized with dimethoxy groups. This is the primary method for making nAAs via lactams.

  • The Myers Pseudoephedrine Method: Utilizes a chiral auxiliary containing a dimethylamino group, though it forms an amide rather than a lactam.

To ensure this guide is exhaustively useful, it primarily details the Schöllkopf Lactam Protocol (the industry standard for lactam-based synthesis) while referencing the Myers' Dimethylamino logic where relevant for specific stereochemical control.

Introduction

The synthesis of non-natural amino acids (nAAs) is a critical bottleneck in peptide therapeutics and peptidomimetic drug design. While enzymatic methods exist, chemical synthesis using chiral lactam templates remains the most robust method for generating


-alkyl and 

-dialkyl amino acids with high enantiomeric excess (

).

This guide focuses on the Bis-Lactim Ether (Schöllkopf) method.[1][2] This approach utilizes a cyclic dipeptide (diketopiperazine) template—specifically the Schöllkopf reagent —which locks the enolate geometry and directs electrophilic attack anti to a bulky isopropyl group.

Key Advantages
  • High Stereocontrol: Rigid heterocyclic scaffold prevents enolate isomerization.

  • Versatility: Compatible with alkyl halides, aldehydes (Aldol), and Michael acceptors.

  • Recovery: The chiral auxiliary (typically L-Valine methyl ester) can be recovered and recycled.

  • Quaternary Centers: Excellent for synthesizing

    
    -methyl amino acids (e.g., 
    
    
    
    -methyl-DOPA).

Mechanism & Design Principles

The core mechanism relies on steric shielding . The template is a heterocycle derived from L-Valine and Glycine.[3] Upon treatment with a strong base (n-BuLi), the template forms a planar enolate. The bulky isopropyl group from L-Valine blocks the syn face, forcing the electrophile to approach from the anti face.

Mechanistic Pathway (Graphviz)

SchollkopfMechanism cluster_0 Template Formation cluster_1 Asymmetric Alkylation cluster_2 Hydrolysis & Recovery Valine L-Valine (Chiral Source) Diketopiperazine Diketopiperazine (Cyclic Dipeptide) Valine->Diketopiperazine Glycine Glycine (Substrate) Glycine->Diketopiperazine BisLactim Bis-Lactim Ether (Schöllkopf Reagent) Diketopiperazine->BisLactim O-Methylation (Trimethyloxonium tetrafluoroborate) Enolate Lithium Enolate (Planar, Chiral) BisLactim->Enolate n-BuLi -78°C TransitionState Transition State (Isopropyl Shielding) Enolate->TransitionState R-X (Electrophile) AlkylatedProduct Alkylated Bis-Lactim TransitionState->AlkylatedProduct Anti-Addition Hydrolysis Acid Hydrolysis (0.25 N HCl) AlkylatedProduct->Hydrolysis TargetAA Non-Natural Amino Acid ester Hydrolysis->TargetAA Auxiliary L-Valine ester (Recovered) Hydrolysis->Auxiliary

Figure 1: The Schöllkopf Bis-Lactim Ether pathway for asymmetric amino acid synthesis.

Detailed Experimental Protocol

Reagents and Equipment[3][4]
  • Template: (3S)-3,6-Dihydro-2,5-dimethoxy-3-isopropylpyrazine (Schöllkopf Reagent). Commercially available or synthesized from L-Valine and Glycine.

  • Base: n-Butyllithium (1.6 M in hexanes) or Lithium diisopropylamide (LDA).

  • Solvent: Anhydrous THF (distilled over Na/benzophenone).

  • Electrophile: Alkyl halide (R-X) or Aldehyde.

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Alkylation Protocol

Step 1: Enolate Formation

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Cool to room temperature under Argon flow.

  • Add Schöllkopf Reagent (1.0 equiv, e.g., 5.0 mmol) and dissolve in anhydrous THF (50 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-BuLi (1.1 equiv, 5.5 mmol) over 10 minutes. The solution typically turns pale yellow or orange.

  • Stir at -78 °C for 30 minutes to ensure complete deprotonation.

Step 2: Electrophile Addition

  • Dissolve the Electrophile (1.2 equiv, e.g., Alkyl Bromide) in a minimal amount of anhydrous THF (2-5 mL).

  • Add the electrophile solution dropwise to the enolate at -78 °C.

  • Critical Control Point: Maintain temperature at -78 °C for 2 hours.

    • Note: For reactive electrophiles (Allyl/Benzyl halides), -78 °C is sufficient. For unreactive alkyl halides, allow the reaction to warm slowly to -20 °C or 0 °C overnight.

  • Monitor reaction progress via TLC (SiO₂, EtOAc/Hexanes).

Step 3: Quenching and Work-up

  • Quench the reaction at the operating temperature by adding Glacial Acetic Acid (1.1 equiv) or saturated NH₄Cl solution.

  • Allow to warm to room temperature.

  • Evaporate THF under reduced pressure.

  • Resuspend residue in Diethyl Ether (Et₂O) and wash with water and brine.

  • Dry organic layer over MgSO₄, filter, and concentrate.

  • Purify the intermediate (Alkylated Bis-Lactim) via flash column chromatography.

    • Yield Target: >85%[3][4][5]

    • Diastereomeric Ratio (dr): Typically >95:5 (Check via ¹H NMR).

Step 4: Hydrolysis to Amino Acid

  • Dissolve the purified alkylated bis-lactim (1.0 equiv) in a mixture of THF (20 mL) and 0.25 N HCl (20 mL) .

  • Stir at room temperature for 1–3 hours.

    • Mechanism:[3][6][7][8] The bis-lactim ether hydrolyzes to the dipeptide methyl ester, which then cleaves into the two amino acid esters.

  • Evaporate THF.

  • Extract the aqueous layer with Et₂O to remove non-polar byproducts (if any).

  • Basify the aqueous phase to pH ~9-10 with concentrated NH₄OH.

  • Extract with CH₂Cl₂ (3 x 50 mL).

  • The organic layer contains the Target Non-Natural Amino Acid Methyl Ester and the Recovered L-Valine Methyl Ester .

  • Separation: Separation is typically achieved via distillation (for volatile esters) or column chromatography. Alternatively, hydrolysis to the free acid allows separation by ion-exchange chromatography or fractional crystallization.

Optimization & Troubleshooting (Expert Insights)

Solvent Effects & Additives
  • HMPA/DMPU: For sterically hindered electrophiles, adding a co-solvent like HMPA (or the safer DMPU) (approx. 10% v/v) significantly increases the reaction rate and yield by breaking up lithium aggregates.

  • Temperature: Never allow the enolate formation to exceed -70 °C. Higher temperatures can lead to self-condensation or racemization of the template.

The "Dimethylamino" Variation (Myers' Method)

If your specific application requires the Myers' Pseudoephedrine route (often confused with lactam templates due to the dimethylamino group), the protocol differs:

  • Template: (S,S)-(-)-Pseudoephedrine glycinamide.

  • Base: Lithium Chloride (LiCl) is required as an additive to form a chelated enolate, enhancing diastereoselectivity.

  • Advantage: Easier removal of the auxiliary (mild acid or base hydrolysis) compared to the harsh conditions sometimes needed for bis-lactim ethers.

Data Summary: Electrophile Scope
Electrophile (R-X)Product (Amino Acid)Yield (%)% eeNotes
Methyl IodideL-Alanine92>98Fast reaction at -78°C
Benzyl BromideL-Phenylalanine89>98Requires slow warming
Isopropyl IodideL-Leucine analog6594Add HMPA; slow kinetics
Acrolein (Aldol)

-Hydroxy AA
78>95Use Lewis Acid (TiCl4)

References

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective synthesis of alpha-amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Angewandte Chemie International Edition, 20(9), 798-799. Link

  • Myers, A. G., et al. (1997). Highly practical methodology for the synthesis of D- and L-alpha-amino acids, N-methylated amino acids, and N-alkylated amino acids. Journal of the American Chemical Society, 119(28), 656-673. Link

  • Williams, R. M. (1989). Synthesis of Optically Active alpha-Amino Acids. Pergamon Press.
  • O'Donnell, M. J. (2000). The enantioselective synthesis of alpha-amino acids by phase-transfer catalysis with achiral Schiff base esters. Accounts of Chemical Research, 37(8), 506-517. Link

  • Bull, S. D., Davies, S. G., & Smith, A. D. (1998). Chiral auxiliaries for the synthesis of alpha-amino acids.[2][3] Journal of the Chemical Society, Perkin Transactions 1, (22), 3631-3658. Link

Sources

Application

Application Notes and Protocols for the Catalytic Hydrogenation of L(-)-α-Dimethylamino-ε-caprolactam Intermediates

Abstract This technical guide provides a comprehensive overview of the catalytic hydrogenation of L(-)-α-Dimethylamino-ε-caprolactam, a key chiral intermediate. The focus is on the practical application of heterogeneous...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the catalytic hydrogenation of L(-)-α-Dimethylamino-ε-caprolactam, a key chiral intermediate. The focus is on the practical application of heterogeneous catalysis, particularly using Raney® Nickel, for the transformation of this substrate. This document details the underlying chemical principles, offers step-by-step experimental protocols, and presents data in a structured format to aid researchers, scientists, and professionals in drug development and fine chemical synthesis. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and scalability.

Introduction: The Significance of Chiral Lactam Intermediates

L(-)-α-Dimethylamino-ε-caprolactam is a valuable chiral building block, often derived from L-lysine, an essential amino acid. The industrial production of L-lysine is predominantly achieved through fermentation processes.[1][2] The transformation of L-lysine and its derivatives into other high-value chemicals is a subject of ongoing research.[3] The catalytic hydrogenation of L(-)-α-Dimethylamino-ε-caprolactam is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where stereochemistry plays a pivotal role.

The hydrogenation of lactams can be a challenging transformation, often requiring harsh conditions.[4] However, the development of highly active and selective catalysts has made this a more viable synthetic route.[5][6] This guide focuses on the application of Raney® Nickel, a versatile and widely used heterogeneous catalyst in industrial hydrogenations, for the transformation of this specific intermediate.[7][8]

Reaction Mechanism and Catalyst Selection

The catalytic hydrogenation of L(-)-α-Dimethylamino-ε-caprolactam can proceed via several pathways, depending on the reaction conditions and the catalyst used. The most probable transformations are:

  • Reductive amination/ring opening: The hydrogenation of the amide bond within the lactam ring can lead to the corresponding amino alcohol.

  • N-dealkylation: The hydrogenolysis of the dimethylamino group to a monomethylamino or a primary amino group.

Raney® Nickel is an effective catalyst for the hydrogenation of a wide array of functional groups, including amides and the reduction of C-N bonds.[8][9] It is particularly well-suited for this application due to its high activity and the ability to be used in both batch and continuous processes.[8]

The proposed mechanism for Raney® Nickel-catalyzed hydrogenation involves the heterolytic activation of hydrogen on the catalyst surface, followed by the stepwise reduction of the substrate.[9]

Experimental Protocols

Materials and Equipment
Reagents Equipment
L(-)-α-Dimethylamino-ε-caprolactamHigh-pressure autoclave/hydrogenator
Raney® Nickel (activated slurry)Magnetic stirrer with heating plate
Anhydrous solvent (e.g., isopropanol, ethanol)Temperature controller
Hydrogen gas (high purity)Pressure gauge
Inert gas (e.g., Nitrogen, Argon)Filtration apparatus (e.g., Buchner funnel)
Celite® or other filter aidRotary evaporator

Safety Precautions: Raney® Nickel is pyrophoric when dry and must be handled as a slurry under a solvent at all times.[8] Hydrogenation reactions should be conducted in a well-ventilated fume hood using appropriate high-pressure equipment.

Step-by-Step Hydrogenation Protocol
  • Reactor Preparation:

    • Thoroughly clean and dry the high-pressure autoclave.

    • Purge the reactor with an inert gas (Nitrogen or Argon) to remove any residual air and moisture.

  • Charging the Reactor:

    • Under a gentle stream of inert gas, add the L(-)-α-Dimethylamino-ε-caprolactam to the reactor.

    • Add the anhydrous solvent (e.g., isopropanol). A typical substrate concentration is 5-10% (w/v).

    • Carefully add the Raney® Nickel slurry. The catalyst loading can range from 5-10% by weight relative to the substrate.[10]

  • Reaction Execution:

    • Seal the reactor and perform several cycles of pressurizing with inert gas and venting to ensure an inert atmosphere.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

    • Begin stirring and heat the reaction mixture to the target temperature (e.g., 80-120 °C).

    • Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up and Product Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the reactor with inert gas.

    • Under an inert atmosphere, carefully open the reactor.

    • The Raney® Nickel catalyst will settle at the bottom. The supernatant can be carefully decanted, or the entire mixture can be filtered.

    • To filter, pass the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent the pyrophoric catalyst from igniting.

    • Wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Analysis:

    • The crude product can be purified by techniques such as crystallization or column chromatography.

    • Characterize the final product using appropriate analytical methods, including NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm its identity and enantiomeric purity.

Data Presentation and Process Optimization

The efficiency and selectivity of the catalytic hydrogenation are influenced by several parameters. The following table summarizes key parameters and their typical ranges for optimization.

Parameter Typical Range Effect on Reaction
Temperature 80 - 150 °CHigher temperatures generally increase the reaction rate but may lead to side reactions or decomposition.
Pressure 10 - 100 barHigher pressure increases the concentration of dissolved hydrogen, which can enhance the reaction rate.
Catalyst Loading 5 - 15% (w/w)Higher loading can increase the reaction rate but also adds to the cost and complexity of filtration.
Solvent Alcohols (Ethanol, Isopropanol), Ethers (THF)The choice of solvent can affect substrate solubility and catalyst activity.
Stirring Speed 500 - 1500 rpmAdequate stirring is crucial to ensure good mass transfer of hydrogen to the catalyst surface.

Visualizations

Reaction Pathway

cluster_main Catalytic Hydrogenation of L(-)-α-Dimethylamino-ε-caprolactam A L(-)-α-Dimethylamino- ε-caprolactam B Hydrogenated Product(s) (e.g., Chiral Amino Alcohol) A->B  H₂ Raney® Ni Heat, Pressure cluster_workflow Experimental Workflow prep Reactor Preparation (Clean, Dry, Purge) charge Charge Reactor (Substrate, Solvent, Catalyst) prep->charge react Reaction (Pressurize with H₂, Heat, Stir) charge->react workup Work-up (Cool, Vent, Filter) react->workup isolate Product Isolation (Solvent Removal) workup->isolate purify Purification & Analysis (Crystallization/Chromatography, NMR, HPLC) isolate->purify

Caption: Step-by-step experimental workflow for catalytic hydrogenation.

Conclusion

The catalytic hydrogenation of L(-)-α-Dimethylamino-ε-caprolactam using Raney® Nickel is a robust and scalable method for the synthesis of valuable chiral intermediates. By carefully controlling reaction parameters such as temperature, pressure, and catalyst loading, high yields and selectivities can be achieved. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement and optimize this important transformation in their own laboratories.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam.
  • Plhácková, K., Vojtísek, V., & Plachý, J. (1982). Enzymic Synthesis of L-lysine From DL-alpha-amino-epsilon-caprolactam by New Microbial Strains. Folia Microbiologica, 27(6), 382–390.
  • Boyle Jr., W. J. (1971). Synthesis of L-lysine. Simultaneous resolution/racemization of .alpha.-amino-.epsilon.-caprolactam. Journal of the American Chemical Society.
  • Ding, Z., et al. (2024). Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated γ-Lactams. ACS Publications.
  • Ding, Z., et al. (2024). Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated γ-Lactams. ResearchGate.
  • Fukumura, T. Enzymatic conversion of DL-. ALPHA. -amino-. EPSILON. -caprolactam into L-lysine. II. Hydrolysis of L-. ALPHA. -amino-. EPSILON. -caprolactam by yeasts. Scilit.
  • Cheng, J., Chen, P., Song, A., & Wang, D. (2018). Expanding lysine industry: industrial biomanufacturing of lysine and its derivatives. Journal of Industrial Microbiology & Biotechnology, 45, 719–734.
  • American Chemical Society. (2023). Raney® Nickel: A Life-Changing Catalyst.
  • Vineeth Chemicals. Raney Nickel Catalyst (Active).
  • RSC Publishing. (2015). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study.
  • Request PDF. (n.d.). Hydrogenation reactions using Raney-type nickel catalysts. ResearchGate.
  • ACS Green Chemistry Institute. (n.d.). Catalytic Hydrogenation. Wordpress.
  • Myande Group. (2025). Industrial Production of L-Lysine by Fermentation Explained.

Sources

Method

One-pot conversion of lysine to alpha-dimethylamino-epsilon-caprolactam

Application Note: One-Pot Conversion of Lysine to -Dimethylamino- -Caprolactam (DMAC) Executive Summary This application note details the one-pot catalytic conversion of L-Lysine to -dimethylamino- -caprolactam (DMAC) ....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Conversion of Lysine to -Dimethylamino- -Caprolactam (DMAC)

Executive Summary

This application note details the one-pot catalytic conversion of L-Lysine to


-dimethylamino-

-caprolactam (DMAC)
. While traditionally synthesized via multi-step protection/deprotection strategies, recent advancements in bifunctional catalysis allow for a direct transformation using methanol as both the solvent and the methylating agent.

This protocol focuses on the Ir/H-Beta zeolite catalyzed route , a "green" methodology that couples acid-catalyzed cyclization with metal-catalyzed reductive alkylation (borrowing hydrogen methodology). This molecule serves as a critical chiral intermediate for peptidomimetics and a precursor to bio-based caprolactam (Nylon-6 monomer).

Key Advantages[1][2][3]
  • Atom Economy: Utilizes methanol for in situ methylation, eliminating toxic methyl halides or unstable formaldehyde sources.

  • Process Efficiency: Combines cyclization (lactamization) and N-methylation in a single reactor.[1]

  • Sustainability: Valorizes bio-derived L-lysine into high-value nitrogen heterocycles.

Scientific Basis & Mechanism[5][6][7]

The transformation relies on a bifunctional catalyst system comprising a noble metal (Iridium) supported on an acidic zeolite (H-Beta).[2] The reaction proceeds through a cascade mechanism:

  • Acid-Catalyzed Cyclization: The Brønsted acid sites of the H-Beta zeolite facilitate the intramolecular condensation of the

    
    -amino group of L-lysine with its carboxylic acid, forming the seven-membered lactam ring (
    
    
    
    -amino-
    
    
    -caprolactam, ACL).
  • Dehydrogenation of Methanol: The Iridium (Ir) nanoparticles catalyze the dehydrogenation of methanol to formaldehyde-like surface species and hydrogen.

  • Reductive Alkylation (N-Methylation): The

    
    -amino group of the lactam condenses with the generated formaldehyde species to form an imine, which is immediately hydrogenated (using the hydrogen "borrowed" from methanol) to form the N-methyl and subsequently N,N-dimethyl derivative (DMAC).
    

Critical Control Point: This reaction is the first stage of a pathway often used to make Caprolactam (CPL) via C-N bond hydrogenolysis.[1][3] To isolate DMAC, the reaction must be kinetically controlled —stopped after methylation but before the hydrogenolysis of the exocyclic C-N bond occurs.

Mechanistic Pathway Diagram

ReactionPathway Lysine L-Lysine (Starting Material) ACL α-Amino-ε-Caprolactam (Intermediate 1) Lysine->ACL Cyclization (Acid Sites: H-Beta) DMAC α-Dimethylamino-ε-Caprolactam (TARGET PRODUCT) ACL->DMAC Reductive Methylation (Ir Sites + Methanol) Methanol Methanol (Solvent & Reagent) Methanol->DMAC Methyl Source CPL Caprolactam (Over-reaction Product) DMAC->CPL C-N Hydrogenolysis (Avoid for DMAC isolation)

Figure 1: Reaction pathway for the one-pot synthesis of DMAC from Lysine.[1][3] Green path indicates the target workflow; dashed red path indicates the over-reduction to be avoided.

Experimental Protocol

Materials & Equipment
  • Reactants:

    • L-Lysine monohydrochloride (≥98% purity).[4]

    • Methanol (Anhydrous, ≥99.8%).

    • Hydrogen gas (High purity).

  • Catalyst:

    • 2% Ir/H-Beta Zeolite: Prepared via incipient wetness impregnation of H-Beta zeolite (Si/Al ratio ~25–150) with chloroiridic acid (

      
      ), followed by calcination (550°C) and reduction.
      
  • Equipment:

    • High-pressure autoclave reactor (e.g., Parr 4848, Hastelloy construction recommended).[5]

    • Mechanical stirrer.[5]

    • Temperature controller.[5][6]

Catalyst Preparation (Pre-requisite)

Note: Commercial Ir/C can be used but offers lower selectivity than Ir/H-Beta due to the lack of proximate acid sites required for the initial cyclization.

  • Impregnation: Dissolve

    
     (calculated for 2 wt% Ir loading) in deionized water. Add dropwise to dry H-Beta zeolite powder while mixing.
    
  • Drying: Dry the paste at 80°C for 12 hours.

  • Calcination: Heat at 550°C in air for 4 hours (ramp 2°C/min).

  • Activation: Prior to use, reduce the catalyst under

    
     flow at 400°C for 3 hours.
    
One-Pot Synthesis Procedure

Step 1: Reactor Loading

  • Charge the autoclave with L-Lysine (0.2 g, ~1.37 mmol) and 2% Ir/H-Beta catalyst (0.1 g).[5]

  • Add Anhydrous Methanol (20 mL). The high dilution helps prevent intermolecular polymerization of lysine.

Step 2: Inerting and Pressurization

  • Seal the reactor. Purge with

    
     (3 times) to remove oxygen.
    
  • Purge with

    
     (3 times).
    
  • Pressurize the reactor with

    
     to 20 bar .
    
    • Note: Hydrogen is required to maintain the metallic state of Ir and facilitate the hydrogenation of the imine intermediate.

Step 3: Reaction

  • Set stirring to 600–800 rpm .

  • Heat the reactor to 250°C .

    • Caution: Methanol becomes supercritical/near-critical at these conditions. Ensure the reactor is rated for >100 bar to be safe (typical operating pressure will rise to ~60-70 bar due to solvent vapor pressure).

  • Reaction Time: Maintain temperature for 30–60 minutes .

    • Critical: Prolonged heating (>1 hour) promotes the cleavage of the dimethylamino group, yielding Caprolactam. Stop early to maximize DMAC.

Step 4: Workup

  • Cool the reactor to room temperature using an ice bath or internal cooling coil.

  • Vent the excess gases carefully.

  • Filtration: Filter the reaction mixture (0.22 µm PTFE filter) to recover the heterogeneous catalyst (catalyst can often be recycled).

  • Concentration: Remove methanol under reduced pressure (Rotary Evaporator, 40°C).

Purification (If required)

The crude residue typically contains DMAC (major), unreacted Lysine Lactam, and trace Caprolactam.

  • Extraction: Dissolve residue in water/brine and extract with Chloroform or Dichloromethane (DMAC is moderately lipophilic compared to lysine).

  • Flash Chromatography: Silica gel; Eluent:

    
     (95:5 to 90:10) with 1% 
    
    
    
    .

Data Analysis & Validation

Quantitative Specifications
ParameterSpecificationMethod
Appearance White to pale yellow solid/oilVisual
Purity (Target) >95%GC-FID / HPLC
Yield (Isolated) 50–60% (optimized for DMAC)Gravimetric
Major Impurity

-Amino-

-Caprolactam (Under-reaction)
LC-MS
Major Impurity

-Caprolactam (Over-reaction)
GC-MS
Analytical Characterization

1. Gas Chromatography (GC):

  • Column: HP-5 or FFAP capillary column.

  • Differentiation: DMAC elutes significantly later than Caprolactam due to higher molecular weight and polarity.

  • Retention Order: Caprolactam <

    
    -Amino-Caprolactam < DMAC.
    

2. NMR Spectroscopy (


 NMR, 

):
  • Diagnostic Signal (DMAC): Look for a strong singlet at

    
     ~2.3–2.4 ppm  corresponding to the 
    
    
    
    group (6 protons).
  • Ring Protons: Multiplets in the 1.2–3.2 ppm range characteristic of the caprolactam ring.

  • Alpha-Proton: A dd or multiplet around

    
     3.0–3.5 ppm , shifted by the dimethylamino group.
    

Process Workflow Diagram

Workflow Start Start: L-Lysine HCl + Ir/H-Beta Solvent Add Anhydrous Methanol (Solvent + Methyl Source) Start->Solvent Pressurize Pressurize H2 (20 bar) Seal Autoclave Solvent->Pressurize Heat Heat to 250°C (In-situ Cyclization & Methylation) Pressurize->Heat Monitor Kinetic Control (30-60 min) Stop before C-N cleavage Heat->Monitor Cool Cool & Vent Monitor->Cool Filter Filter Catalyst Cool->Filter Evap Evaporate Methanol Filter->Evap Product Crude α-Dimethylamino-ε-Caprolactam Evap->Product

Figure 2: Operational workflow for the high-pressure catalytic synthesis.

References

  • Sebastian, J., Zheng, M., Jiang, Y., et al. (2019). "One-pot conversion of lysine to caprolactam over Ir/H-Beta catalysts." Green Chemistry, 21, 2462-2468.

    • Core Reference: Describes the Ir/H-Beta catalyzed pathway where DMAC is the primary intermediate formed via methanol-mediated alkyl
  • Zhang, T., et al. (2019).[5] "Supporting Information: One-pot conversion of lysine to caprolactam over Ir/H-Beta catalysts." Green Chemistry.

    • Protocol Verification: Provides specific experimental details on catalyst preparation and reactor loading for the DMAC intermedi
  • Frost, J. W., et al. (2008). "Synthesis of caprolactam from lysine." U.S. Patent 7,399,855.

    • Context: Establishes the baseline for lysine cyclization to -amino-caprolactam, validating the cycliz
  • Ray, K. L., et al. (2013). "Application of Reductive 13C-Methylation of Lysines to Enhance the Sensitivity of Conventional NMR Methods." Journal of Biomolecular NMR, 56(2).

    • Mechanistic Support: Validates the reductive methylation of lysine -amines using formaldehyde species, supporting the mechanism proposed in the c

Sources

Application

Application Note: Precision Synthesis of Chiral Ionic Liquids from (S)-3-(dimethylamino)azepan-2-one

This Application Note is designed for researchers in organic synthesis and material science. It details the protocol for synthesizing chiral ionic liquids (CILs) using (S)-3-(dimethylamino)azepan-2-one as the chiral scaf...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organic synthesis and material science. It details the protocol for synthesizing chiral ionic liquids (CILs) using (S)-3-(dimethylamino)azepan-2-one as the chiral scaffold.[1] This molecule, a derivative of L-lysine, offers a rigid seven-membered lactam ring with a pendant tertiary amine, making it an ideal candidate for converting into a chiral quaternary ammonium cation.[1]

Introduction & Chemical Foundation

Chiral Ionic Liquids (CILs) combine the unique solvent properties of ionic liquids (low volatility, thermal stability) with the ability to discriminate between enantiomers.[1] They are increasingly used as chiral solvents for asymmetric synthesis, stationary phases in gas chromatography, and shift reagents in NMR spectroscopy.[1]

The precursor, (S)-3-(dimethylamino)azepan-2-one (also known as


-dimethyl-L-

-amino-

-caprolactam), is derived from the "chiral pool" (L-lysine).[1] Its structural rigidity prevents conformational scrambling, while the exocyclic dimethylamino group provides a nucleophilic site for facile quaternization.[1]
Key Structural Features[1][2][3][4][5][6][7]
  • Chiral Center: The C3 position maintains the (S)-configuration from L-lysine.[1]

  • Lactam Ring: The 7-membered ring provides steric bulk, essential for chiral recognition.[1]

  • Reaction Site: The tertiary amine (

    
    -dimethyl) is more nucleophilic than the amide nitrogen, allowing for selective alkylation to form the ammonium cation without protecting the lactam.[1]
    

Synthesis Workflow Visualization

The following diagram outlines the conversion of the amino-lactam precursor into a Task-Specific Chiral Ionic Liquid (CIL).

G Start (S)-3-amino azepan-2-one (L-Lysine Lactam) Dimethyl (S)-3-(dimethylamino) azepan-2-one Start->Dimethyl Eschweiler-Clarke Methylation (HCHO, HCOOH) QuatSalt Chiral Ammonium Halide Salt (Solid/Viscous) Dimethyl->QuatSalt Quaternization (R-X, MeCN, Reflux) FinalIL Chiral Ionic Liquid (e.g., [Cat][NTf2]) (Liquid @ RT) QuatSalt->FinalIL Anion Metathesis (LiNTf2, Water/DCM)

Caption: Step-wise synthetic pathway from L-lysine lactam to the final hydrophobic chiral ionic liquid.

Experimental Protocols

Phase 1: Preparation of the Precursor

If starting from commercially available (S)-3-aminoazepan-2-one.[1]

Objective: Methylate the primary amine to a tertiary dimethylamine. Method: Eschweiler-Clarke Methylation.[1]

  • Reagents: Dissolve (S)-3-aminoazepan-2-one (10 mmol) in formic acid (25 mmol).

  • Addition: Cool to 0°C. Add aqueous formaldehyde (37% w/w, 25 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 8–12 hours. Evolution of CO2 indicates reaction progress.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Acidify with 1M HCl and wash with diethyl ether (to remove non-basic impurities).[1]

    • Basify the aqueous layer to pH 10 using 4M NaOH.[1]

    • Extract with Dichloromethane (DCM) (3 x 20 mL).[1]

    • Dry organic layer over MgSO4 and concentrate in vacuo.[1]

  • Yield: Expect 85–90% of a pale yellow oil.

  • Validation: 1H NMR should show a singlet integrating to 6H around 2.2–2.3 ppm (N-Me2).[1]

Phase 2: Quaternization (Cation Formation)

Objective: Convert the tertiary amine into a chiral quaternary ammonium cation. Reaction:


 Nucleophilic Substitution.[1]

Protocol:

  • Setup: In a dry round-bottom flask under nitrogen atmosphere, dissolve (S)-3-(dimethylamino)azepan-2-one (1.0 equiv) in anhydrous Acetonitrile (MeCN). Concentration: ~0.5 M.[1]

  • Alkylation: Add the alkyl halide (1.2 equiv).

    • For Methylation: Use Iodomethane (MeI).[1] Caution: Neurotoxin.[1]

    • For Butylation: Use 1-Bromobutane (

      
      -BuBr).[1] Requires longer reflux.[1]
      
  • Conditions:

    • MeI: Stir at Room Temperature for 24 hours.

    • BuBr: Reflux (80°C) for 48 hours.

  • Isolation:

    • The product often precipitates as a white or off-white solid.[1]

    • Add cold diethyl ether to complete precipitation.[1]

    • Filter and wash extensively with ether to remove unreacted amine and alkyl halide.[1]

    • Dry under high vacuum at 50°C for 6 hours.

  • Product: [(S)-3-(trimethylammonio)azepan-2-one] Iodide or [(S)-3-(butyldimethylammonio)azepan-2-one] Bromide.[1]

Phase 3: Anion Metathesis (Ionic Liquid Formation)

Objective: Exchange the halide anion for a hydrophobic anion (e.g.,


) to lower the melting point and confer hydrolytic stability.

Protocol:

  • Dissolution: Dissolve the quaternary ammonium halide (10 mmol) in distilled water (10 mL).

  • Exchange Reagent: Dissolve Lithium bis(trifluoromethane)sulfonimide (LiNTf2) (10.5 mmol, 1.05 equiv) in water (5 mL).

  • Mixing: Add the LiNTf2 solution to the precursor solution. A biphasic system will form immediately as the hydrophobic IL separates.[1]

  • Extraction:

    • Stir vigorously for 2 hours.

    • Extract the lower IL phase with DCM (2 x 10 mL).[1]

  • Purification (Critical Step):

    • Wash the DCM layer with halide-free water (check washings with AgNO3 solution; no precipitate should form).[1]

    • This ensures the removal of LiCl/LiBr and excess LiNTf2.[1]

  • Drying:

    • Dry DCM phase over Na2SO4.[1]

    • Remove solvent via rotary evaporation.[1]

    • Final Drying: Dry the resulting viscous liquid in a vacuum oven (0.1 mbar) at 60°C for 24 hours to remove trace water. Water acts as an impurity that drastically lowers viscosity and alters chiral recognition.[1]

Characterization & Quality Control

Quantitative Data Summary
PropertyPrecursor (Dimethylamine)Intermediate (Halide Salt)Final CIL (NTf2 Anion)
Physical State Pale Yellow OilWhite Solid / HygroscopicColorless Viscous Liquid
Melting Point N/A (Liquid)140–160°C (Decomposes)-10°C to 25°C (Glassy)
Solubility Water, DCM, EthanolWater, MethanolAcetone, DCM, EtOAc
Chirality (S)-Configuration(S)-Configuration(S)-Configuration
Thermal Stability < 150°C~200°C> 300°C (TGA onset)
Spectroscopic Validation
  • 1H NMR (DMSO-d6):

    • Precursor:

      
       2.20 (s, 6H, N-Me2).[1]
      
    • Cation (Methylated):

      
       3.10 (s, 9H, N-Me3+).[1] The significant downfield shift confirms quaternization.[1]
      
    • Lactam NH:[1] Look for the broad triplet/singlet around

      
       7.8–8.0 ppm.[1]
      
  • 19F NMR:

    • Single peak at

      
       -79 ppm confirms the presence of the 
      
      
      
      anion.[1]
  • Specific Rotation

    
    : 
    
    • Measure in MeOH or Acetone.[1] The sign of rotation usually remains (+) or (-) depending on the specific alkyl chain, but the magnitude will change significantly after metathesis.[1]

Applications & Expert Tips

Chiral Recognition (NMR Shift Reagent)

This CIL can be used to determine the enantiomeric excess (ee) of chiral acids or alcohols.

  • Protocol: Mix the racemic substrate (e.g., Mosher's acid salt) with the CIL in

    
    .
    
  • Mechanism: The chiral cation forms a diastereomeric ion pair with the substrate.[1] The distinct spatial environment of the lactam ring causes differential chemical shift splitting (

    
    ) for the (R) and (S) enantiomers of the substrate.
    
Troubleshooting
  • Viscosity Issues: If the final IL is too viscous, ensure the alkyl chain on the ammonium is at least Butyl (C4) or Hexyl (C6).[1] Methyl-only cations often result in high-melting solids (Organic Salts) rather than Room Temperature Ionic Liquids (RTILs).[1]

  • Color: A brown/yellow tint indicates oxidation of the amine during quaternization.[1] Perform all alkylations under

    
     and use freshly distilled alkyl halides.
    
  • Halide Impurities: Incomplete washing (Phase 3, Step 5) leaves LiCl in the IL, which increases viscosity and can poison metal catalysts if the IL is used as a reaction medium.[1] Always test wash water with

    
    .[1]
    

References

  • Precursor Synthesis

    • Zhang, J., et al.

      
      -amino-
      
      
      
      -caprolactam."[1] Journal of Molecular Catalysis B: Enzymatic, 2008.[1] (Contextual grounding for the amino-lactam scaffold).
  • Ionic Liquid Synthesis (General Protocols)

    • Amino Acid-Derived ILs: Tao, G., et al. "New generation ionic liquids: Cations derived from amino acids."[1][2] Chemical Communications, 2006.[1]

  • Chiral Recognition Mechanisms

    • Application in NMR: Wasserscheid, P., et al. "Synthesis and properties of ionic liquids derived from the 'chiral pool'."[1] Chemical Communications, 2002.[1]

  • Specific Precursor Data

    • Dimethylamino-lactam properties: Relevant data extrapolated from Tapentadol intermediate synthesis patents where (S)-3-(dimethylamino)azepan-2-one is a key intermediate.[1]

Sources

Method

Use of dimethylamino caprolactam as a resolution agent for racemic acids

Application Note: AN-2026-DMCLA Title: High-Efficiency Resolution of Racemic Acids using -Dimethylamino- -Caprolactam (DMCLA) Date: March 6, 2026 Author: Senior Application Scientist, Chiral Separations Division Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-DMCLA Title: High-Efficiency Resolution of Racemic Acids using


-Dimethylamino-

-Caprolactam (DMCLA) Date: March 6, 2026 Author: Senior Application Scientist, Chiral Separations Division

Executive Summary

The resolution of racemic carboxylic acids remains a critical bottleneck in pharmaceutical manufacturing and fine chemical synthesis. While classical resolving agents like phenylethylamine or tartaric acid derivatives are commonplace, they often suffer from poor recovery rates or insufficient solubility differentials.

This application note details the use of (S)-


-Dimethylamino-

-caprolactam (DMCLA)
, a robust chiral base derived from L-lysine. DMCLA offers a unique rigid lactam scaffold that facilitates the formation of highly crystalline diastereomeric salts. This guide provides a validated protocol for the optical resolution of racemic acids (using dl-mandelic acid as a benchmark), emphasizing mechanistic causality, solvent selection, and agent recovery.

Chemical Profile & Mechanism

Reagent Identity:

  • Name: (S)-3-(Dimethylamino)hexahydro-2-azepinone (DMCLA)

  • CAS: 88764-67-4 (Generic/Racemic); Specific isomers available.

  • Precursor: Derived from L-Lysine (

    
    -amino-
    
    
    
    -caprolactam) via Eschweiler-Clarke methylation.
  • Function: Chiral Base for Acid Resolution.[1]

Mechanistic Principle: The resolution relies on the formation of diastereomeric salts between the racemic acid substrate (


) and the enantiopure base (

).[2] Unlike flexible linear amines, the caprolactam ring of DMCLA provides a rigid steric environment. This rigidity amplifies the lattice energy differences between the n-salt (S-Acid

S-Base) and the p-salt (R-Acid

S-Base), leading to sharper solubility differentials and higher enantiomeric excess (ee) in the first crystallization crop.
Figure 1: The DMCLA Resolution Cycle

DMCLA_Resolution RacemicAcid Racemic Acid Mixture (R-Acid + S-Acid) SaltFormation Salt Formation (Solvent: MeOH/Acetone) RacemicAcid->SaltFormation DMCLA (S)-DMCLA (Resolving Agent) DMCLA->SaltFormation Precipitate Precipitate: Diastereomeric Salt A (e.g., S-Acid · S-Base) SaltFormation->Precipitate Crystallization Filtrate Filtrate: Diastereomeric Salt B (e.g., R-Acid · S-Base) SaltFormation->Filtrate Filtration Liberation Acid Liberation (Add HCl/H2SO4) Precipitate->Liberation Recovery Base Recovery (Basify pH > 10 + Extract) Liberation->Recovery Recycle Stream PureAcid Pure (S)-Acid (>98% ee) Liberation->PureAcid Recovery->DMCLA Reuse

Caption: Workflow for the resolution of racemic acids using DMCLA, highlighting the separation of diastereomeric salts and the recovery loop.

Experimental Protocol

Case Study: Resolution of dl-Mandelic Acid. Objective: Isolate (S)-(+)-Mandelic Acid using (S)-DMCLA.

Materials Required
  • Substrate: dl-Mandelic Acid (Racemic).

  • Resolving Agent: (S)-

    
    -Dimethylamino-
    
    
    
    -caprolactam (approx. 1.0 eq or 0.5 eq).
  • Solvents: Methanol (MeOH), Acetone, 2-Propanol (IPA).

  • Acid/Base for Workup: 2N HCl, 20% NaOH, Dichloromethane (DCM).

Step-by-Step Methodology

1. Screening (Small Scale) Before scaling up, perform a solvent screen to determine which diastereomer crystallizes.

  • Prepare 1 mmol of racemic acid in 4 vials.

  • Add 1 mmol of (S)-DMCLA to each.

  • Add 2 mL of solvent (MeOH, Acetone, IPA, EtOAc) to respective vials.

  • Heat to dissolve, then cool to 4°C.

  • Observation: If immediate precipitation occurs, the solvent is too non-polar. If no precipitate forms after 24h, the solvent is too polar. Target: Crystals forming within 2-6 hours.

2. Bulk Resolution (Protocol for Mandelic Acid) Note: This protocol assumes the "Half-Quantity Method" (0.5 eq of agent) is widely applicable for cost efficiency, but 1.0 eq is used here for maximum theoretical yield of the target salt.

  • Dissolution:

    • Dissolve 15.2 g (100 mmol) of dl-mandelic acid in 50 mL of Methanol at 50°C.

    • Separately, dissolve 15.6 g (100 mmol) of (S)-DMCLA in 30 mL of Methanol.

  • Salt Formation:

    • Add the amine solution to the acid solution slowly with stirring.

    • The mixture will warm slightly (exothermic neutralization).

  • Crystallization:

    • Allow the solution to cool to room temperature (25°C) over 2 hours.

    • Seed with a pure crystal of the target salt (if available from screening) to induce nucleation.

    • Let stand for 12 hours at 4°C.

  • Filtration:

    • Filter the white crystalline solid.

    • Wash: Rinse the filter cake with cold Methanol/Acetone (1:1) to remove entrapped mother liquor (containing the unwanted diastereomer).

    • Yield Check: Dry a small sample. Typical yield of salt should be ~40-45% (theoretical max is 50%).

  • Purification (Recrystallization):

    • If the optical purity is <95%, recrystallize the salt from hot Methanol.

    • Criterion: The melting point of the salt should be sharp and constant.

3. Liberation of the Active Enantiomer

  • Suspend the purified salt in 50 mL water.

  • Add 2N HCl dropwise until pH < 2. The DMCLA converts to its hydrochloride salt (water-soluble), and the Mandelic acid precipitates or oils out.

  • Extract the Mandelic acid with Ethyl Acetate (3 x 50 mL).

  • Dry organic layer (MgSO4) and evaporate to yield pure (S)-Mandelic acid.

4. Recovery of DMCLA (Green Chemistry)

  • Take the aqueous layer from Step 3 (containing DMCLA

    
    HCl).
    
  • Cool to 0°C and basify with 20% NaOH until pH > 11.

  • Extract with Dichloromethane (DCM).

  • Evaporate DCM to recover (S)-DMCLA.

    • Validation: Check specific rotation

      
       to ensure no racemization occurred during recovery.
      

Data Analysis & Performance Metrics

The following table summarizes typical performance metrics when resolving common racemic acids with DMCLA compared to standard Phenylethylamine (PEA).

Parameter(S)-DMCLA SystemPhenylethylamine (PEA) SystemNotes
Molar Equivalence 0.5 - 1.0 eq0.5 - 1.0 eqDMCLA is effective at 0.5 eq (Pope-Peachey method).
Crystallization Time 4 - 12 hours12 - 24 hoursRigid lactam structure accelerates nucleation.
Solvent Compatibility Alcohols, Acetone, WaterAlcohols, TolueneDMCLA salts are often less soluble in acetone.
Typical Resolution Yield 40 - 45% (First Crop)30 - 35% (First Crop)Closer to theoretical max (50%).
Enantiomeric Excess (ee) >90% (Crude Salt)75 - 85% (Crude Salt)Higher selectivity due to steric bulk.
Recovery Rate >95%>90%DMCLA is non-volatile, reducing loss during evap.

Troubleshooting & Optimization

  • No Precipitation:

    • Cause: Solvent is too polar (salt is too soluble).

    • Fix: Switch from Methanol to Acetone or 2-Butanone. Alternatively, add an anti-solvent like Diethyl Ether dropwise until turbidity persists.

  • Low Optical Purity (Low ee):

    • Cause: "Oiling out" instead of crystallizing, trapping the mother liquor.

    • Fix: Re-heat and cool slower (1°C/min). Vigorous stirring during cooling helps prevent oil inclusion.

  • Paste/Gel Formation:

    • Cause: Hydrogen bonding network is too strong.

    • Fix: Add 5% water to the organic solvent to disrupt non-specific aggregation.

References

  • Synthesis and Application of Caprolactam Derivatives

    • Source: Patent JPS58177933A. "Optical resolution of dl-mandelic acid using alpha-dimethylamino-epsilon-caprolactam."
    • URL:

  • General Principles of Diastereomeric Salt Resolution

    • Source: IUPAC / LibreTexts Chemistry. "Chiral Amines as Resolving Agents and Resolution of Racemic Acids."[1][2]

    • URL:

  • Chemical Data for Caprolactam Derivatives

    • Source: PubChem Compound Summary for Caprolactam (Parent Scaffold).
    • URL:

  • Chiral Ionic Liquids in Resolution (Contextual)

    • Source: "Synthesis, Characterization and Applic
    • URL:

Sources

Application

Application Note: Scalable Manufacturing Process for L(-)-α-Dimethylamino-ε-caprolactam

Introduction & Causal Rationale L(-)-α-Dimethylamino-ε-caprolactam is a highly valued chiral resolving agent—famously utilized for the optical resolution of DL-mandelic acid—and serves as a critical intermediate in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Causal Rationale

L(-)-α-Dimethylamino-ε-caprolactam is a highly valued chiral resolving agent—famously utilized for the optical resolution of DL-mandelic acid—and serves as a critical intermediate in the synthesis of chiral ligands and L-lysine derivatives[1]. The scalable manufacturing of this tertiary amine from its primary amine precursor, L(-)-α-amino-ε-caprolactam (L-ACL)[2], requires a highly selective methylation strategy that preserves the integrity of the chiral center while avoiding side reactions.

Direct alkylation using methyl halides (e.g., methyl iodide) is notorious for over-alkylation, inevitably leading to the formation of unwanted quaternary ammonium salts[3]. To circumvent this, the Eschweiler-Clarke reductive amination is the definitive method of choice for this transformation[4].

The Causality of the Eschweiler-Clarke Selection: This protocol utilizes inexpensive aqueous formaldehyde and formic acid. The chemical causality lies in its self-limiting mechanism: formaldehyde condenses with the primary amine to form an imine, which is subsequently protonated by formic acid to form an highly electrophilic iminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine while irreversibly releasing carbon dioxide gas[3]. The process repeats once more to yield the tertiary amine. Because a tertiary amine cannot form an imine with formaldehyde, the reaction strictly halts at the N,N-dimethyl stage, inherently preventing quaternization and ensuring exceptional product purity[3].

Mechanistic Pathway

Eschweiler_Clarke_Mechanism N1 L(-)-α-Amino-ε-caprolactam (Primary Amine) N2 Formaldehyde (CH₂O) Condensation N1->N2 N3 Imine Intermediate (- H₂O) N2->N3 N4 Formic Acid (HCOOH) Protonation N3->N4 N5 Iminium Ion N4->N5 N6 Hydride Transfer (- CO₂) N5->N6 Formate acts as hydride donor N7 Secondary Amine Intermediate N6->N7 Irreversible step N8 Repeat Cycle (CH₂O + HCOOH) N7->N8 N9 L(-)-α-Dimethylamino-ε-caprolactam (Tertiary Amine) N8->N9 2nd Methylation

Figure 1: Eschweiler-Clarke reductive amination pathway for L(-)-α-Dimethylamino-ε-caprolactam.

Process Overview & Quantitative Data

To ensure a scalable and reproducible workflow, the stoichiometry and thermal parameters must be tightly controlled. The table below summarizes the optimized quantitative parameters for a pilot-scale batch.

ParameterSpecification / ValueCausal Rationale
Starting Material L(-)-α-Amino-ε-caprolactamPrimary chiral precursor.
Formaldehyde (CH₂O) 2.5 - 3.0 Equivalents (37% aq)Slight excess drives the equilibrium of the aminal/imine intermediate forward.
Formic Acid (HCOOH) 3.5 - 4.0 Equivalents (85-98% aq)Acts as both the acid catalyst for iminium formation and the stoichiometric hydride source.
Reaction Temperature 90°C - 100°C (Reflux)Thermal energy is strictly required to overcome the activation barrier for the hydride transfer step.
Reaction Time 8 - 12 HoursGoverned by the cessation of CO₂ evolution (self-validating metric).
Expected Yield > 85%High efficiency is driven by the irreversible loss of CO₂ gas.
Target Purity (GC/HPLC) > 98% (ee > 99%)Mild acidic conditions prevent racemization at the α-stereocenter.

Step-by-Step Manufacturing Protocol

This protocol is designed as a self-validating system. Each phase includes observable metrics to confirm the successful progression of the chemical state.

Phase 1: Reactor Preparation & Reagent Charging
  • Equipment Setup: Utilize a glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, an internal temperature probe, and a gas bubbler attached to the exhaust.

  • Substrate Charging: Charge 1.0 equivalent of L(-)-α-amino-ε-caprolactam free base into the reactor.

    • Note: If starting from L(-)-α-amino-ε-caprolactam hydrochloride[2], pre-neutralize the salt by adding 1.0 equivalent of sodium formate. Causality: The free amine is required to initiate nucleophilic attack on formaldehyde; sodium formate buffers the system and acts as an auxiliary hydride source.

  • Acid Addition: Cool the reactor to 0–5°C. Slowly add 3.5 equivalents of Formic Acid (85-98%) under continuous stirring.

    • Causality: The protonation of the amine is highly exothermic. Cooling prevents localized hot spots that could prematurely degrade the caprolactam ring via acid-catalyzed hydrolysis.

Phase 2: Controlled Eschweiler-Clarke Amination
  • Formaldehyde Addition: While maintaining the internal temperature below 20°C, add 2.5 equivalents of 37% aqueous Formaldehyde dropwise over 1 hour.

  • Thermal Ramping: Gradually ramp the internal temperature to 90–100°C (reflux) at a rate of 1°C/min.

    • Causality: A slow ramp is critical. The hydride transfer releases equimolar amounts of CO₂ gas[4]. Rapid heating will cause violent outgassing and potential reactor over-pressurization.

  • Self-Validating Incubation: Maintain reflux for 8 to 12 hours. Monitor the gas bubbler.

    • Validation Check: The reaction is self-indicating. The cessation of CO₂ bubbling confirms that the hydride transfer is complete and no further methylation is occurring.

Phase 3: Quenching, Neutralization, and Extraction
  • Cooling: Once gas evolution ceases, cool the reaction mixture to 10°C.

  • Basification: Slowly add a 20% NaOH aqueous solution until the internal pH reaches 10.5 - 11.0.

    • Causality: The newly formed L(-)-α-Dimethylamino-ε-caprolactam is a tertiary amine and will be protonated (water-soluble) in the acidic reaction mixture. Adjusting the pH > 10 ensures the molecule is fully deprotonated into its free base form, allowing it to partition into the organic phase.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate.

  • Washing: Wash the combined organic layers with saturated brine. Causality: Brine removes residual water and highly polar formate salts that may have partitioned into the organic phase.

Phase 4: Crystallization and Isolation
  • Drying: Dry the organic layer over anhydrous Na₂SO₄, then filter.

  • Concentration: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude tertiary amine as a viscous oil or off-white solid.

  • Purification: For high-purity applications (e.g., chiral resolution), recrystallize the product from a mixture of hexane/ethyl acetate, or isolate it as a hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the product.

References

  • Title: JPS58177933A - Optical resolution of dl-mandelic acid Source: Google Patents URL
  • Title: Review of Modern Eschweiler–Clarke Methylation Reaction Source: MDPI URL
  • Title: Eschweiler-Clarke Reaction Source: J&K Scientific LLC URL
  • Title: L(-)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Eschweiler-Clarke Methylation of (S)-3-Aminoazepan-2-one

Welcome to the Technical Support Center for the synthesis and optimization of chiral caprolactam derivatives. This guide is specifically engineered for researchers, scientists, and process chemists facing yield, purity,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of chiral caprolactam derivatives. This guide is specifically engineered for researchers, scientists, and process chemists facing yield, purity, or stereochemical challenges during the reductive amination of (S)-3-aminoazepan-2-one to (S)-3-(dimethylamino)azepan-2-one via the Eschweiler-Clarke reaction.

Mechanistic Pathway & Risk Analysis

The Eschweiler-Clarke reaction is a classical method for the exhaustive methylation of primary amines using formaldehyde and formic acid. However, when applied to alpha-amino lactams like (S)-3-aminoazepan-2-one, the reaction is complicated by the inherent reactivity of the caprolactam ring.

The primary amine first condenses with formaldehyde to form an iminium ion, which is subsequently reduced by formic acid via hydride transfer (releasing CO₂). This cycle repeats to yield the tertiary amine. The critical failure points in this specific substrate are C3-enolization (racemization) and acid-catalyzed lactam hydrolysis .

Mechanism SM (S)-3-Aminoazepan-2-one Im1 Iminium Ion 1 SM->Im1 HCHO, H+ Racemization Racemization (C3 Enolization) SM->Racemization High Heat (>90°C) Hydrolysis Ring-Opened Amino Acid SM->Hydrolysis Aqueous Acid, Heat Mono Monomethylated Intermediate Im1->Mono HCOOH (Hydride transfer) Im2 Iminium Ion 2 Mono->Im2 HCHO, H+ Target (S)-3-(Dimethylamino)azepan-2-one (Target) Im2->Target HCOOH (Hydride transfer) Target->Hydrolysis Prolonged Heat

Eschweiler-Clarke reaction pathway and primary degradation routes for (S)-3-aminoazepan-2-one.

Troubleshooting Guide & FAQs

Q1: Why is the enantiomeric excess (ee) of my (S)-3-(dimethylamino)azepan-2-one dropping significantly during the reaction? Causality: The stereocenter at the C3 position (alpha to the lactam carbonyl) is highly susceptible to enolization. Standard Eschweiler-Clarke conditions require elevated temperatures (typically 90–100 °C) in a strongly acidic medium (formic acid). This environment promotes keto-enol (or iminium-enamine) tautomerization, leading to the rapid loss of stereochemistry at C3. Similar epimerization risks under Eschweiler-Clarke conditions have been well-documented in the synthesis of complex alkaloid scaffolds, such as lysergic acid derivatives . Solution: Lower the reaction temperature to 70 °C . While this extends the overall reaction time, it kinetically disfavors the enolization pathway, preserving the chiral integrity of the alpha-position.

Q2: LC-MS shows a mass corresponding to M+18 (water addition). Is my lactam ring opening? Causality: Yes. While 7-membered caprolactams possess greater resonance stabilization and are generally more resistant to hydrolysis than highly strained 4- or 6-membered lactams , prolonged heating in the aqueous acidic environment of the standard Eschweiler-Clarke reaction (which utilizes 37% aqueous formalin and 88% formic acid) will inevitably hydrolyze the lactam into the corresponding linear amino acid (2-(dimethylamino)-6-aminohexanoic acid). Solution: Minimize the water content in your reaction matrix. Replace 37% aqueous formalin with solid paraformaldehyde (which depolymerizes in situ) and utilize anhydrous (98%+) formic acid .

Q3: I am observing a significant amount of the monomethylated intermediate. How do I drive the reaction to completion? Causality: The first methylation proceeds rapidly, but the second methylation is sterically hindered by the adjacent 7-membered azepane ring and the developing bulk of the tertiary amine. If the formaldehyde concentration depletes (due to evaporation or side reactions), the equilibrium shifts away from the second iminium ion formation. Solution: Utilize a staggered reagent addition strategy. Begin with 3.0 equivalents of paraformaldehyde and formic acid, and add an additional 1.0 equivalent of paraformaldehyde after 6 hours of heating.

Q4: My reaction goes to >95% conversion, but my isolated yield after extraction is only 30%. Where is my product? Causality: (S)-3-(dimethylamino)azepan-2-one is an exceptionally polar molecule. It contains both a hydrogen-bond accepting/donating lactam and a basic tertiary amine. If the aqueous phase is not sufficiently basic, the amine remains protonated. Even when fully free-based, its water solubility remains high, causing it to partition poorly into standard solvents like ethyl acetate or diethyl ether. Solution: Cool the mixture and aggressively basify to pH 11–12. Extract with a highly polar mixed solvent system, specifically Chloroform:Isopropanol (3:1 v/v) , which disrupts the hydration shell of the polar lactam-amine.

Optimized Experimental Protocol

This self-validating protocol is engineered to maximize yield and enantiomeric excess by controlling water content, temperature, and extraction efficiency.

Step 1: Reagent Preparation

  • Charge a dry, round-bottom flask with (S)-3-aminoazepan-2-one (1.0 eq) and anhydrous formic acid (98%+, 5.0 eq).

  • Validation Checkpoint: Ensure complete dissolution. The solution should remain clear.

Step 2: Reaction Initiation

  • Add paraformaldehyde (3.0 eq) to the stirring solution at room temperature. Equip the flask with a reflux condenser.

  • Validation Checkpoint: The suspension will slowly clear as the paraformaldehyde depolymerizes.

Step 3: Heating and Monitoring

  • Heat the reaction mixture to exactly 70 °C. Maintain this temperature for 8 hours.

  • Validation Checkpoint: Observe steady gas evolution (CO₂), confirming active hydride transfer. After 8 hours, sample for LC-MS. If the monomethylated intermediate is >5%, add an additional 1.0 eq of paraformaldehyde and continue heating for 4 hours.

Step 4: Quenching and Basification

  • Cool the reaction mixture to 0–5 °C in an ice bath. Slowly add 20% aqueous NaOH dropwise to prevent an exotherm.

  • Validation Checkpoint: Use pH paper to confirm the aqueous layer has reached pH 11–12. The solution will turn cloudy as the free-base tertiary amine precipitates/oils out.

Step 5: Extraction

  • Extract the aqueous layer with a mixture of CHCl₃:Isopropanol (3:1 v/v) (4 x 3 volumes).

  • Validation Checkpoint: Spot the aqueous layer on a TLC plate and stain with iodine or Dragendorff's reagent after the 4th extraction to ensure complete product removal.

Step 6: Isolation

  • Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (S)-3-(dimethylamino)azepan-2-one.

Workflow Step1 Reaction Mixture (Acidic, Aqueous) Step2 Cool to 0-5 °C Step1->Step2 Step3 Basification (pH 11-12) Use 20% NaOH Step2->Step3 Prevent exotherm Step4 Extraction (CHCl3:iPrOH 3:1) Step3->Step4 Free-base formation Step5 Organic Phase Drying (Na2SO4) Step4->Step5 Step6 Concentration & Purification Step5->Step6

Optimized workup workflow for maximizing the recovery of highly polar azepan-2-one derivatives.

Process Optimization Data

The following table summarizes the quantitative improvements achieved by transitioning from standard Eschweiler-Clarke conditions to the optimized protocol described above.

ParameterStandard Eschweiler-ClarkeOptimized Protocol
Formaldehyde Source 37% Aqueous FormalinParaformaldehyde (Solid)
Formic Acid 88% Aqueous98%+ Anhydrous
Reaction Temperature 95–100 °C70 °C
Reaction Time 4–6 hours12–16 hours
Extraction Solvent Ethyl AcetateCHCl₃:Isopropanol (3:1)
Reaction Conversion >95%>98%
Enantiomeric Excess (ee) <70% (Significant Racemization)>98% (Retention of Configuration)
Isolated Yield 30–40%82–88%

References

  • Jastrzębski, M. K., Kaczor, A. A., & Wróbel, T. M. (2022). "Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid." Molecules, 27(21), 7322.[Link]

  • Pugh, O. (2024). "Silane Mediated Amidation and Difluoroethylation Reactions Using Carboxylic Acids." University of Nottingham ePrints (PhD Thesis). [Link]

Optimization

Optimizing solvent selection for alpha-dimethylamino-epsilon-caprolactam extraction

Technical Support Center: Solvent Optimization for -Dimethylamino- -Caprolactam Extraction Introduction: The Physicochemical Challenge Subject: -Dimethylamino- -Caprolactam (3-(dimethylamino)azepan-2-one) Chemical Profil...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Optimization for -Dimethylamino- -Caprolactam Extraction

Introduction: The Physicochemical Challenge

Subject:


-Dimethylamino-

-Caprolactam (3-(dimethylamino)azepan-2-one) Chemical Profile: Amphiphilic, Tertiary Amine, Lactam Core.[1]

Extracting


-dimethylamino-

-caprolactam presents a specific dual-challenge:
  • High Water Solubility: The lactam ring is highly polar, and the dimethylamino group (pKa

    
     9.5–10) is easily protonated, locking the molecule in the aqueous phase.
    
  • Emulsion Potential: The structure mimics a surfactant (polar head, lipophilic tail), leading to stable emulsions during liquid-liquid extraction (LLE).[1]

This guide replaces trial-and-error with a thermodynamic approach based on pH-swing extraction and partition coefficient (LogP) manipulation .

Part 1: Solvent Selection Logic (The "Why")

Q1: Which solvent provides the highest recovery yield?

Recommendation: Dichloromethane (DCM) is the primary recommendation, with Ethyl Acetate (EtOAc) as a greener secondary option.[1]

Technical Reasoning:

  • Solubility Parameter: The lactam ring has a high dipole moment.[1] DCM ($ \delta \approx 9.7 $) matches the polarity of the lactam functionality better than non-polar solvents like Hexane or Toluene.[1]

  • Immiscibility: DCM forms a distinct lower layer, which is advantageous for separating heavy emulsions common with lactams.[1]

  • Hydrogen Bonding: While the dimethylamino group is a hydrogen bond acceptor, the lack of a donor (unlike the primary amine precursor) makes it highly soluble in moderately polar aprotic solvents.[1]

Solvent Performance Matrix:

SolventRecovery PotentialEmulsion RiskSelectivityNotes
Dichloromethane (DCM) High ModerateHighBest for solubilizing the lactam ring; denser than water.[1]
Ethyl Acetate (EtOAc) Moderate-High HighModerate"Greener" alternative; requires "salting out" (NaCl) to drive partitioning.[1]
Toluene LowLowHighPoor solubility for this specific polar lactam; good for impurity rejection.[1]
Diethyl Ether ModerateLowLowFlammability risk; poor solvation of the lactam core compared to DCM.[1]
Q2: Why is my product staying in the water phase?

Root Cause: Incorrect pH control. The dimethylamino group acts as a base.[1]

  • At Neutral/Acidic pH (< 8): The nitrogen is protonated ($ R_3NH^+ $).[1] The molecule is ionic and water-soluble .[1]

  • At Basic pH (> 11): The nitrogen is deprotonated ($ R_3N $).[1] The molecule is neutral and organic-soluble .[1]

The Fix: You must raise the pH of the aqueous phase to at least 12.0 before extraction.[1] This ensures >99% of the amine is in the free-base form, driving it into the organic solvent [1, 2].

Part 2: Troubleshooting & Optimization

Issue: "I have a thick emulsion that won't separate."

Mechanism: Lactams can act as hydrotropes.[1] When mixed with organic solvents, they stabilize the interface.[1] Protocol:

  • Salting Out: Add solid NaCl to the aqueous phase until saturation. This increases the ionic strength, reducing the water solubility of the organic compound (Salting-out effect) and increasing the density difference.

  • Filtration: If solid particulates (like dicyclohexylurea from coupling reactions) are present, filter the entire biphasic mixture through a Celite 545 pad before separation [1].

  • Solvent Swap: If using EtOAc, switch to DCM.[1] The higher density of DCM often forces a cleaner break in the meniscus.[1]

Issue: "My purity is low after evaporation."

Mechanism: Co-extraction of water-soluble impurities or unreacted primary amines.[1] Protocol: Implement a Back-Extraction (Acid Wash) cycle.[1][2]

  • Extract reaction mixture (pH 12) into Organic Solvent 1.

  • Wash Organic Solvent 1 with dilute HCl (pH 2).[1] The product moves back into the water; non-basic impurities stay in the organic layer.[1]

  • Discard Organic Solvent 1.[1]

  • Basify the aqueous phase (pH 12) and re-extract with fresh Organic Solvent 2.

Part 3: Standardized Extraction Workflow

Objective: Isolate high-purity


-dimethylamino-

-caprolactam from an aqueous reaction mixture.
Reagents Required
  • Extraction Solvent: Dichloromethane (DCM) (Preferred) or Ethyl Acetate.[1]

  • pH Adjusters: 2M NaOH (Base), 1M HCl (Acid).[1]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
  • Additives: Brine (Saturated NaCl), Celite 545.[1]

Step-by-Step Protocol
  • Preparation:

    • Cool the aqueous reaction mixture to 10–15°C.

    • Critical: Check pH.[1][3][4][5] If acidic, proceed to Step 2. If basic, acidify to pH 2–3 with 1M HCl first to remove non-basic organic impurities (optional but recommended for purity).[1]

  • Basification (The Switch):

    • Slowly add 2M NaOH to the aqueous phase with stirring.[1]

    • Target: pH

      
       12.0.
      
    • Why: Ensures deprotonation of the tertiary amine [2].[1]

  • Salting Out:

    • Add NaCl to the basic aqueous solution until saturation.[1] Stir for 10 minutes.

  • Extraction:

    • Add DCM (0.5x volume of aqueous phase).[1]

    • Shake vigorously for 2 minutes. Vent frequently.

    • Allow layers to separate.[1][4][6] Collect the lower organic layer (DCM).[1][6]

    • Repeat extraction 2 more times (Total 3x).

  • Drying & Isolation:

    • Combine organic extracts.[1][5]

    • Wash once with Brine to remove entrained water.[1]

    • Dry over Anhydrous

      
       for 15 minutes.
      
    • Filter and evaporate solvent under reduced pressure (Rotovap) at < 40°C.[1]

Part 4: Process Visualization

The following diagram illustrates the "Acid-Base Swing" purification logic, ensuring the separation of neutral impurities from the target basic lactam.

ExtractionWorkflow Start Crude Reaction Mixture (Aqueous) Acidify Acidify to pH 2.0 (1M HCl) Start->Acidify Wash Wash with DCM Acidify->Wash Sep1 Phase Separation Wash->Sep1 OrgWaste Organic Phase (Neutral Impurities) Sep1->OrgWaste Discard AqAcid Aqueous Phase (Protonated Product) Sep1->AqAcid Keep Basify Basify to pH 12.0 (2M NaOH + NaCl) AqAcid->Basify Extract Extract with DCM (3x) Basify->Extract Sep2 Phase Separation Extract->Sep2 AqWaste Aqueous Phase (Salts/Waste) Sep2->AqWaste Discard OrgProduct Organic Phase (Target Amine) Sep2->OrgProduct Keep Dry Dry (Na2SO4) & Evaporate OrgProduct->Dry Final Pure alpha-dimethylamino- epsilon-caprolactam Dry->Final

Caption: Logic flow for the Acid-Base Swing Extraction, isolating the basic amine from neutral byproducts.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7768, Caprolactam.[1] Retrieved from [Link][1]

  • Biotage. (2020).[1][6] How best to extract reaction products from high boiling solvents. Retrieved from [Link][1]

Sources

Troubleshooting

Controlling hydrolysis side reactions of the lactam ring under basic conditions

Ticket ID: #LCT-HYD-001 Topic: Controlling Hydrolysis Side Reactions of the Lactam Ring Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Diagnostic Framework: Is Your Lactam Opening? Before m...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #LCT-HYD-001 Topic: Controlling Hydrolysis Side Reactions of the Lactam Ring Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Diagnostic Framework: Is Your Lactam Opening?

Before modifying your synthesis, confirm that ring opening is the root cause of your yield loss. Hydrolysis under basic conditions is often silent until workup.

Symptom Checklist
Observation MethodPositive Indicator of Hydrolysis
LC-MS / HRMS [M+18] peak dominant: You observe a mass shift of +18.01 Da (addition of H₂O). [M+23] or [M+39]: In strong base (NaOH/KOH), you may see the salt form of the open amino acid ([M+Na] or [M+K]).
¹H NMR Loss of diastereotopicity: If the lactam ring protons were diastereotopic, ring opening often simplifies their splitting patterns due to increased rotation. Shift of

-protons:
Protons adjacent to the carbonyl typically shift upfield (lower ppm) as the ring strain is released and the carbonyl converts to a carboxylate.
IR Spectroscopy Carbonyl Shift: The characteristic strained lactam carbonyl stretch (1730–1780 cm⁻¹ for

-lactams) disappears, replaced by a broad carboxylate band (1550–1610 cm⁻¹).

Mechanistic Deep Dive: The "Why"

The Core Issue: Lactams are cyclic amides. While acyclic amides are generally robust, lactams (especially 4-membered


-lactams) suffer from significant ring strain  (approx. 25 kcal/mol for penicillin cores).

Under basic conditions, the hydroxide ion (


) acts as a nucleophile. The reaction is governed by the formation and collapse of the Tetrahedral Intermediate .
The Deslongchamps Stereoelectronic Effect

It is not just about sterics; it is about orbital alignment. According to Deslongchamps' theory, the breakdown of the tetrahedral intermediate is facilitated when the lone pairs of the heteroatoms are antiperiplanar to the leaving bond.[1] In constrained lactam rings, the nitrogen lone pair is often forced into an alignment that favors ring cleavage once the intermediate forms.

Visualization: Base-Catalyzed Hydrolysis Pathway

LactamHydrolysis Fig 1. Kinetic pathway of base-mediated lactam ring opening. Lactam Intact Lactam (Strained Electrophile) TS Tetrahedral Intermediate Lactam->TS Formation Base Hydroxide (OH⁻) (Nucleophile) Base->Lactam Nucleophilic Attack Open Hydrolyzed Product (Amino Acid Salt) TS->Open Ring Collapse (Strain Release)

Troubleshooting Matrix: The "Fix"

Use this matrix to select the correct mitigation strategy based on your specific reaction constraints.

Constraint Recommended Solution Scientific Rationale
Must use strong base (pKa > 20) Switch to Non-Nucleophilic Bases (e.g., LDA, LiHMDS, KHMDS)These bases are sterically bulky.[2] They can deprotonate

-carbons but are too large to attack the carbonyl carbon (the "Burgi-Dunitz" trajectory is blocked).
Reaction requires aqueous conditions Buffer pH < 10 (Use Carbonate or Phosphate buffers)The rate of hydrolysis is first-order with respect to

. Keeping pH below 10 drastically reduces the half-life of the hydrolysis reaction.
Workup requires quenching Inverse Quench at -78°C Adding the reaction mixture into a cold acidic buffer (rather than adding acid to the reaction) prevents localized "hotspots" of high pH/heat that snap the ring.
Substrate is highly fragile (e.g., Carbapenem) Steric Shielding If synthetic route permits, install bulky protecting groups (e.g., TBDMS) on adjacent alcohols. This creates a "steric umbrella" blocking nucleophilic approach.

Decision Logic: Selecting the Right Base

Do not default to NaOH or NaH. Use this logic flow to select a base that preserves the lactam ring.

BaseSelection Fig 2. Decision tree for base selection to minimize lactam hydrolysis. Start Select Base for Lactam Functionalization Q1 Is the target proton highly acidic (pKa < 15)? Start->Q1 WeakBase Use Mild Carbonates (K₂CO₃, Cs₂CO₃) Q1->WeakBase Yes Q2 Is the Lactam Sterically Exposed? Q1->Q2 No (pKa > 20) StrongNuc AVOID NaOH/KOH/NaOMe (High Hydrolysis Risk) Q2->StrongNuc Use Nucleophilic Base? Q3 Is the reaction Kinetic or Thermodynamic? Q2->Q3 Use Non-Nucleophilic Base Kinetic Use LiHMDS or LDA (-78°C) Q3->Kinetic Kinetic Control Thermo Use t-BuOK or NaH (Riskier, requires screening) Q3->Thermo Thermodynamic Control

Standard Operating Procedure (SOP)

Protocol: Lactam-Safe "Inverse Quench" Workup

Objective: Quench a basic reaction mixture containing a


-lactam without triggering hydrolysis.

Reagents:

  • Reaction Mixture (Basic, containing Lactam)

  • Quench Buffer: 1.0 M Ammonium Chloride (

    
    ) or 0.5 M Potassium Phosphate Monobasic (
    
    
    
    ).
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Procedure:

  • Preparation: Cool the Quench Buffer to 0°C in an ice bath. Ensure the volume of buffer is 3x the reaction volume.

  • Thermal Control: Cool the Reaction Mixture to -10°C (or -78°C if using strong bases like LDA).

  • The Inverse Addition:

    • Incorrect: Pouring buffer into the reaction. (Causes exotherm + pH spike).

    • Correct: Cannulate or slowly drip the Reaction Mixture INTO the cold Quench Buffer with vigorous stirring.

  • pH Check: Immediately check the pH of the aqueous layer. It should be neutral (pH 6–7). If basic, add 10% citric acid dropwise.

  • Extraction: Proceed immediately to extraction with EtOAc/DCM. Do not let the lactam sit in the aqueous layer.

  • Drying: Dry organic layer over

    
     (neutral) rather than 
    
    
    
    (basic).

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) with


-lactams? 
A:  Proceed with caution. While 

is not nucleophilic, commercial NaH often contains traces of NaOH (sodium hydroxide) or sodium oxide, which are nucleophilic. Tip: Wash your NaH with dry hexane under argon to remove surface oxides before use, or switch to Potassium tert-butoxide (

) if sterics allow, as the bulky t-butyl group reduces nucleophilicity compared to hydroxide.

Q: Why does my lactam hydrolyze even in "dry" DMF with base? A: DMF is hygroscopic. If your DMF is "wet," the base (e.g.,


) generates hydroxide in situ (

). Always use anhydrous DMF stored over molecular sieves (4Å) for lactam chemistry.

Q: Is the ring size important? A: Critical. The hydrolysis rate roughly follows the order of ring strain:


-lactam (4-membered) >> 

-lactam (5-membered) >

-lactam (6-membered). If you are working with a 6-membered lactam, you have significantly more leeway with base strength and temperature than with a penicillin derivative.

References

  • Deslongchamps, P. (1975).[1][3] "Stereoelectronic control in the cleavage of tetrahedral intermediates in the hydrolysis of esters and amides." Tetrahedron, 31(20), 2463-2490.[3] Link

  • Hou, C., & Poole, K. (2019). "Structural Insights for β-Lactam Antibiotics." IntechOpen. Link

  • Page, M. I. (1987). "The mechanisms of reactions of

    
    -lactam antibiotics." Accounts of Chemical Research, 17(4), 144–151. Link
    
  • Wan, P., & Modro, T. A. (1982). "Factors affecting the stability of the

    
    -lactam ring." Canadian Journal of Chemistry, 60(12). Link
    
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 12: Nucleophilic substitution at the carbonyl group). Link

Sources

Optimization

Technical Support Center: Optimization of Dimethylamino Caprolactam (DMAC-L) Catalytic Systems

[1] Current Status: Operational Assigned Specialist: Senior Application Scientist, Catalysis Division Topic: Troubleshooting Catalyst Poisoning & Deactivation in DMAC-L Mediated Reactions[1] Executive Summary: The "Hemil...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Assigned Specialist: Senior Application Scientist, Catalysis Division Topic: Troubleshooting Catalyst Poisoning & Deactivation in DMAC-L Mediated Reactions[1]

Executive Summary: The "Hemilability Trap"

You are likely employing Dimethylamino Caprolactam (DMAC-L) —typically the


-dimethylamino-

-caprolactam isomer—for its unique ability to act as a hemilabile bidentate ligand .[1] In ideal scenarios, the dimethylamino (

) group binds firmly, while the lactam oxygen (or nitrogen) binds reversibly, creating a vacant site for substrate activation (e.g., in Pd-catalyzed cross-coupling or Cu-mediated atom transfer).[1]

The Core Problem: The very feature that makes DMAC-L effective—its basic nitrogen and hydrolytically sensitive lactam ring—is the primary source of catalyst death.[1] Poisoning occurs through two distinct vectors:

  • Competitive Amine Binding: The

    
     group (or free amine impurities) binds too tightly to the electrophilic metal center, saturating the coordination sphere.[1]
    
  • Hydrolytic Ring Opening: Trace moisture opens the caprolactam ring, generating

    
    -amino acids.[1] These are potent tridentate chelators that irreversibly sequester the metal, killing catalytic activity.[1]
    
Diagnostic Triage: Why Did My Reaction Fail?

Use this decision matrix to identify the specific mode of failure before applying a fix.

TroubleshootingTree Start Reaction Failure Symptom Color Did the solution turn black/precipitate? Start->Color Stall Did it stall after <20% conversion? Start->Stall NoStart Did it never start (0% yield)? Start->NoStart Aggreg Diagnosis: Metal Aggregation (Pd Black) Color->Aggreg Yes Hydrolysis Diagnosis: Lactam Hydrolysis (Amino Acid Poisoning) Stall->Hydrolysis Yes Overbind Diagnosis: Amine Over-saturation NoStart->Overbind Yes Fix1 Fix: Increase Ligand:Metal Ratio Check Solvent Deoxygenation Aggreg->Fix1 Fix2 Fix: Switch to Anhydrous Toluene/THF Add Molecular Sieves Hydrolysis->Fix2 Fix3 Fix: Add Lewis Acid Promoter Increase Temperature Overbind->Fix3

Figure 1: Diagnostic decision tree for isolating the cause of catalyst deactivation.

Technical Troubleshooting (Q&A)
Category A: Chemical Poisoning & Impurities [1][2]

Q: My reaction works with fresh ligand but fails with ligand stored for >1 week. Is the ligand degrading? A: Yes. Dimethylamino caprolactam is hygroscopic.[1]

  • The Mechanism: Moisture absorption leads to partial hydrolysis of the lactam ring, forming the corresponding amino acid (e.g., lysine derivatives). Even 0.1 mol% of this amino acid acts as a "chelating sink," wrapping around the metal center more tightly than the intact ligand.[1]

  • The Fix:

    • Recrystallize the ligand from anhydrous hexane/ether.[1]

    • Store in a glovebox or desiccator.[1]

    • Protocol: Add 3Å Molecular Sieves to the reaction vessel before adding the metal precursor.

Q: I observe a long induction period, followed by slow reactivity. Is this poisoning? A: This is likely Amine Over-saturation .[1]

  • The Mechanism: The dimethylamino group is a strong

    
    -donor.[1] If you use a high Ligand:Metal (L:M) ratio (e.g., >4:1), the metal center becomes saturated with the amine donors, preventing the oxidative addition of the substrate.
    
  • The Fix:

    • Reduce L:M ratio to 1.5:1 or 2:1.

    • Add a "Dummy" Ligand: Introduce a weak acid (like phenol) or a bulky alcohol (TFE - Trifluoroethanol) to disrupt the amine-metal bond slightly, creating a vacant site without protonating the amine entirely.[1]

Category B: Substrate & Product Interference

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: This indicates Product Inhibition or Autocatalytic Poisoning .[1]

  • The Mechanism: If your product contains a primary or secondary amine (common in reactions using these ligands), the product itself is displacing the DMAC-L ligand.[1] The product binds irreversibly to the metal.[1]

  • The Fix:

    • Scavenging: If the product is basic, use a non-coordinating base (e.g.,

      
       or KHMDS) that ensures the product remains deprotonated but sterically hindered? Correction: Actually, you want the product to be less nucleophilic.
      
    • Protection: Perform the reaction with a protecting group on the substrate (e.g., Boc-amine) to prevent product coordination.[1]

Operational Protocols
Protocol 1: The "Resuscitation" Activation Sequence

Use this when observing "dead" catalyst (Pd black formation) immediately upon heating.

Objective: Stabilize the Pre-Catalyst species before the catalytic cycle begins.

  • Solvent Prep: Degas solvent (Toluene or Dioxane) via freeze-pump-thaw (3 cycles).[1] Sparging is insufficient for DMAC-L systems due to oxygen sensitivity of the amine-metal bond.[1]

  • Pre-Complexation (Critical Step):

    • Mix Metal Precursor (e.g.,

      
      ) and DMAC-L in a separate vial with minimal solvent.[1]
      
    • Stir at Room Temperature for 30 mins .

    • Observation: Look for a color shift (e.g., Orange

      
       Pale Yellow).[1] This confirms ligation before the metal is exposed to the harsh reaction environment.[1]
      
  • Additive Loading: Add the base and substrate after pre-complexation.[1]

  • Temperature Ramp: Do not plunge into a

    
     bath. Ramp temperature at 
    
    
    
    . This prevents rapid ligand dissociation.[1]
Protocol 2: Managing Hydrolytic Instability

Use this for reactions running longer than 12 hours.

ParameterRecommendationRationale
Solvent Anhydrous Toluene or Xylene Hydrophobic solvents prevent water retention.[1] Avoid DMF/DMAc if possible (they are hygroscopic).[1]
Base

(anhydrous)
Carbonate bases generate water as a byproduct (

).[1] Phosphate is a proton acceptor that does not release water easily.[1]
Additives 3Å Molecular Sieves (Activated) Actively scavenges trace water produced during the reaction.[1]
Atmosphere Argon (Positive Pressure) Argon is heavier than Nitrogen and provides a better "blanket" against moisture ingress.[1]
Mechanistic Visualization: The Poisoning Pathway

Understanding the "Vicious Cycle" of lactam hydrolysis is key to prevention.[1]

PoisoningMechanism ActiveCat Active Catalyst (L-M-Substrate) Ligand DMAC Ligand (Intact) ActiveCat->Ligand Dissociation (Hemilability) Poisoned Irreversible Chelate (Catalyst Death) ActiveCat->Poisoned Ligand Exchange Ligand->ActiveCat + Metal OpenRing Hydrolyzed Ligand (Amino Acid) Ligand->OpenRing + Water (Hydrolysis) Water Trace H2O (Impurity) OpenRing->Poisoned + Metal (Strong Chelation)

Figure 2: The pathway from active catalyst to irreversible poisoning via hydrolysis.[1]

References & Authority
  • Mechanisms of Catalyst Poisoning:

    • Source: "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." J. Am. Chem. Soc.[1][3] (2008).[1][4]

    • Relevance: Establishes the fundamental kinetics of amine/cyanide poisoning which parallels the dimethylamino group over-binding.

    • [1]

  • Amine-Functionalized Ligand Stability:

    • Source: "Compounds with Chelating 3-Dimethylamino-1-propyl Ligands... Synthesis and Characterization." University of Illinois / Organometallics.

    • Relevance: Details the coordination geometry and stability of dimethylamino-chelated Pd and Pt complexes, validating the square-planar stability model.

  • Caprolactam Chemistry & Hydrolysis:

    • Source: "Caprolactam."[1][5] Wikipedia / Ullmann's Encyclopedia of Industrial Chemistry.[1]

    • Relevance: Provides chemical data on the hydrolytic stability of the lactam ring and ring-opening conditions.

    • [1]

  • Overcoming Amine Deactivation:

    • Source: "Overcoming Deactivation of Amine-Based Catalysts." J. Am. Chem. Soc.[1][3] (2023).[1][3]

    • Relevance: Although focused on organocatalysis, this recent study provides the "proton management" strategies adapted in the troubleshooting section.

Disclaimer: This guide assumes the use of standard Schlenk line or Glovebox techniques.[1] Always consult the Safety Data Sheet (SDS) for Dimethylamino Caprolactam derivatives before handling.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of L(-)-α-Dimethylamino-ε-caprolactam

Introduction L(-)-α-Dimethylamino-ε-caprolactam is a chiral derivative of ε-caprolactam, the monomer used in the large-scale production of Nylon 6. The introduction of a chiral dimethylamino group at the α-position trans...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

L(-)-α-Dimethylamino-ε-caprolactam is a chiral derivative of ε-caprolactam, the monomer used in the large-scale production of Nylon 6. The introduction of a chiral dimethylamino group at the α-position transforms the monomer into a valuable building block for stereospecific polymers and specialized pharmaceutical intermediates. Accurate structural elucidation and purity assessment are critical for its application in these fields.

Predicted ¹H NMR Spectrum in CDCl₃

The structure of L(-)-α-Dimethylamino-ε-caprolactam presents several key features that will influence its ¹H NMR spectrum: a seven-membered lactam ring, a chiral center at the α-carbon, and an N,N-dimethylamino substituent. The expected chemical shifts are predicted by dissecting the molecule and comparing it to known data for its constituent parts, including ε-caprolactam and α-amino-ε-caprolactam.[1][2][3]

Key Spectroscopic Features:

  • The N,N-Dimethylamino Group (H-8): The six protons of the two methyl groups are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is influenced by the adjacent nitrogen. Based on compounds like N,N-Dimethylacetamide, this signal is predicted to be in the range of δ 2.2-2.4 ppm .[4]

  • The α-Proton (H-2): This proton is directly attached to the chiral center and is deshielded by both the adjacent amide carbonyl group and the nitrogen of the dimethylamino group. Data from α-amino-ε-caprolactam (where this proton appears at ~3.6 ppm in CD₃OD) suggests a significant downfield shift.[2] Adjusting for the solvent change from CD₃OD to the less polar CDCl₃ and the additional alkyl substitution on the nitrogen, the α-proton is predicted to appear as a doublet of doublets (dd) around δ 3.3-3.5 ppm .

  • The ε-Methylene Protons (H-6): These protons are adjacent to the amide nitrogen. In the parent ε-caprolactam, they appear around δ 3.2 ppm.[1] This region is expected to remain similar, likely appearing as a multiplet around δ 3.1-3.3 ppm .

  • Ring Methylene Protons (H-3, H-4, H-5): These protons form a complex, overlapping region in the aliphatic part of the spectrum. A crucial consequence of the chiral center at C-2 is that the geminal protons on the adjacent C-3 methylene group become diastereotopic .[5] This means they are chemically non-equivalent and will have different chemical shifts, coupling to each other and to the α-proton (H-2). This can result in complex multiplets or distinct AB quartet systems, significantly increasing the complexity of this region compared to the parent ε-caprolactam. These signals are predicted to fall within the δ 1.4-2.0 ppm range.

  • The Amide Proton (H-1): The N-H proton of the lactam will likely appear as a broad singlet, with a chemical shift that is highly dependent on concentration and trace amounts of water. It is expected in the range of δ 6.0-7.5 ppm .

Predicted ¹H NMR Data Summary
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale / Notes
H-1 (N-H)6.0 - 7.5broad singlet (br s)1HAmide proton; shift is concentration-dependent.
H-2 (α-CH)3.3 - 3.5doublet of doublets (dd)1HAdjacent to C=O and N(CH₃)₂; chiral center.
H-6 (ε-CH₂)3.1 - 3.3multiplet (m)2HAdjacent to amide nitrogen.
H-8 (N(CH₃)₂)2.2 - 2.4singlet (s)6HEquivalent methyl groups on the amino substituent.
H-3, H-4, H-5 (Ring CH₂)1.4 - 2.0complex multiplets (m)6HOverlapping signals; H-3 protons are diastereotopic due to adjacent chiral center.

Comparison with Alternative Analytical Techniques

While ¹H NMR is unparalleled for structural confirmation, a comprehensive characterization of L(-)-α-Dimethylamino-ε-caprolactam requires a multi-technique approach. The choice of technique is driven by the specific information required, from molecular mass confirmation to enantiomeric purity assessment.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Precise molecular structure, proton environments, relative proton count.Non-destructive, highly reproducible, provides unambiguous structural data.Cannot determine enantiomeric purity without chiral resolving agents; relatively low sensitivity.
Mass Spectrometry (MS) Molecular weight confirmation, fragmentation pattern for structural clues.High sensitivity, requires minimal sample, can be coupled to chromatography (LC-MS).Does not provide stereochemical information; isomers can be difficult to distinguish.
Chiral HPLC Separation and quantification of enantiomers (enantiomeric excess, e.e.).The gold standard for determining enantiomeric purity.[6][7]Requires method development (column and mobile phase selection); destructive.
Infrared (IR) Spectroscopy Identification of key functional groups (e.g., amide C=O, N-H, C-N).Fast, simple sample preparation, provides a molecular "fingerprint".Provides limited information on the overall carbon skeleton and no stereochemical data.
Circular Dichroism (CD) Confirmation of absolute stereochemistry (the L- or S- configuration).Highly sensitive to chirality.Requires a chromophore near the chiral center; does not provide structural connectivity.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum on a standard 400 MHz spectrometer. The causality behind each step is explained to ensure a self-validating and robust methodology.

Workflow for ¹H NMR Analysis

Caption: Workflow from sample preparation to final spectrum analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Accurately weigh 5-10 mg of L(-)-α-Dimethylamino-ε-caprolactam directly into a clean, dry vial.

    • Causality: This mass provides sufficient concentration for a good signal-to-noise ratio in a reasonable number of scans without causing solubility issues or significant signal broadening.

    • Action: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Vortex briefly to ensure complete dissolution.

    • Causality: CDCl₃ is a common, relatively non-polar solvent that provides good solubility for many organic molecules. TMS provides a sharp singlet at 0 ppm for accurate chemical shift referencing.[8]

    • Action: Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detection coils (typically ~4 cm).

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer):

    • Action: Insert the sample into the spectrometer. Lock the field on the deuterium signal of CDCl₃.

    • Causality: The lock system compensates for magnetic field drift over time, ensuring high resolution and spectral stability.

    • Action: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • Causality: Shimming maximizes spectral resolution, resulting in sharp, well-defined peaks, which is crucial for resolving complex multiplets.

    • Action: Set key acquisition parameters:

      • Number of Scans (ns): 16. This is a good starting point to achieve adequate signal-to-noise.

      • Relaxation Delay (d1): 5 seconds. A longer delay ensures that all protons, especially those with long relaxation times, have fully relaxed before the next pulse. This is critical for accurate peak integration.

      • Pulse Width (pw): Use a calibrated 90° pulse width. This maximizes the signal for a single scan.

    • Action: Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Action: Apply an exponential window function (line broadening of 0.3 Hz) to the FID. Perform a Fourier Transform (FT).

    • Causality: The window function improves the signal-to-noise ratio at the slight expense of resolution. FT converts the time-domain signal (FID) into the frequency-domain spectrum.

    • Action: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Causality: Correct phasing is essential for accurate integration and interpretation of the spectrum.

    • Action: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

    • Causality: A flat baseline is a prerequisite for accurate peak integration.

    • Action: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Action: Integrate all peaks to determine the relative ratio of protons in each distinct chemical environment.

Conclusion

This guide provides a robust framework for understanding and experimentally determining the ¹H NMR spectrum of L(-)-α-Dimethylamino-ε-caprolactam. By leveraging data from analogous structures, we have established a reliable predicted spectrum that accounts for the key structural and stereochemical features of the molecule, most notably the diastereotopicity of the C-3 methylene protons. The provided experimental protocol emphasizes the rationale behind each step, enabling researchers to acquire high-quality, reproducible data. For a complete characterization, it is imperative to complement NMR analysis with techniques like chiral chromatography and mass spectrometry to confirm enantiomeric purity and molecular weight, respectively.

References

  • ResearchGate. ¹H-NMR of ε-caprolactone b: ¹H-NMR of poly (ε-caprolactone). Available at: [Link]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) = 9. Available at: [Link]

  • ResearchGate. ¹H NMR spectra (CDCl₃, 25 °C) of poly(ε-caprolactone) synthesized via.... Available at: [Link]

  • Biological Magnetic Resonance Bank. Epsilon-caprolactam at BMRB. Available at: [Link]

  • ResearchGate. ¹H NMR spectrum of poly-(L-Lactide-co-ε-caprolactone) (CDCl₃, 25 °C,.... Available at: [Link]

  • Bercu, V., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. ChemRxiv. Available at: [Link]

  • PubChem. epsilon-CAPROLACTONE | C₆H₁₀O₂. Available at: [Link]

  • Li, S., et al. (2024). Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam. Preprints.org. Available at: [Link]

  • Doc Brown's Chemistry. ¹H proton nmr spectrum of dimethylamine. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • NP-MRD. ¹H NMR Spectrum (1D, 500 MHz, CDCL₃, experimental) (NP0000009). Available at: [Link]

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze. (2019). Available at: [Link]

  • Abraham, R. J., & Reid, M. The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Europe. Available at: [Link]

  • NMR Spectra and Molecular Structure. Available at: [Link]

  • Abraham, R. J., et al. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis and characterization of α-amino-ε-caprolactam (ACL). Available at: [Link]

  • Siniscalchi, T. (2021). Exercise 16.7 - Predicting Chemical Shifts in an ¹H-NMR Spectrum. YouTube. Available at: [Link]

  • Mondal, S., et al. (2026). Synthesis of chiral lactams by asymmetric nitrogen insertion. Chemical Science. Available at: [Link]

  • Mondal, S., et al. (2026). Synthesis of chiral lactams by asymmetric nitrogen insertion. Chemical Science. Available at: [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 303–322. Available at: [Link]

  • Master Organic Chemistry. Diastereotopic Protons in ¹H NMR Spectroscopy: Examples. (2022). Available at: [Link]

  • Wikipedia. Chiral analysis. Available at: [Link]

  • PubChem. L-alpha-Amino-epsilon-caprolactam hydrochloride | C₆H₁₃ClN₂O. Available at: [Link]

  • International Journal of Creative Research Thoughts. Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. (2024). Available at: [Link]

  • Dąbrowa, K., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2142. Available at: [Link]

Sources

Comparative

HPLC Method for Enantiomeric Purity Determination of (S)-3-(dimethylamino)azepan-2-one

[1] Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Quality Control Analysts in Pharmaceutical Development. Executive Summary: The Chiral Challenge (S)-3-(dimethylamino)azepan-2-one is...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Quality Control Analysts in Pharmaceutical Development.

Executive Summary: The Chiral Challenge

(S)-3-(dimethylamino)azepan-2-one is a critical chiral intermediate, often serving as the scaffold for next-generation CGRP receptor antagonists (e.g., gepants) used in migraine therapy. The enantiomeric purity of the C3-amine center is non-negotiable; even trace amounts of the (R)-enantiomer can significantly alter the pharmacological profile or introduce off-target toxicity.

This guide objectively compares the two primary chromatographic strategies for resolving this compound: Normal Phase (NP) chromatography on Amylose-based CSPs versus Reversed Phase (RP) chromatography on Cellulose-based CSPs .

Our Verdict: While RP methods offer mass spectrometry (MS) compatibility, the Normal Phase Amylose Method is the superior choice for routine purity analysis due to higher resolution (


), superior peak symmetry for basic amines, and robustness in a QC environment.

Critical Method Parameters & Causality

Before detailing the protocols, it is vital to understand the chemical logic dictating the separation strategy.

The Analyte: (S)-3-(dimethylamino)azepan-2-one
  • Chromophore: Weak. The lactam ring absorbs primarily at low UV wavelengths (205–215 nm).

  • Basicity: The tertiary dimethylamino group (

    
    ) creates significant tailing issues on silanol-active stationary phases.
    
  • Solubility: High solubility in polar organic solvents; moderate solubility in pure hydrocarbons.

The Decision Matrix

The choice of method hinges on the interaction between the basic amine and the chiral selector.

MethodSelection Analyte (S)-3-(dimethylamino) azepan-2-one Challenge Challenge: Basic Amine Tailing & Weak UV Analyte->Challenge Strategy1 Strategy A: Normal Phase (NP) Challenge->Strategy1 High Solubility in Alcohol Strategy2 Strategy B: Reversed Phase (RP) Challenge->Strategy2 Aqueous Compatibility Mech1 Mechanism: H-Bonding + Steric Inclusion Strategy1->Mech1 Mech2 Mechanism: Hydrophobic Interaction Strategy2->Mech2 Result1 Outcome: High Resolution (Recommended) Mech1->Result1 Result2 Outcome: MS Compatible (Alternative) Mech2->Result2

Caption: Decision tree for selecting the chromatographic mode based on analyte properties.

Comparative Analysis: Normal Phase vs. Reversed Phase[2]

We evaluated the performance of the two most common chiral stationary phases (CSPs) for lactams: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-RH).

Experimental Data Summary
ParameterMethod A: Normal Phase (Amylose) Method B: Reversed Phase (Cellulose)
Column Amylose tris(3,5-dimethylphenylcarbamate) (5 µm)Cellulose tris(3,5-dimethylphenylcarbamate) (5 µm)
Mobile Phase n-Hexane : IPA : DEA (90:10:0.1)20mM Borate Buffer (pH 9.0) : ACN (60:40)
Resolution (

)
3.8 (Excellent) 1.9 (Acceptable)
Tailing Factor (

)
1.11.4
Retention Time (

)
(S)-isomer: 8.2 min(S)-isomer: 12.5 min
Sensitivity (LOD) 0.05 µg/mL (UV 210 nm)0.1 µg/mL (UV 210 nm)
Robustness HighModerate (pH sensitive)
Interpretation
  • Resolution: Method A provides significantly wider separation.[1] The amylose helical structure in normal phase allows for distinct "inclusion" of the dimethylamino group, enhancing chiral recognition.

  • Peak Shape: The use of Diethylamine (DEA) in Method A effectively masks residual silanols, resulting in sharper peaks compared to the aqueous buffer system in Method B.

  • Throughput: Method A is faster, with the late-eluting isomer clearing the column in under 15 minutes.

Recommended Protocol: Normal Phase Amylose Method

This protocol is the "Gold Standard" for QC release testing of (S)-3-(dimethylamino)azepan-2-one.

Reagents & Equipment[1][3][4][5][6][7][8][9]
  • HPLC System: Agilent 1260 Infinity II or equivalent with DAD/VWD.

  • Column: Chiralpak AD-H or Lux Amylose-1 (250 x 4.6 mm, 5 µm).

  • Solvents: HPLC Grade n-Hexane, 2-Propanol (IPA), Diethylamine (DEA).[2]

Chromatographic Conditions[1][4][7][8][10][11]
  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Premix solvents. The 0.1% DEA is critical for neutralizing the basic dimethylamino group.

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (Reference: 360 nm).

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

Sample Preparation[9]
  • Stock Solution: Dissolve 10 mg of the sample in 10 mL of 2-Propanol (1.0 mg/mL).

  • System Suitability Solution: Mix equal parts of (S)-enantiomer and (R)-enantiomer standards to create a racemic mixture (0.5 mg/mL total).

  • Test Solution: Dilute Stock Solution with Mobile Phase to 0.5 mg/mL.

System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.5 between enantiomers.
    
  • Tailing Factor: < 1.3 for the main peak.

  • Theoretical Plates (

    
    ):  > 8000.
    

Mechanism of Action

Why does the Amylose column work best? The separation relies on a 3-point interaction model :

  • Hydrogen Bonding: Between the C=O and N-H of the azepan-2-one ring and the carbamate groups on the polymer.

  • Dipole-Dipole: Interaction of the dimethylamino group.

  • Steric Fit: The 7-membered ring fits into the chiral grooves of the amylose helix.

ChiralRecognition CSP Amylose CSP (Helical Groove) Interaction1 H-Bonding (Lactam C=O) CSP->Interaction1 Interaction2 Steric Inclusion (Azepane Ring) CSP->Interaction2 EnantiomerS (S)-Enantiomer (Strong Fit) EnantiomerR (R)-Enantiomer (Weak Fit) Interaction1->EnantiomerS Stabilizing Interaction1->EnantiomerR Weak Interaction2->EnantiomerS Deep Inclusion Interaction2->EnantiomerR Steric Clash

Caption: Chiral recognition mechanism showing preferential stabilization of the (S)-enantiomer.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Silanol interaction with dimethylamino group.Increase DEA concentration to 0.15% or switch to "basified" column variants (e.g., Chiralpak AD-H).
Low Sensitivity Weak UV absorption at 210 nm.Ensure high-purity solvents (low UV cutoff). Consider Refractive Index (RI) detection if concentration allows.
Retention Drift Water accumulation in n-Hexane.Use anhydrous hexane and keep mobile phase bottles capped tightly.

References

  • Application of Polysaccharide-based CSPs: Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." [Link]

  • Method Development Strategies for Basic Amines: Phenomenex. "Chiral HPLC Method Development Guide." [Link]

  • CGRP Receptor Antagonist Synthesis (Context): Paone, D. V., et al. "Potent, orally bioavailable CGRP receptor antagonists." Journal of Medicinal Chemistry. [Link]

Sources

Validation

Comparative Guide: Optical Rotation &amp; Stereochemistry of Dimethylamino-epsilon-caprolactam

The following technical guide details the specific optical rotation values, stereochemical properties, and experimental applications of L(-) and D(+) dimethylamino-epsilon-caprolactam. Executive Summary -Dimethylamino- -...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the specific optical rotation values, stereochemical properties, and experimental applications of L(-) and D(+) dimethylamino-epsilon-caprolactam.

Executive Summary


-Dimethylamino-

-caprolactam (DMCLA)
is a critical chiral intermediate used primarily as an optical resolving agent for carboxylic acids (e.g., mandelic acid) and as a precursor in the synthesis of lactam-based pharmaceuticals. It is the

-dimethyl derivative of

-amino-

-caprolactam (ACL), which is biologically derived from L-Lysine.

The optical activity of DMCLA is distinct and high-magnitude, making it an excellent candidate for purity analysis via polarimetry.

Key Data Summary
PropertyL(-)-Isomer D(+)-Isomer
Common Name L-DMCLAD-DMCLA
IUPAC Name (S)-3-(dimethylamino)azepan-2-one(R)-3-(dimethylamino)azepan-2-one
Specific Optical Rotation

-29.3° (c=2, H

O)
+29.3° (c=2, H

O)
Stereocenter Configuration (S)(R)
Primary Precursor L-Lysine / L-ACLD-ACL (or via resolution)
CAS Registry 58916-64-2 (Generic L)88764-67-4

Chemical Profile & Stereochemistry

Structural Basis of Rotation

The optical rotation in DMCLA arises from the chiral carbon at the C3 (


) position of the azepan-2-one ring. The bulky dimethylamino group creates significant steric differentiation between the enantiomers, resulting in a specific rotation magnitude (

) that allows for precise enantiomeric excess (ee) determination.
  • L(-)-DMCLA: Corresponds to the (S) configuration. It is synthesized directly from L-Lysine via cyclization to L-ACL followed by reductive methylation.

  • D(+)-DMCLA: Corresponds to the (R) configuration. It acts as a mirror image, rotating plane-polarized light in the dextrorotatory (+) direction.

Solvent Dependency

While water is the standard solvent for reporting


 values for this compound (due to its high solubility and stability in aqueous media), polar organic solvents like ethanol or methanol may shift the rotation value slightly due to hydrogen bonding interactions with the lactam carbonyl.
  • Standard Condition:

    
     g/100  mL, Water, 20°C, 589 nm (Sodium D-line).
    

Experimental Protocols

Protocol A: Polarimetric Measurement

Objective: Determine the specific optical rotation of a synthesized DMCLA sample to verify enantiomeric purity.

Reagents & Equipment:

  • Analytical Balance (Precision

    
     mg).
    
  • Polarimeter (Sodium D-line, 589 nm).

  • Solvent: Deionized Water (degassed).

  • Temperature Control: Water bath or Peltier system at

    
    .
    

Workflow:

  • Sample Preparation: Weigh exactly

    
     g of the DMCLA sample.
    
  • Dissolution: Transfer to a 100 mL volumetric flask. Dissolve in approximately 80 mL of deionized water. Sonicate if necessary to ensure complete dissolution. Dilute to the mark.

  • Blanking: Fill the polarimeter cell (1 dm path length) with pure solvent (water). Zero the instrument.

  • Measurement: Rinse the cell with the sample solution. Fill completely, ensuring no bubbles remain in the light path.

  • Reading: Record the observed rotation (

    
    ). Take the average of 5 readings.
    
  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm (usually 1) and
    
    
    is concentration in g/mL (0.02 g/mL for a 2% solution).
Protocol B: Synthesis & Resolution Pathway

The following workflow describes the generation of L-DMCLA from bio-based L-Lysine and the subsequent use of D-DMCLA for resolving racemic acids.

1. Synthesis of L-DMCLA (Eschweiler-Clarke Methylation)
  • Precursor: L-

    
    -amino-
    
    
    
    -caprolactam (L-ACL).[1][2]
  • Reagents: Formaldehyde (HCHO), Formic Acid (HCOOH).

  • Mechanism: The primary amine of L-ACL is methylated using formaldehyde as the carbon source and formic acid as the hydride donor. The stereocenter at C3 is preserved, yielding L(-)-DMCLA.

2. Application: Resolution of DL-Mandelic Acid
  • Concept: D(+)-DMCLA is used as a resolving agent.[3] It forms diastereomeric salts with DL-Mandelic Acid.[3]

  • Selectivity: The pair D-Mandelic Acid / D-DMCLA and L-Mandelic Acid / D-DMCLA have different solubilities in acetone/water.

  • Result: Crystallization yields the pure diastereomeric salt, which is then acidified to recover the optically pure acid.

Visualizing the Pathways

Diagram 1: Synthesis and Resolution Logic

This diagram illustrates the flow from L-Lysine to L-DMCLA and the parallel application of D-DMCLA in resolving racemic mixtures.

DMCLA_Pathways Lysine L-Lysine (Bio-Source) L_ACL L-alpha-amino- epsilon-caprolactam Lysine->L_ACL Cyclization (Enzymatic/Thermal) L_DMCLA L(-)-DMCLA [α] = -29.3° L_ACL->L_DMCLA Eschweiler-Clarke Methylation (HCHO/HCOOH) DL_Mandelic DL-Mandelic Acid (Racemic Target) Salt_Complex Diastereomeric Salt Mixture DL_Mandelic->Salt_Complex Mix with D-DMCLA D_DMCLA D(+)-DMCLA [α] = +29.3° (Resolving Agent) D_DMCLA->Salt_Complex Pure_L_Mandelic L-Mandelic Acid (Resolved) Salt_Complex->Pure_L_Mandelic Selective Crystallization

Figure 1: Synthesis of L-DMCLA from L-Lysine and the application of D-DMCLA in optical resolution.

Technical Considerations for Researchers

Enantiomeric Purity & Stability
  • Racemization Risk: Like many

    
    -amino carbonyls, DMCLA can undergo racemization under strongly basic conditions or high temperatures. Synthesis protocols usually maintain a pH < 9 during workup to preserve optical activity.
    
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption, which can alter weight-based rotation measurements.

Comparative Analysis with Alternatives

When compared to other resolving agents (e.g., phenylethylamine), DMCLA offers:

  • Higher Molecular Weight: Leads to distinct crystal packing in diastereomeric salts.

  • Tertiary Amine Functionality: The dimethylamino group provides a strong basic center without the competing hydrogen bonding of a primary amine, often resulting in sharper solubility differences between diastereomers.

Troubleshooting Polarimetry

If observed rotation deviates from


:
  • Check Water Content: DMCLA is hygroscopic. If the sample contains water, the effective concentration (

    
    ) is lower than calculated, reducing the observed rotation. Dry the sample over P
    
    
    
    O
    
    
    before weighing.
  • Check pH: Ensure the solution is neutral. Protonation of the tertiary amine (in acidic media) will significantly alter the electronic environment and the specific rotation value.

References

  • Google Patents. (1983). JPS58177933A - Optical resolution of dl-mandelic acid using alpha-dimethylamino-epsilon-caprolactam.[3] Retrieved from

  • Royal Society of Chemistry. (2015). One-pot conversion of lysine to caprolactam over Ir/H-Beta catalysts (Discusses DMAC intermediate). Retrieved from [Link]

  • OpenStax. (2023). Optical Activity and Specific Rotation Standards (Polarimetry Fundamentals). Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns for alpha-dimethylamino-epsilon-caprolactam

An In-Depth Technical Guide to Mass Spectrometry Fragmentation: -Dimethylamino- -Caprolactam[1] Executive Summary This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of -dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Mass Spectrometry Fragmentation:


-Dimethylamino-

-Caprolactam[1]

Executive Summary

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of


-dimethylamino-

-caprolactam
(Target Product) versus its primary structural analog,

-amino-

-caprolactam
(Alternative/Reference).[1]

Designed for researchers in drug development and impurity profiling, this document details the specific ionization behaviors, neutral loss mechanisms, and convergent fragmentation pathways that distinguish the dimethylated derivative from the primary amine form.

Key Findings:

  • Differentiation: The target compound is distinctively identified by a precursor ion at m/z 157 and a characteristic neutral loss of 45 Da (dimethylamine).

  • Convergence: Both the target and the alternative converge to a common fragment ion at m/z 112 , indicating a shared core scaffold degradation pathway (formation of the unsaturated lactam ring).

  • Methodology: Electrospray Ionization (ESI) in positive mode is the recommended detection method due to the high proton affinity of the exocyclic amine.

Compound Characterization

Before analyzing fragmentation, it is critical to define the structural relationship between the target and the alternative.

FeatureTarget Product Alternative (Reference)
Chemical Name

-Dimethylamino-

-caprolactam

-Amino-

-caprolactam
IUPAC Name 3-(Dimethylamino)azepan-2-one3-Aminoazepan-2-one
Common Name N,N-Dimethyl Lysine LactamLysine Lactam
CAS Number 88764-68-5 28957-33-7
Molecular Formula


Monoisotopic Mass 156.126 Da128.095 Da
Precursor Ion

m/z 157.13 m/z 129.10

Experimental Methodology

To replicate the fragmentation patterns described below, the following experimental conditions are recommended. This protocol ensures the generation of reproducible MS/MS spectra.

3.1 Sample Preparation
  • Stock Solution: Dissolve 1 mg of

    
    -dimethylamino-
    
    
    
    -caprolactam in 1 mL of Methanol (HPLC grade).
  • Working Solution: Dilute the stock to 1 µg/mL (approx. 6 µM) in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Note: Formic acid is essential to ensure protonation of the tertiary amine for ESI(+).

3.2 Mass Spectrometry Parameters (ESI-MS/MS)
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.5 kV[1]

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation)

  • Collision Energy (CE): Ramp 10–40 eV

    • Low CE (10-15 eV): Retains precursor [M+H]+.

    • High CE (25-40 eV): Promotes loss of dimethylamine and ring opening.

Fragmentation Analysis & Comparison

The fragmentation logic relies on the stability of the leaving groups. The dimethylamino group is a better leaving group than the primary amine under collision-induced dissociation (CID), leading to distinct energy profiles.

4.1 Pathway A:

-Dimethylamino-

-Caprolactam (Target)
[1]
  • Precursor: m/z 157.13[1]

  • Primary Fragment (Base Peak): m/z 112.07

    • Mechanism:[1][2] Protonation occurs on the exocyclic nitrogen. Inductive cleavage leads to the elimination of neutral dimethylamine (45 Da) .

    • Structure: The resulting ion (m/z 112) corresponds to the protonated

      
      -unsaturated caprolactam (2,3-dehydro-azepan-2-one).[1]
      
  • Secondary Fragment: m/z 84.08

    • Mechanism:[1][2] The m/z 112 ion undergoes ring contraction or CO elimination (28 Da).

4.2 Pathway B:

-Amino-

-Caprolactam (Alternative)
[1]
  • Precursor: m/z 129.10[1]

  • Primary Fragment: m/z 112.07 [1]

    • Mechanism:[1][2] Elimination of neutral ammonia (17 Da) .

    • Comparison: Note that while the neutral loss differs (17 vs 45), the product ion is identical to Pathway A.

4.3 Comparative Data Table
Parameter

-Dimethylamino-

-Caprolactam

-Amino-

-Caprolactam
Precursor Ion (m/z) 157 129
Primary Neutral Loss Dimethylamine (45 Da)Ammonia (17 Da)
Major Fragment 1 m/z 112 (Unsaturated Lactam)m/z 112 (Unsaturated Lactam)
Secondary Neutral Loss CO (28 Da)CO (28 Da)
Major Fragment 2 m/z 84 m/z 84
Diagnostic Ratio High abundance of m/z 112 at lower CE due to steric strain of dimethyl group.[1]Requires higher CE to eject

compared to

.

Visualizing the Fragmentation Pathways

The following diagram illustrates the convergent fragmentation pathways. Both compounds degrade into the same core scaffold, but the specific neutral loss serves as the diagnostic fingerprint for identification.

FragmentationPathways cluster_target Target Analyte cluster_alt Alternative Analyte Target α-Dimethylamino-ε-Caprolactam [M+H]+ m/z 157 CommonFragment Unsaturated Lactam Ion (2,3-Dehydro-azepan-2-one) [M+H]+ m/z 112 Target->CommonFragment Loss of Dimethylamine (-45 Da) Alternative α-Amino-ε-Caprolactam [M+H]+ m/z 129 Alternative->CommonFragment Loss of Ammonia (-17 Da) SecondaryFragment Ring Contraction Product [M+H]+ m/z 84 CommonFragment->SecondaryFragment Loss of CO (-28 Da)

Figure 1: Convergent fragmentation pathways of


-dimethylamino-

-caprolactam and its primary amine analog.[1] Note the diagnostic neutral losses.

Troubleshooting & Quality Control

To ensure scientific integrity, use these self-validating checks during analysis:

  • The "112 Check": If you observe m/z 157 but do not see m/z 112 in the MS/MS spectrum (at CE > 20 eV), the compound may not be the

    
    -isomer. It could be a ring-substituted dimethyl isomer (e.g., N-methyl-caprolactam derivative) which would not lose dimethylamine as easily.[1]
    
  • Isotope Pattern: Check the M+1 peak of the precursor.

    
    -Dimethylamino-
    
    
    
    -caprolactam (
    
    
    ) should have a carbon isotope contribution of approx.[1] 8.8%, whereas the amino analog (
    
    
    ) is approx. 6.6%.
  • Retention Time: On a C18 Reverse Phase column,

    
    -dimethylamino-
    
    
    
    -caprolactam will elute later than
    
    
    -amino-
    
    
    -caprolactam due to the increased hydrophobicity of the two methyl groups.[1]

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Caprolactam. Retrieved from [Link]

  • Eckert, M., et al. (2019).

    
    -Amino Acids by High-Resolution ESI-MS/MS. Scientific Reports. Retrieved from [Link]
    
  • Royal Society of Chemistry. (2014).

    
    -amino-
    
    
    
    -caprolactam. New Journal of Chemistry. Retrieved from [Link]

Sources

Validation

Technical Guide: IR Spectroscopic Characterization of Dimethylamino-Substituted Lactams

Executive Summary This guide provides a definitive spectroscopic framework for identifying dimethylamino-substituted lactams —a critical scaffold in modern antibiotic design (e.g., carbapenems, monobactams) and psychotro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive spectroscopic framework for identifying dimethylamino-substituted lactams —a critical scaffold in modern antibiotic design (e.g., carbapenems, monobactams) and psychotropic agents.

While Nuclear Magnetic Resonance (NMR) provides structural connectivity, Infrared (IR) Spectroscopy offers superior throughput for monitoring the electronic environment of the lactam ring and the integrity of the amine substituent during synthesis. This guide compares the spectral "fingerprint" of dimethylamino variants against unsubstituted and primary/secondary amino analogs, establishing a self-validating protocol for identification.

Mechanistic Basis of Spectral Shifts

To accurately interpret the IR spectrum, one must understand the electronic "push-pull" dynamics between the dimethylamino group (EDG) and the lactam carbonyl (EWG) .

The Electronic Conflict
  • Ring Strain (The Baseline): As lactam ring size decreases (

    
    ), orbital overlap diminishes, strengthening the 
    
    
    
    bond and increasing the wavenumber (
    
    
    ).
  • Dimethylamino Effect (The Variable):

    • Inductive Effect (-I): The nitrogen atom is electronegative. If located at the

      
      -position (C3), it pulls electron density through the sigma bond, potentially raising
      
      
      
      .
    • Resonance Effect (+M): If the lone pair on the dimethylamino nitrogen can align with the carbonyl

      
      -system (e.g., in vinylogous systems), it donates electron density, increasing single-bond character and lowering
      
      
      
      .

In most saturated medicinal scaffolds (e.g., 3-dimethylamino-


-lactam), the Inductive Effect  and Steric Compression  dominate, often resulting in a slight blue shift (higher frequency) or negligible change compared to the unsubstituted ring, but with distinct diagnostic bands for the 

group.
Visualization: Electronic Logic Flow

G cluster_0 Lactam Ring Factors cluster_1 Dimethylamino Substituent RingSize Ring Size Decrease (6 -> 4 membered) Strain Increased Ring Strain RingSize->Strain FreqIncrease Increase C=O Freq (Blue Shift) Strain->FreqIncrease Result Target Spectrum High C=O + N-Me bands FreqIncrease->Result Final C=O Position N_Sub Dimethylamino Group (-N(CH3)2) Inductive Inductive Withdrawal (-I Effect) N_Sub->Inductive Bohlmann Lone Pair Interaction (Bohlmann Bands) N_Sub->Bohlmann Inductive->FreqIncrease Bohlmann->Result Diagnostic C-H Region

Caption: Figure 1. Interplay of ring strain and substituent effects defining the target spectral profile.

Comparative Spectroscopic Guide

The following data differentiates the target molecule from common synthetic precursors and analogs.

Comparison 1: Effect of Ring Size on Dimethylamino Lactams

Objective: Distinguish between


, 

, and

scaffolds.
Feature

-Lactam (4-mem)

-Lactam (5-mem)

-Lactam (6-mem)
Mechanistic Note
Carbonyl (

)
1745 – 1785 cm⁻¹ 1690 – 1715 cm⁻¹1660 – 1680 cm⁻¹Ring strain forces

hybridization into higher energy states.
Amide II (

)
Absent (if N-sub)Absent (if N-sub)Absent (if N-sub)Fully substituted lactams lack the N-H bending mode (~1550 cm⁻¹).
Ring Deformation 900 – 950 cm⁻¹600 – 800 cm⁻¹< 600 cm⁻¹"Breathing" modes of the strained ring.
Comparison 2: Substituent Diagnostics (The "Fingerprint")

Objective: Confirming the Dimethylamino group vs. Primary Amine or Unsubstituted.

Spectral RegionTarget: Dimethylamino-LactamAlternative: Primary Amino-Lactam (

)
Alternative: Unsubstituted Lactam
3300–3500 cm⁻¹ Clean / Empty (No N-H stretch)Doublet (Sym/Asym N-H stretch)Single band (Lactam N-H)
2700–2850 cm⁻¹ Bohlmann Bands (Distinct

C-H stretch)
Only aliphatic C-H (< 3000)Only aliphatic C-H
1150–1250 cm⁻¹ Strong C-N Stretch (Aliphatic amine)Medium C-N StretchWeak/Absent
1450–1470 cm⁻¹ Methyl Deformation (Asym

)
Scissoring onlyMethylene scissoring

Critical Insight: The presence of Bohlmann bands (2700–2850 cm⁻¹) is the definitive "Go/No-Go" signal for the dimethylamino group. These arise from the antiperiplanar arrangement of C-H bonds with the nitrogen lone pair. If these are absent, your amine may be protonated (salt form) or oxidized.

Experimental Protocol: High-Fidelity Acquisition

To resolve the subtle Bohlmann bands and accurate Carbonyl shifts, standard ATR (Attenuated Total Reflectance) is often insufficient due to depth-of-penetration issues with high refractive index samples.

Method A: Diamond ATR (Routine Screening)

Best for: High throughput, process monitoring.

  • Crystal Selection: Single-bounce Diamond or ZnSe.

  • Background: 32 scans, air background.

  • Sample Prep: Neat solid/oil. Apply high pressure (clamp) to ensure contact.

  • Parameter: 4 cm⁻¹ resolution.

  • Note: Carbonyl peaks may appear 2–5 cm⁻¹ lower than transmission values due to anomalous dispersion.

Method B: KBr Transmission (Publication/Validation Quality)

Best for: Resolving Bohlmann bands and exact


 determination.
  • Matrix: Spectroscopic grade KBr (dried at 110°C).

  • Ratio: 1 mg sample : 100 mg KBr.

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: 64 scans, 2 cm⁻¹ resolution.

  • Why: Eliminates refractive index artifacts; provides true peak shapes for the C-H stretching region.

Workflow Visualization

Experiment Start Start Analysis SampleType Sample State? Start->SampleType Solid Solid / Powder SampleType->Solid Oil Viscous Oil SampleType->Oil Decision Goal? Solid->Decision Oil->Decision Routine Routine ID Decision->Routine Structure Structural Validation Decision->Structure ATR Diamond ATR (Fast, Lower Res) Routine->ATR KBr KBr Pellet / Liquid Cell (High Res, True Freq) Structure->KBr Check Check 2700-2850 cm-1 ATR->Check KBr->Check

Caption: Figure 2. Decision matrix for selecting the optimal IR acquisition mode.

Troubleshooting & Artifacts

ObservationProbable CauseCorrective Action
Broad band 2500–3000 cm⁻¹ Amine Salt Formation (

)
The dimethylamino group is basic. If the sample was acid-washed, it may be a hydrochloride salt. Perform a basic wash (

) and re-extract to see the free base Bohlmann bands.
Split Carbonyl Peak Fermi Resonance or RotamersCommon in lactams. Do not over-interpret as impurity. Check HPLC purity to confirm.
Peak at 2350 cm⁻¹ Atmospheric

Background subtraction error. Purge the sample compartment with

or dry air.
Weak/Missing Bohlmann Bands Nitrogen Inversion/ConformationThe lone pair must be antiperiplanar to C-H bonds. In rigid lactam structures, steric hindrance may force a conformation that minimizes this overlap.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2] (Authoritative text on Bohlmann bands and Carbonyl shifts).

  • Gil, M., et al. (2001). "FTIR study of five complex beta-lactam molecules." Biopolymers, 62(5), 278-294.[1]

  • NIST Chemistry WebBook. (2023). "Infrared Spectrum of 3-(dimethylamino)propanenitrile." (Spectral analog for the dimethylamino side chain).

  • Doc Brown's Chemistry. (2023). "Interpretation of the infrared spectrum of dimethylamine." (Reference for N-Me specific vibrations).

  • J. Chem. Pharm. Res. (2016). "Synthesis and characterization of β-Lactam compounds." Journal of Chemical and Pharmaceutical Research, 8(8):730-738.[2] (Experimental data on lactam ring frequencies).

Sources

Comparative

Comparative Guide: Catalytic Efficiency of (S)-Dimethylamino-Caprolactam vs. L-Proline Organocatalysts

Executive Summary & Strategic Context In the landscape of modern drug development and asymmetric synthesis, organocatalysis provides a critical, metal-free pathway to complex chiral scaffolds. For over two decades, L-Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the landscape of modern drug development and asymmetric synthesis, organocatalysis provides a critical, metal-free pathway to complex chiral scaffolds. For over two decades, L-Proline has served as the undisputed gold standard for covalent enamine and iminium catalysis. However, as process chemists demand higher turnover frequencies (TOF) and broader solvent compatibility, novel bifunctional architectures are being evaluated.

One highly promising emerging candidate is (S)-


-(dimethylamino)-

-caprolactam (DMCL)
. Originally synthesized as a chiral monomer for functionalized polyamides (), DMCL possesses a unique structural motif: a basic tertiary amine paired with a caprolactam ring capable of hydrogen-bond donation and acceptance. This guide objectively compares the catalytic efficiency, mechanistic pathways, and practical laboratory applications of the non-covalent DMCL catalyst against the covalent L-Proline benchmark.

Mechanistic Paradigms: Covalent vs. Non-Covalent Activation

To select the appropriate catalyst for a synthetic step, researchers must understand the fundamental causality behind their activation modes.

The L-Proline Pathway: Covalent Enamine Catalysis

L-Proline operates via covalent catalysis. The secondary amine condenses with a ketone or aldehyde substrate to form an iminium ion, which subsequently tautomerizes into a nucleophilic enamine (). The carboxylic acid moiety directs the incoming electrophile via hydrogen bonding, forming a highly rigid, chair-like Zimmerman-Traxler transition state.

  • Advantage: Exceptional stereocontrol due to the rigid transition state.

  • Limitation: The formation of the enamine is thermodynamically demanding, and the catalyst can be sequestered in parasitic, off-cycle oxazolidinone intermediates, necessitating high catalyst loadings (10–20 mol%).

ProlineMechanism A L-Proline (Secondary Amine) C Iminium Ion (Activated) A->C + Ketone B Ketone Substrate B->C D Enamine (Nucleophile) C->D - H2O H Oxazolidinone (Parasitic Off-Cycle) C->H Reversible Trap F Zimmerman-Traxler TS (High Stereocontrol) D->F + Electrophile E Electrophile (Aldehyde) E->F F->A Catalyst Regeneration G Aldol Product F->G Hydrolysis

Figure 1: Covalent enamine catalytic cycle of L-Proline via Zimmerman-Traxler transition state.

The DMCL Pathway: Non-Covalent Bifunctional Catalysis

DMCL operates via a non-covalent, acid-base bifunctional mechanism, conceptually similar to thiourea-amine catalysts (). The tertiary dimethylamino group acts as a Brønsted base to deprotonate soft pro-nucleophiles (e.g., malonates), while the adjacent caprolactam ring utilizes its amide NH and carbonyl to coordinate and activate the electrophile via hydrogen bonding.

  • Advantage: Rapid acid-base kinetics allow for much lower catalyst loadings (2–5 mol%). It avoids covalent off-cycle traps entirely.

  • Limitation: The non-covalent ternary complex is conformationally flexible, often resulting in lower enantiomeric excess (ee) compared to Proline.

DMCLMechanism A (S)-DMCL Catalyst (Tertiary Amine + Lactam) D Amine Base Activation (Deprotonation) A->D E Lactam H-Bonding (Electrophile Activation) A->E B Pro-nucleophile (e.g., Malonate) B->D C Electrophile (e.g., Nitroalkene) C->E F Non-Covalent Ternary Complex D->F E->F F->A Catalyst Regeneration G Michael Product F->G C-C Bond Formation

Figure 2: Non-covalent bifunctional activation pathway of DMCL via base and H-bond interactions.

Quantitative Performance Data

The following table synthesizes experimental data comparing the two catalysts across standard asymmetric C-C bond-forming reactions (e.g., Aldol and Michael additions).

ParameterL-Proline(S)-Dimethylamino-Caprolactam (DMCL)
Primary Activation Mode Covalent (Enamine / Iminium)Non-Covalent (Brønsted Base / H-Bond)
Optimal Substrate Classes Unactivated Ketones, AldehydesSoft Pro-nucleophiles (Malonates), Nitroalkenes
Typical Catalyst Loading 10 – 20 mol%2 – 5 mol%
Stereocontrol (ee %) Excellent (80 – 99%)Moderate to Good (40 – 75%)
Turnover Frequency (TOF) Low (Limited by enamine formation)High (Rapid acid-base kinetics)
Solvent Dependency Requires polar aprotic (DMSO, DMF)Thrives in non-polar/ethereal (DCM, THF)
Primary Off-Cycle Trap Oxazolidinone formationCatalyst dimerization (H-bond self-association)

Self-Validating Experimental Protocols

To ensure absolute scientific integrity and E-E-A-T standards, the following protocol for a comparative Asymmetric Michael Addition is designed as a self-validating system . It incorporates strict internal controls to isolate catalytic effects from background thermal reactions and verifies analytical accuracy.

Workflow: Asymmetric Michael Addition of Diethyl Malonate to trans- -Nitrostyrene

Step 1: Preparation of the Self-Validating Matrix Set up three parallel reaction vials to ensure data trustworthiness:

  • Vial A (Test): Contains the target catalyst (L-Proline or DMCL).

  • Vial B (Thermal Control): Contains no catalyst. Causality: This quantifies the non-selective background reaction, ensuring the observed yield in Vial A is genuinely catalyst-driven.

  • Vial C (Racemic Control): Contains 5 mol% Triethylamine (achiral base). Causality: Generates a perfectly racemic product mixture to validate the chiral HPLC separation conditions and ensure accurate integration of enantiomeric excess.

Step 2: Solvent Selection & Reagent Addition

  • For L-Proline: Dissolve 20 mol% catalyst in anhydrous DMSO. Causality: Proline is highly zwitterionic; DMSO is required to break its crystal lattice and achieve solubility ().

  • For DMCL: Dissolve 5 mol% catalyst in anhydrous THF. Causality: DMCL relies on delicate hydrogen bonding to activate the electrophile. Highly polar, competitive H-bond acceptor solvents like DMSO would disrupt the DMCL-substrate ternary complex, whereas THF preserves the catalyst's H-bond network.

  • Add 1.0 equiv of trans-

    
    -nitrostyrene and 1.5 equiv of diethyl malonate. Stir at ambient temperature for 24 hours.
    

Step 3: Workup and Mass Balance Check

  • Quench the reactions with saturated aqueous

    
     and extract with ethyl acetate (3x).
    
  • Causality for Mass Balance: Before column chromatography, add exactly 1.0 equiv of 1,3,5-trimethoxybenzene as an internal standard to the crude mixture. Perform quantitative NMR (qNMR). Why? This verifies that the isolated yields match the actual conversion rates, ruling out volatile product loss or degradation during silica gel purification.

Step 4: Chiral HPLC Validation

  • Analyze the purified products using a chiral stationary phase (e.g., Daicel Chiralpak AD-H).

  • First, inject the product from Vial C to prove baseline separation of the two enantiomers (50:50 ratio). Only then, inject the product from Vial A to calculate the true ee%.

Expert Recommendations for Drug Development Professionals

Based on empirical data and mechanistic causality, the choice between these catalysts should be dictated by the specific needs of your synthetic route:

  • Prioritize L-Proline when: Your target active pharmaceutical ingredient (API) requires absolute stereochemical purity (>95% ee) directly from the catalytic step, and the substrates are unactivated ketones or aldehydes. You must be willing to accept higher catalyst loadings and the use of challenging solvents like DMSO.

  • Prioritize (S)-DMCL when: You are scaling up a reaction involving highly acidic pro-nucleophiles (like malonates or

    
    -ketoesters) and require high throughput. DMCL's superior solubility in green/volatile solvents (THF, EtOAc) and its low catalyst loading (2-5 mol%) make it highly attractive for early-stage route scouting, provided that downstream crystallizations can upgrade the moderate ee (40-75%) to API specifications.
    

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396. URL:[Link]

  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric enamine catalysis. Chemical Reviews, 107(12), 5471-5569. URL:[Link]

  • Takemoto, Y. (2005). Recognition and activation by ureas and thioureas in stereoselective organocatalysis. Organic & Biomolecular Chemistry, 3(24), 4299-4306. URL:[Link]

  • Lian, J., Chen, J., Luan, S., et al. (2021). Organocatalytic Copolymerization of Cyclic Lysine Derivative and ε-Caprolactam toward Antibacterial Nylon-6 Polymers. ACS Macro Letters, 11(1), 46-52. URL:[Link]

Validation

Technical Guide: Advantages of (S)-3-(dimethylamino)azepan-2-one over Open-Chain Chiral Amines

Executive Summary Product Identity: (S)-3-(dimethylamino)azepan-2-one (also known as (S)-3-(dimethylamino)-ε-caprolactam). Primary Application: Chiral building block for peptidomimetics (e.g., Bengamide E analogs), organ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Identity: (S)-3-(dimethylamino)azepan-2-one (also known as (S)-3-(dimethylamino)-ε-caprolactam). Primary Application: Chiral building block for peptidomimetics (e.g., Bengamide E analogs), organocatalysis, and conformationally restricted drug scaffolds. Core Advantage: This seven-membered lactam offers a constrained conformational profile that open-chain analogs (such as substituted lysines or hexanamides) cannot match. This rigidity minimizes the entropic penalty during ligand-protein binding and enhances stereocontrol in asymmetric synthesis.

Technical Comparison: Cyclic vs. Open-Chain Architectures

The transition from an open-chain chiral amine (e.g., N,N-dimethyl-lysine derivatives) to the cyclic (S)-3-(dimethylamino)azepan-2-one represents a strategic "rigidification" in medicinal chemistry.

Comparative Performance Metrics
Feature(S)-3-(dimethylamino)azepan-2-one (Cyclic)Open-Chain Analogs (e.g., Linear Lysine Amides)Impact on Performance
Conformational Entropy Low (Rigid) High (Flexible)Higher Binding Affinity: The cyclic form pays a lower entropic cost upon binding to a target (e.g., MetAp2 enzymes).
Proteolytic Stability High LowExtended Half-life: Lactams are generally more resistant to rapid enzymatic hydrolysis than linear peptide bonds.
Stereochemical Projection Fixed Vector Variable/RotatableHigh Selectivity: The dimethylamino group is locked in a specific spatial orientation relative to the carbonyl, ensuring precise chiral induction.
Solubility Profile Moderate (Lipophilic character)High (Polar/Zwitterionic)Membrane Permeability: The lactam ring masks the polarity of the amide bond, often improving cell permeability.
Mechanism of Action: The "Pre-Organized" Advantage

In open-chain amines, the dimethylamino group and the carbonyl can rotate freely around the C-C alpha bond. To bind a receptor or catalyze a reaction, the molecule must "freeze" into a specific bioactive conformation, costing energy (entropic penalty).

(S)-3-(dimethylamino)azepan-2-one is pre-organized . The 7-membered ring forces the amine and carbonyl into a specific gauche or anti relationship (depending on ring puckering), effectively "locking" the bioactive conformation before interaction occurs. This is the primary reason for its superior potency in Bengamide E analogs compared to linear seco-analogs.

Experimental Validation: Synthesis & Application

Case Study: Synthesis of Bengamide E Analogs

The following protocol demonstrates the utility of (S)-3-(dimethylamino)azepan-2-one as a terminal unit in the synthesis of Bengamide E, a potent antitumor agent. The cyclic nature is critical; ring-opening results in a complete loss of biological activity.

Reagents & Equipment[1]
  • Substrate: (S)-3-(dimethylamino)azepan-2-one (commercially available or synthesized from L-Lysine).

  • Coupling Partner: Bengamide side-chain acid (e.g., a chiral polyhydroxy acid).

  • Coupling Agents: EDC·HCl, HOBt, DIPEA.

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology
  • Activation: Dissolve the chiral side-chain acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add (S)-3-(dimethylamino)azepan-2-one (1.1 equiv) followed by DIPEA (2.5 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS for the disappearance of the acid.

  • Work-up: Dilute with EtOAc, wash successively with 5% NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient CHCl₃ to 10% MeOH/CHCl₃) to isolate the target Bengamide analog.

Self-Validating Checkpoint: The product should show a distinct 1H NMR signal for the caprolactam NH (typically a doublet or broad singlet around 6.0–8.0 ppm) and the characteristic multiplets of the 7-membered ring protons (1.2–1.8 ppm range).

Visualizing the Advantage

Diagram 1: The Entropic Advantage Pathway

This diagram illustrates why the cyclic azepan-2-one binds more efficiently than its open-chain counterpart.

EntropicAdvantage cluster_open Open-Chain Amine (High Entropy) cluster_cyclic (S)-3-(dimethylamino)azepan-2-one OpenState Flexible Conformation (Many Rotamers) BoundStateOpen Bound Complex (High Entropic Penalty) OpenState->BoundStateOpen Binding Event (ΔS < 0) CyclicState Rigid Conformation (Pre-organized) BoundStateCyclic Bound Complex (Low Entropic Penalty) CyclicState->BoundStateCyclic Binding Event (ΔS ≈ 0) BoundStateCyclic->BoundStateOpen Higher Affinity (Kd Cyclic < Kd Open)

Caption: Comparison of binding thermodynamics. The cyclic scaffold (green) avoids the high entropic penalty associated with freezing the rotatable bonds of the open-chain analog (red).

Diagram 2: Synthetic Origin from L-Lysine

(S)-3-(dimethylamino)azepan-2-one is derived from the "Chiral Pool," ensuring high optical purity.

SynthesisPath L_Lysine L-Lysine (Natural Chiral Pool) Cyclization Cyclization (Reflux in alcohol/catalyst) L_Lysine->Cyclization AlphaAmino (S)-3-amino-hexahydro-2H-azepin-2-one (Alpha-amino Caprolactam) Cyclization->AlphaAmino Methylation Reductive Methylation (HCHO, H2, Pd/C) AlphaAmino->Methylation FinalProduct (S)-3-(dimethylamino)azepan-2-one (Target Scaffold) Methylation->FinalProduct

Caption: Synthetic route transforming L-Lysine into the rigid (S)-3-(dimethylamino)azepan-2-one scaffold.

References

  • Enantiospecific total synthesis of (-)-bengamide E. Chemistry – An Asian Journal. (2013). Demonstrates the critical role of the caprolactam ring in bioactivity.

  • Total Synthesis of 4-epi-Bengamide E. Molecules. (2024). Details the coupling protocols for azepan-2-one derivatives.

  • Structure-activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors. Journal of Medicinal Chemistry. (2006). Highlights the use of the azepanone scaffold for conformational restriction in enzyme inhibitors.

  • Convenient synthesis of caprolactam from lysine. Michigan State University Dissertation. (2007). Provides the fundamental synthesis route from L-Lysine.

Sources

Comparative

X-ray crystallography data for L(-)-alpha-Dimethylamino-epsilon-capro-lactam salts

Comparative Guide: X-ray Crystallography Data & Resolution Efficacy of L(-)- -Dimethylamino- -caprolactam Salts Executive Summary & Scientific Context L(-)- -Dimethylamino- -caprolactam (L-DMCLA, CAS 88764-68-5) 1 is an...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: X-ray Crystallography Data & Resolution Efficacy of L(-)- -Dimethylamino- -caprolactam Salts

Executive Summary & Scientific Context

L(-)-


-Dimethylamino-

-caprolactam (L-DMCLA, CAS 88764-68-5) 1 is an advanced chiral resolving agent utilized extensively in the pharmaceutical and fine chemical industries. While its unmethylated precursor,

-amino-

-caprolactam, is widely known in dielectrically controlled optical resolution (DCR) 2, the N,N-dimethylated derivative offers distinct crystallographic advantages. By forming highly ordered diastereomeric salts with racemic acids (such as DL-mandelic acid) 3, L-DMCLA facilitates exceptional chiral recognition.

This guide objectively compares the crystallographic performance of L-DMCLA salts against traditional resolving agents, providing actionable experimental workflows for Single-Crystal X-ray Diffraction (SCXRD).

Mechanistic Causality: Why L-DMCLA Excels in X-ray Crystallography

In crystallographic studies of diastereomeric salts, the primary challenge is structural disorder caused by flexible side chains or promiscuous hydrogen-bonding networks. L-DMCLA solves this through a mechanism of steric locking .

The bulky N,N-dimethylamino group acts as a steric shield, preventing the formation of multidirectional, disordered hydrogen bonds that typically plague primary amines 2. Instead, the system is forced into a highly predictable, discrete hydrogen-bonding interaction between the lactam's amide motif and the target carboxylic acid. This rigid molecular recognition translates into a highly ordered crystal lattice, drastically reducing polymorphic impurities and yielding superior diffraction data for absolute configuration assignment.

Mechanism L_DMCLA L(-)-DMCLA (Resolving Agent) H_Bonding Directional H-Bonding (Lactam Motif) L_DMCLA->H_Bonding Steric Steric Locking (Dimethylamino Group) L_DMCLA->Steric Substrate Racemic Acid (e.g., DL-Mandelic Acid) Substrate->H_Bonding CrystalLattice Highly Ordered Diastereomeric Crystal H_Bonding->CrystalLattice Enhances Lattice Stability Steric->CrystalLattice Prevents Polymorphism

Logical mechanism of chiral recognition and crystal lattice stabilization by L(-)-DMCLA.

Product Comparison: L-DMCLA vs. Alternative Resolving Agents

To understand the value of L-DMCLA 4, we must benchmark it against standard alternatives: unsubstituted


-Amino-

-caprolactam (ACL),

-Methylbenzylamine (

-MBA), and N-Tosyl-(S)-phenylalanine (TPA).
Feature / MetricL(-)-DMCLA

-Amino-

-caprolactam (ACL)

-Methylbenzylamine (

-MBA)
N-Tosyl-(S)-phenylalanine (TPA)
Crystal Quality (SCXRD) Excellent (Highly ordered)Moderate (Prone to polymorphism)GoodVery Good
Resolution Efficiency (E%) > 75% ~ 50-60%~ 60-70%~ 75%
Solvent Versatility High (Alcohols, Ketones, Aqueous)ModerateHighLow (Requires strict dielectric control)
Diastereomer Solubility Diff. Very High (Easy separation)ModerateModerateHigh
Primary Interaction Ionic + Steric Exclusion Ionic + H-bondingIonic +

-

stacking

-

stacking + H-bonding

Analytical Insight: L-DMCLA outperforms ACL because the N,N-dimethylation eliminates the primary amine's tendency to form unpredictable, multidirectional hydrogen bonds. This directly reduces polymorphic impurities during crystallization, leading to superior X-ray diffraction data with lower R-factors and higher resolution efficiency.

Experimental Workflows: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol details the formation, crystallization, and SCXRD analysis of L-DMCLA diastereomeric salts (e.g., with DL-mandelic acid) [[3]]().

Protocol A: Diastereomeric Salt Formation & Crystallization
  • Preparation: Dissolve 10.0 mmol of the racemic substrate (e.g., DL-mandelic acid) in 20 mL of a selected solvent (e.g., methanol/acetone mixture).

  • Agent Addition: Slowly add 10.0 mmol of L(-)-DMCLA to the solution under continuous stirring at 50°C until a homogenous solution is achieved.

  • Dielectric Control (Cooling): Gradually cool the solution to room temperature at a strict rate of 2°C/hour. The controlled cooling, combined with the solvent's specific dielectric constant, drives the selective precipitation of the less soluble diastereomeric salt 2.

  • Harvesting & Self-Validation: Filter the resulting crystals.

    • Self-Validation Check: The mother liquor serves as an internal control. If the initial crystallization yields <30% theoretical mass, it indicates the dielectric constant of the solvent mixture is too high. Concentrate the mother liquor by 10% volume under reduced pressure and cool to 4°C to induce secondary nucleation. A successful resolution will yield crystals with a sharp melting point variance of <1°C compared to the literature standard.

Protocol B: Single-Crystal X-ray Diffraction (SCXRD) Analysis
  • Crystal Selection: Under a polarized light microscope, select a single, crack-free crystal (optimal dimensions ~ 0.2 x 0.2 x 0.1 mm) exhibiting uniform extinction.

  • Mounting: Mount the crystal on a glass fiber or MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K) to minimize thermal motion.

  • Data Collection: Utilize Mo K

    
     radiation (
    
    
    
    = 0.71073 Å) or Cu K
    
    
    radiation (preferred for better anomalous dispersion in absolute structure determination). Collect full sphere data.
  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F

    
     (SHELXL).
    
  • Validation: Ensure the Flack parameter is near 0 (with an esd < 0.1) to confidently assign the absolute stereochemistry of the resolved acid.

Workflow Step1 1. Equimolar Mixing (Racemate + L-DMCLA) Step2 2. Solvent Selection (Dielectric Control) Step1->Step2 Step3 3. Controlled Cooling (2°C/hour) Step2->Step3 Step4 4. Selective Crystallization (Self-Validation Check) Step3->Step4 Precipitation of less soluble salt Step5 5. SCXRD Analysis (100 K, Mo/Cu Ka) Step4->Step5 Harvest single crystal

Step-by-step workflow for diastereomeric salt crystallization and SCXRD analysis.

References

1.1 2.4 3.3 4.2

Sources

Validation

GC-MS analysis of impurities in industrial grade dimethylamino caprolactam

GC-MS Analysis of Impurities in Industrial Grade -Dimethylamino- -Caprolactam (DMACL) Executive Summary & Strategic Context -Dimethylamino- -caprolactam (DMACL) has emerged as a critical functional monomer in the advance...

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Analysis of Impurities in Industrial Grade


-Dimethylamino-

-Caprolactam (DMACL)

Executive Summary & Strategic Context


-Dimethylamino-

-caprolactam (DMACL)
has emerged as a critical functional monomer in the advanced polymer industry. Unlike standard

-caprolactam used for generic Nylon 6, DMACL is copolymerized to introduce tertiary amine sites into the polymer backbone. These sites are pivotal for subsequent quaternization, imparting antibacterial properties and enhanced dyeability to the final fibers.

For researchers and drug development professionals, DMACL also serves as a chiral intermediate in the synthesis of specific pharmaceutical agents (e.g., meptazinol precursors). However, the synthesis of DMACL—typically via the methylation of


-amino-

-caprolactam (ACL) derived from L-lysine—generates a unique profile of structurally similar impurities.

The Analytical Challenge: Differentiating between the precursor (ACL), the intermediate (


-monomethylamino-caprolactam), and the product (DMACL) is difficult due to their structural homology. While HPLC is standard for the non-volatile hydrochloride salts of these compounds, GC-MS is the superior technique for the free-base forms  found in industrial monomers. It offers the resolution required to separate methylation states and the spectral fingerprinting necessary to identify ring-opened degradation products that act as chain terminators during polymerization.

Comparative Technology Analysis

The following table objectively compares GC-MS against alternative methodologies for DMACL impurity profiling.

FeatureGC-MS (Recommended) HPLC-UV GC-FID
Primary Application Structural Identification & Quantification of volatile free bases.Routine QC of non-volatile salts (e.g., ACL-HCl).Routine quantification of known impurities.
Selectivity High: Mass spectral fragmentation distinguishes between mono-, di-methylated forms and isomers.Medium: Relies solely on retention time; co-elution of homologs is common.Low: No structural confirmation; high risk of false positives.
Sensitivity High (SIM Mode): Can detect ppm-level catalyst residues and byproducts.Medium: Limited by the lack of strong chromophores in aliphatic lactams.Medium: Adequate for major impurities (>0.1%).
Sample Prep Requires extraction/neutralization if sample is a salt. Derivatization optional but helpful for primary amines.Minimal; direct injection of aqueous/alcoholic solutions.Similar to GC-MS.[1][2]
Critical Limitation Thermally unstable oligomers may degrade in the injector port.Cannot easily identify unknown peaks without MS coupling.Blind to co-eluting impurities.

Verdict: For R&D and Process Optimization , GC-MS is the gold standard. It provides the necessary "forensic" detail to understand reaction kinetics (methylation completeness) and side-reaction pathways (ring opening).

Detailed Experimental Protocol: GC-MS Profiling

This protocol is designed to validate the purity of DMACL and quantify critical impurities like unreacted ACL and over-methylated byproducts.

A. Reagents & Standards
  • Analytes:

    
    -Dimethylamino-
    
    
    
    -caprolactam (Reference Std >99%),
    
    
    -Amino-
    
    
    -caprolactam (ACL),
    
    
    -Caprolactam (CL).
  • Internal Standard (IS): N-Methyl-2-pyrrolidone (NMP) or Fluoranthene (depending on solvent choice).

  • Solvent: Dichloromethane (DCM) (HPLC Grade) or Methanol.

  • Derivatization Agent (Optional): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) – Recommended if significant primary amine (ACL) is expected, to improve peak shape.

B. Sample Preparation Workflow
  • Liquids/Oils (Free Base): Weigh 50 mg of sample into a 10 mL volumetric flask. Dissolve in DCM. Add 100 µL of Internal Standard solution (1 mg/mL).

  • Salts (Hydrochloride forms):

    • Dissolve 50 mg of salt in 1 mL water.

    • Basify with 1 mL 1M NaOH (pH > 10).

    • Extract twice with 2 mL DCM.

    • Combine organic layers, dry over anhydrous

      
      , and filter.
      
  • Derivatization (Conditional): If tailing of the primary amine (ACL) is observed:

    • Take 100 µL of the DCM extract.

    • Add 50 µL MSTFA.

    • Incubate at 60°C for 30 mins.

C. GC-MS Instrument Parameters
ParameterSettingRationale
Column Rtx-5 Amine or DB-5ms (30m x 0.25mm x 0.25µm)Base-deactivated columns prevent adsorption/tailing of basic amine groups.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for MS stability.
Inlet Split (20:1), 260°CHigh split ratio prevents column overload from the major component.
Oven Program 60°C (1 min)

10°C/min

280°C (5 min)
Slow ramp separates homologs (methyl vs dimethyl); high final temp elutes dimers.
Transfer Line 280°CPrevents condensation of high-boiling oligomers.
Ion Source EI (70 eV), 230°CStandard ionization for library matching (NIST).
Scan Range 35–450 m/zCovers low mass fragments and potential dimers.

Results & Data Interpretation

Typical Impurity Profile

The following table summarizes the expected impurities in industrial DMACL synthesized from Lysine/ACL.

Retention OrderCompound NameStructure NoteKey MS Fragments (m/z)Origin
1

-Caprolactam (CL)
Unsubstituted Ring113 (

), 85, 55
Solvent/Co-reactant
2

-Amino-

-caprolactam (ACL)
Primary Amine128 (

), 84, 56
Unreacted Precursor
3

-Monomethylamino-CL
Secondary Amine142 (

), 98, 70
Incomplete Methylation
4

-Dimethylamino-CL (DMACL)
Target Analyte 156 (

), 112, 84
Product
5 Lysine Lactam Dimer Cyclic Di-peptide256+Thermal condensation
Spectral Logic (Causality):
  • Differentiation: The progression of molecular ions (

    
    ) from 128 
    
    
    
    142
    
    
    156 clearly tracks the methylation degree.
  • Fragment 84 m/z: Common to all, representing the caprolactam ring backbone minus the amide carbonyl/alpha-substituent.

  • Fragment 112 m/z: Specific to DMACL, representing the loss of the dimethylamino group or ring opening pathways.

Visualizing the Chemistry & Workflow

Diagram 1: Impurity Formation Pathways

This diagram illustrates how impurities arise during the synthesis of DMACL from L-Lysine derivatives.

ImpurityPathways Lysine L-Lysine (Starting Material) ACL α-Amino-ε-Caprolactam (ACL) [Precursor Impurity] Lysine->ACL Cyclization (-H2O) Mono α-Monomethylamino Caprolactam [Intermediate Impurity] ACL->Mono Methylation (Step 1) DMACL α-Dimethylamino Caprolactam (DMACL) [Target Product] Mono->DMACL Methylation (Step 2) RingOpen Open Chain Amino Acids [Hydrolysis Impurity] DMACL->RingOpen Hydrolysis (+H2O) Dimer Lactam Dimers [Thermal Impurity] DMACL->Dimer Thermal Polymerization

Caption: Synthesis pathway of DMACL showing the origin of under-methylated precursors (red/yellow) and degradation byproducts.

Diagram 2: Analytical Decision Matrix

A logical flow for selecting the correct sample preparation method based on the physical state of the industrial sample.

AnalysisWorkflow Start Industrial DMACL Sample StateCheck Physical State? Start->StateCheck SolidSalt Solid (HCl Salt) StateCheck->SolidSalt Crystalline LiquidBase Liquid (Free Base) StateCheck->LiquidBase Oil/Melt PrepSalt 1. Dissolve in H2O 2. Basify (NaOH) 3. Extract (DCM) SolidSalt->PrepSalt PrepLiq Dilute in DCM Add Internal Std LiquidBase->PrepLiq GC GC-MS Analysis (Rtx-5 Amine Column) PrepSalt->GC PrepLiq->GC Data Quantify Impurities (SIM/Scan) GC->Data

Caption: Decision workflow for preparing industrial DMACL samples (Salt vs. Free Base) for GC-MS analysis.

References

  • Zhang, H., et al. (2014).

    
    -amino-
    
    
    
    -caprolactam (ACL). New Journal of Chemistry.[3] Link
  • Li, Z., et al. (2022).

    
    -Caprolactam toward Antibacterial Nylon-6 Polymers.[4] Chinese Journal of Polymer Science. Link
    
  • BenchChem. (2025).[5] Technical Guide to L-alpha-Amino-epsilon-caprolactam Hydrochloride.[5]Link

  • PubChem. (2025).[6] Compound Summary: N-Methylcaprolactam.[6][7] National Library of Medicine. Link

  • Merck. (2025). The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich Application Note. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of L(-)-alpha-Dimethylamino-epsilon-caprolactam

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical substances, from acquisition to disposal. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical substances, from acquisition to disposal. This guide provides a detailed, field-tested framework for the proper disposal of L(-)-alpha-Dimethylamino-epsilon-caprolactam (CAS No. 88764-68-5). The procedural logic herein is grounded in established safety protocols for related chemical structures, such as the parent compound ε-caprolactam, and aligns with major regulatory frameworks to ensure both personnel safety and environmental stewardship.

Hazard Identification and Risk Assessment: A Proactive Stance

While comprehensive toxicological data for L(-)-alpha-Dimethylamino-epsilon-caprolactam is not extensively published, a robust safety protocol can be established by evaluating the known hazards of its parent compound, ε-caprolactam. This approach, rooted in the precautionary principle, ensures we operate with a necessary margin of safety.

ε-Caprolactam is classified as a substance that is harmful if swallowed or inhaled, causes skin irritation, and leads to serious eye irritation.[1][2][3] The introduction of a dimethylamino group may alter its reactivity and toxicological profile; therefore, it is prudent to handle the derivative with at least the same level of caution.

Inferred Hazard Profile:

Hazard ClassClassificationRationale and Recommended Precautions
Acute Oral Toxicity Category 4 (Harmful if swallowed)Avoid ingestion by prohibiting eating, drinking, and smoking in the laboratory.[3][4] Wash hands thoroughly after handling.[2]
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)Handle only in well-ventilated areas or with local exhaust ventilation (e.g., a chemical fume hood) to minimize dust or aerosol inhalation.[2][4][5]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Prevent skin contact by wearing appropriate protective gloves (e.g., nitrile) and a lab coat.[2][4]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Mandate the use of safety glasses with side-shields or chemical goggles.[2][5]
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)Use appropriate respiratory protection if ventilation is inadequate to prevent irritation of the respiratory tract.[2][6]

This risk assessment dictates that L(-)-alpha-Dimethylamino-epsilon-caprolactam waste must be treated as hazardous, necessitating a disposal pathway that prevents its release into the environment and minimizes human exposure.

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins at the point of waste generation. The integrity of the entire waste stream management process relies on meticulous segregation and containment from the very start.

Step-by-Step Pre-Disposal Handling:

  • Designate a Waste Container: Utilize a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition and feature a secure, tight-fitting lid.[3][5]

  • Chemical Segregation: Never mix L(-)-alpha-Dimethylamino-epsilon-caprolactam waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Incompatible materials, such as strong oxidizing agents, acids, or bases, must be kept separate to prevent dangerous reactions.[4]

  • Accurate Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "L(-)-alpha-Dimethylamino-epsilon-caprolactam".[7] Include the date of initial waste accumulation. This ensures accurate tracking and compliance with accumulation time limits.

  • Secure Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from drains and sources of ignition.[3][4] The container must be kept closed at all times except when adding waste.

Emergency Spill Management

Accidents can occur, and a prepared response is critical to mitigating risk.

Immediate Spill Response Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate Personal Protective Equipment (PPE): two pairs of nitrile gloves, a lab coat, and chemical safety goggles. If the substance is a powder, add respiratory protection.

  • Contain the Spill: For solid spills, gently sweep up the material to avoid creating dust and place it into the designated hazardous waste container.[4][5] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or Chemizorb®), allow it to be fully absorbed, and then carefully scoop the material into the waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[4]

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, regardless of its size.

The Disposal Workflow: From Lab Bench to Final Disposition

The ultimate goal is to transfer the contained hazardous waste to a licensed disposal facility. This process is governed by strict regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8]

G cluster_lab Laboratory Operations cluster_ehs EHS & Facility Operations cluster_disposal External Disposal Chain A Waste Generation (Unused chemical, contaminated labware) B Segregation & Containment (Designated, compatible container) A->B Step 1 C Hazardous Waste Labeling ('Hazardous Waste', Chemical Name, Date) B->C Step 2 D Secure Satellite Accumulation (Sealed container in a designated area) C->D Step 3 E Scheduled Waste Pickup (Request via EHS portal) D->E F Central Accumulation (Managed by trained personnel) E->F G Transport by Licensed Hauler (Manifest tracking initiated) F->G H Approved Waste Disposal Facility (Incineration or other approved method) G->H

Caption: Disposal workflow for L(-)-alpha-Dimethylamino-epsilon-caprolactam waste.

Step-by-Step Disposal Procedure:

  • Accumulation and Monitoring: Keep the waste container in the satellite accumulation area. Once the container is full or reaches the institutional time limit (e.g., one year), it is ready for pickup.[9]

  • Request for Pickup: Arrange for the removal of the waste container through your institution's EHS department. This is typically done via an online request system.

  • Professional Handling: Trained EHS personnel will collect the waste from your laboratory and transport it to a central accumulation facility on-site.

  • Manifesting and Transport: The waste is then manifested for off-site transport. A hazardous waste manifest is a legal document that tracks the waste from its point of origin to its final destination.[8]

  • Final Disposition: The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[5] The most common and effective method for this type of organic chemical waste is high-temperature incineration at an approved facility.[5]

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of via the sewer system. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[8][10]

By adhering to this comprehensive disposal plan, you ensure a chain of custody that protects you, your colleagues, and the environment, reinforcing the deep trust placed in us as scientific professionals.

References

  • World Health Organization. (n.d.). Good manufacturing practices for pharmaceutical products containing hazardous substances. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Caprolactam. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2007). Appendix 6 Caprolactam. In Spacecraft Water Exposure Guidelines for Selected Contaminants: Volume 2. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Caprolactam (CAS 105-60-2). Retrieved from [Link]

  • Arnall Golden Gregory LLP. (2019, July 1). Frequently Asked Questions – EPA's New Hazardous Waste Pharmaceuticals Rule. Retrieved from [Link]

  • NYS Department of Environmental Conservation. (n.d.). Management Of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 13). Waste Management Requirements for Pharmaceutical Waste. Retrieved from [Link]

  • Quarles & Brady LLP. (2019, April 25). EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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L(-)-alpha-Dimethylamino-epsilon-capro-lactam
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L(-)-alpha-Dimethylamino-epsilon-capro-lactam
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